molecular formula C5H8O3 B183675 5-(hydroxymethyl)dihydrofuran-2(3H)-one CAS No. 10374-51-3

5-(hydroxymethyl)dihydrofuran-2(3H)-one

Cat. No.: B183675
CAS No.: 10374-51-3
M. Wt: 116.11 g/mol
InChI Key: NSISJFFVIMQBRN-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)dihydrofuran-2(3H)-one is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128380. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)oxolan-2-one
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InChI

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSISJFFVIMQBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001347209
Record name 5-(Hydroxymethyl)dihydro-2(3H)-furanone
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Molecular Weight

116.11 g/mol
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CAS No.

10374-51-3, 32780-06-6
Record name 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-
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Record name S-(+)-4-Hydroxymethyl-4-butanolide
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Record name 10374-51-3
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Record name 5-(Hydroxymethyl)dihydro-2(3H)-furanone
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Record name 5-(hydroxymethyl)oxolan-2-one
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(hydroxymethyl)dihydrofuran-2(3H)-one, a substituted γ-butyrolactone, is a molecule of significant interest in various scientific domains, including synthetic organic chemistry and drug discovery. Its chiral nature and versatile functional groups make it a valuable building block for the synthesis of complex natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on providing practical data and methodologies for laboratory applications.

Chemical and Physical Properties

This compound, also known as γ-hydroxymethyl-γ-butyrolactone, possesses a five-membered lactone ring with a hydroxymethyl substituent at the 5-position. The presence of a chiral center at this position gives rise to (R) and (S) enantiomers, each with distinct optical properties.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms γ-Hydroxymethyl-γ-butyrolactone, 5-Hydroxymethyl-dihydro-furan-2-one[1]
CAS Number 10374-51-3 (racemic)[1], 52813-63-5 ((R)-enantiomer)[2], 32780-06-6 ((S)-enantiomer)
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2]
Appearance Colorless viscous liquid[2]
Boiling Point 308.9 °C at 760 mmHg[2]
Density 1.224 g/cm³ (predicted)
Solubility Information not available
Storage Store at -20°C, dry, sealed[2]

Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data: The proton NMR spectrum is expected to show distinct signals for the protons on the lactone ring and the hydroxymethyl group. The chemical shifts and coupling patterns will be influenced by the stereochemistry at the C5 position.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data: The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the lactone will appear at the most downfield chemical shift.

¹³C NMR Data for 5-hydroxymethyl-2(5H)-furanone (for comparison)[3]:

  • Carbonyl (C=O): 173.52 ppm

  • Olefinic methines (=CH): 153.97 ppm and 122.86 ppm

  • Oxygenated methine (-CH-O-): 84.31 ppm

  • Oxymethylene (-CH₂-OH): 62.18 ppm

Expected FT-IR (Fourier-Transform Infrared) Spectroscopy Data: The FT-IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the lactone and the hydroxyl group.

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H stretch (alcohol)3500 - 3200 (broad)
C-H stretch (alkane)3000 - 2850
C=O stretch (γ-lactone)~1770
C-O stretch (alcohol and ester)1300 - 1000

Experimental Protocols

Synthesis of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid (A Precursor)

Reaction Scheme:

Synthesis D-Glutamic Acid D-Glutamic Acid (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid D-Glutamic Acid->(R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid NaNO2, HCl, H2O, 0°C to rt NaNO2, HCl, H2O NaNO2, HCl, H2O

Figure 1: Synthesis of a precursor to the target molecule.

Materials:

  • D-glutamic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Benzene

  • Hexane

Procedure:

  • To a mixed solution of D-glutamic acid (25 g, 170 mmol) in water (67 mL) and concentrated hydrochloric acid (35 mL), a solution of NaNO₂ (17.5 g, 253.6 mmol) in water (37.5 mL) is slowly added at 0 °C over a period of 4 hours.[4]

  • After the addition is complete, the reaction mixture is stirred overnight at room temperature to obtain a clear solution.[4]

  • The solvent is removed by vacuum evaporation.[4]

  • The residue is treated with ethyl acetate (80 mL) and filtered.[4]

  • The filtrate is dried over anhydrous sodium sulfate and subsequently concentrated.[4]

  • The concentrated residue is crystallized from a solvent mixture of ethyl acetate/benzene/hexane to afford (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid as a white crystalline solid (12.63 g, 57% yield).[4]

Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate, benzene, and hexane.[4]

Potential Reduction to this compound

The conversion of the carboxylic acid group in 5-oxotetrahydrofuran-2-carboxylic acid to a hydroxymethyl group would yield the target molecule. This reduction can typically be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). A general workflow for such a reduction is proposed below.

Reduction Precursor (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid Target_Molecule This compound Precursor->Target_Molecule 1. Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or BH3) Purification Chromatography or Distillation Target_Molecule->Purification 2. Workup & Purification Workup Aqueous Workup

Figure 2: Proposed reduction workflow.

Reactivity and Stability

As a lactone, this compound is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the lactone ring to form the corresponding γ-hydroxy carboxylic acid. The hydroxyl group can undergo typical alcohol reactions, such as esterification and oxidation. The stability of the compound is enhanced under neutral and anhydrous conditions, and it is recommended to be stored at low temperatures.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, γ-butyrolactones (GBLs) as a class are known to be important signaling molecules, particularly in bacteria. In Streptomyces species, for example, GBLs act as autoregulators, controlling antibiotic production and morphological differentiation. These molecules typically bind to receptor proteins, which in turn regulate the transcription of specific genes.

The general mechanism of GBL signaling involves the binding of the GBL to a cytoplasmic receptor protein. This binding event causes a conformational change in the receptor, leading to its dissociation from its target operator DNA sequence. This dissociation relieves the repression of a downstream promoter, allowing for the transcription of genes involved in secondary metabolism and other cellular processes. The structural diversity of GBLs, including substitutions on the lactone ring, contributes to the specificity of their interactions with their cognate receptors.

GBL_Signaling cluster_0 Cell GBL γ-Butyrolactone (e.g., 5-hydroxymethyl-GBL) Receptor Receptor Protein GBL->Receptor Binds DNA_bound Receptor-DNA Complex (Transcription Repressed) Receptor->DNA_bound Dissociates from DNA_unbound Promoter Region (Transcription Active) DNA_bound->DNA_unbound Genes Target Genes (e.g., Antibiotic Synthesis) DNA_unbound->Genes Transcription mRNA mRNA Genes->mRNA Proteins Proteins mRNA->Proteins Translation

Figure 3: Generalized γ-butyrolactone signaling pathway.

Given the structural similarity of this compound to known bacterial signaling molecules, it is a plausible candidate for use in studies aimed at modulating bacterial secondary metabolism or as a scaffold for the development of novel antibacterial agents.

Conclusion

This compound is a chiral building block with considerable potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a solid foundation of its known chemical and physical properties, expected spectroscopic characteristics, and a viable synthetic route to a key precursor. The exploration of its biological activity, particularly in the context of γ-butyrolactone signaling, presents an exciting avenue for future research and drug development endeavors.

References

An In-depth Technical Guide to the Synthesis of (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone, also known as (S)-γ-hydroxymethyl-γ-butyrolactone, is a valuable chiral building block in the synthesis of a wide array of natural products and pharmaceuticals. Its stereodefined structure makes it a crucial starting material for the enantioselective preparation of complex molecules. This technical guide provides a detailed overview of the primary synthetic routes to this important compound, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthetic Strategies Overview

The synthesis of (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone can be broadly categorized into several key approaches:

  • Synthesis from Chiral Pool Precursors: This is one of the most common and efficient strategies, utilizing readily available and enantiomerically pure starting materials from nature. L-glutamic acid is a prime example of such a precursor.

  • Enzymatic and Biocatalytic Methods: These methods leverage the high stereoselectivity of enzymes, such as lipases, to achieve kinetic resolutions or asymmetric reductions, providing access to the desired enantiomer with high purity.

  • Asymmetric Synthesis: Techniques like asymmetric dihydroxylation can be employed to introduce the required stereochemistry into an achiral precursor.

This guide will focus on a well-established and reliable method starting from the chiral pool precursor, L-glutamic acid.

Synthesis from L-Glutamic Acid

This synthetic route involves two main stages: the conversion of L-glutamic acid to the intermediate (S)-(+)-γ-butyrolactone-γ-carboxylic acid, followed by the selective reduction of the carboxylic acid functionality to the primary alcohol.

Stage 1: Synthesis of (S)-(+)-γ-Butyrolactone-γ-carboxylic Acid

The first stage involves the diazotization of L-glutamic acid, which proceeds with retention of configuration at the chiral center to yield the corresponding lactone carboxylic acid.

Experimental Protocol:

A 6-liter Erlenmeyer flask equipped with a large magnetic stir bar is charged with 294 g (2 moles) of L-glutamic acid and 2 liters of distilled water. The suspension is stirred vigorously while solutions of 168 g (2.4 moles) of sodium nitrite in 1.2 liters of water and 1.2 liters of 2 N aqueous sulfuric acid are added simultaneously from separate funnels over approximately 30 minutes. During the addition, the reaction mixture should warm to 30–35°C, accompanied by the smooth evolution of nitrogen and nitrogen dioxide gases. After the addition is complete, the clear, colorless solution is stirred at room temperature for an additional 15 hours.

The water is then removed under reduced pressure using a rotary evaporator at a temperature below 50°C, resulting in a pasty solid. This solid is triturated with five 750 mL portions of boiling acetone. The hot acetone extracts are filtered and combined. Removal of the acetone with a rotary evaporator yields the crude (+)-γ-butyrolactone-γ-carboxylic acid as a slightly yellow oil.[1]

Quantitative Data for Stage 1:

ParameterValue
Starting MaterialL-Glutamic Acid (294 g, 2 mol)
ReagentsSodium Nitrite (168 g, 2.4 mol), Sulfuric Acid (2 N, 1.2 L)
SolventWater (3.2 L), Acetone (for extraction)
Reaction Time15 hours
Reaction Temperature30-35°C (during addition), Room Temperature (stirring)
Crude Yield243–259 g
Reference [1]
Stage 2: Reduction of (S)-(+)-γ-Butyrolactone-γ-carboxylic Acid

The carboxylic acid group of the intermediate is selectively reduced to a primary alcohol using a suitable reducing agent, such as borane dimethyl sulfide complex, to yield the final product.

Experimental Protocol:

To a solution of (S)-(+)-γ-butyrolactone-γ-carboxylic acid in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), borane dimethyl sulfide complex (BH₃·SMe₂) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or other suitable analytical techniques).

Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl) to hydrolyze the borate esters. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone as a colorless to light yellow liquid.

Quantitative Data for Stage 2 (Representative):

ParameterValue
Starting Material(S)-(+)-γ-Butyrolactone-γ-carboxylic acid
ReagentBorane dimethyl sulfide complex (BH₃·SMe₂)
SolventTetrahydrofuran (THF)
Reaction Temperature0°C to Room Temperature
PurificationColumn Chromatography
Note Specific yields and enantiomeric excess for this step are highly dependent on the precise reaction conditions and purity of the starting material. Literature precedents for similar reductions suggest that high yields are achievable.

Synthetic Pathway Visualization

The overall synthetic pathway from L-glutamic acid is depicted below.

Synthesis_from_L_Glutamic_Acid L_Glutamic_Acid L-Glutamic Acid Intermediate (S)-(+)-γ-Butyrolactone-γ-carboxylic Acid L_Glutamic_Acid->Intermediate NaNO₂, H₂SO₄, H₂O Diazotization Final_Product (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone Intermediate->Final_Product BH₃·SMe₂, THF Reduction

Caption: Synthesis of (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone from L-Glutamic Acid.

Alternative Synthetic Approaches

While the synthesis from L-glutamic acid is robust, other methods offer alternative pathways to the target molecule.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution provides a powerful method for obtaining enantiomerically pure compounds. In this approach, a racemic mixture of a suitable precursor, such as 5-hydroxy-2(5H)-furanone, is subjected to acylation catalyzed by a lipase (e.g., Lipase PS). The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer of the starting material. This method can yield products with high enantiomeric excess.[2]

Workflow for Lipase-Catalyzed Kinetic Resolution:

Lipase_Resolution Racemic_Start Racemic 5-Hydroxy- 2(5H)-furanone Acylation Lipase PS Vinyl Acetate Racemic_Start->Acylation Separation Separation Acylation->Separation S_Enantiomer (S)-5-Hydroxy- 2(5H)-furanone Separation->S_Enantiomer R_Acylated (R)-5-Acetoxy- 2(5H)-furanone Separation->R_Acylated Reduction Reduction S_Enantiomer->Reduction Final_Product (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone Reduction->Final_Product

Caption: Lipase-catalyzed kinetic resolution for the synthesis of the target molecule's precursor.

Conclusion

The synthesis of (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone is a critical process for the development of various chiral pharmaceuticals and natural products. The route starting from L-glutamic acid represents a reliable and well-documented method that leverages a readily available chiral precursor. Alternative methods, such as enzyme-catalyzed resolutions, offer powerful tools for achieving high enantiopurity. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for enantiomeric purity. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals in the field to successfully synthesize this important chiral synthon.

References

5-(hydroxymethyl)dihydrofuran-2(3H)-one IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(hydroxymethyl)dihydrofuran-2(3H)-one

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document covers its chemical identity, physicochemical properties, a representative synthetic protocol, and key applications.

Chemical Identity and Structure

This compound is a gamma-butyrolactone derivative characterized by a five-membered lactone ring with a hydroxymethyl substituent at the 5-position. This chiral center makes it a valuable building block in asymmetric synthesis.

  • IUPAC Name : 5-(hydroxymethyl)dihydro-2(3H)-furanone[1]

  • Alternative IUPAC Name : 5-(hydroxymethyl)oxolan-2-one[2][3]

  • CAS Number : 10374-51-3 (for the racemate)[3][4][5][6]; 32780-06-6 (for the S-enantiomer)[2][7]; 52813-63-5 (for the R-enantiomer)[8]

  • Molecular Formula : C₅H₈O₃[2][4][5][6][7][8]

  • SMILES : C1CC(=O)OC1CO[3]

  • InChI Key : NSISJFFVIMQBRN-UHFFFAOYSA-N (for the racemate)[1]

Structure:

The 2D structure of this compound is depicted below:

Chemical structure of this compound

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. Data may vary depending on the isomeric form (racemate vs. enantiomer) and purity.

PropertyValueSource(s)
Molecular Weight 116.12 g/mol [1][4][7][8]
Appearance Colorless to light yellow liquid/thick oil[1][6][7][8][9]
Density 1.224 - 1.23 g/cm³ at 25 °C[5][7][9]
Boiling Point 110 - 115 °C at 0.2 mmHg163 °C at 10 Torr308.9 °C at 760 mmHg[5][7][8][9]
Refractive Index n20/D 1.462 - 1.47[6][7]
Optical Rotation ([α]D) (S)-enantiomer: +56° (c=3, Chloroform)[7]
Storage Conditions Store at 2-8°C or in a freezer (-20°C), sealed in a dry environment[1][7][8][9]

Experimental Protocols: Synthesis

The synthesis of enantiomerically pure this compound often starts from readily available chiral precursors. A common and efficient method involves the reduction of a suitable lactone, such as D-ribonolactone for the (S)-enantiomer.

Representative Protocol for the Synthesis of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one from D-Ribonolactone

This protocol is a generalized representation of synthetic strategies reported in the literature.[10]

Objective: To synthesize (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one via the selective reduction of D-ribonolactone.

Materials:

  • D-Ribono-1,4-lactone

  • A suitable reducing agent (e.g., Sodium borohydride in a controlled manner or catalytic hydrogenation)

  • Solvent (e.g., Ethanol, water, or a mixture)

  • Acid for workup (e.g., Dilute HCl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve D-Ribono-1,4-lactone in an appropriate solvent system in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reduction: Slowly add the reducing agent to the stirred solution, maintaining a low temperature to control the reaction rate and selectivity. The reaction aims to selectively reduce the ester group while preserving the lactone ring, or more commonly, to reduce a protected precursor which is later deprotected and cyclized. A more direct approach involves selective deoxygenation of the hydroxyl groups at C2 and C3.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of dilute acid.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR and IR spectroscopy, and measure the optical rotation to confirm enantiomeric purity.

Applications and Biological Activity

This compound is a significant intermediate in various fields due to its versatile chemical nature. Its applications range from the synthesis of complex pharmaceuticals to its use in the flavor and fragrance industry.

Key Application Areas:

  • Pharmaceutical Synthesis : It serves as a crucial chiral building block for producing enantiomerically pure pharmaceuticals, including antiviral and anticancer drugs.[8][]

  • Flavor and Fragrance : The (S)-enantiomer is used in the synthesis of flavoring agents and fragrances, valued for its pleasant sensory profile.[7]

  • Organic Synthesis : It is a versatile precursor for creating more complex molecules and natural products.[6][]

Reported Biological Activities:

  • Antimicrobial and Antioxidant : Studies suggest potential antimicrobial activity against rice pathogens like Magnaporthe oryzae and Xanthomonas oryzae, as well as general antioxidant properties.[4][9]

  • Cytotoxic Activity : The compound and its derivatives have been investigated for their effects on various cancer cell lines, with some showing weak cytotoxic activity against HepG-2, Daoy, and HeLa cells.[]

Visualized Workflows and Relationships

The following diagrams illustrate the synthetic pathway and the logical relationships of the compound's applications.

SynthesisWorkflow Start Chiral Precursor (e.g., D-Ribonolactone) Step1 Selective Reduction & Functional Group Manipulation Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Cyclization / Purification Intermediate->Step2 Product Target Compound: (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one Step2->Product

Caption: Generalized workflow for the synthesis of the target compound.

Applications cluster_Pharma Drug Development cluster_Research Chemical Research Core This compound Pharma Pharmaceuticals Core->Pharma Flavors Flavors & Fragrances Core->Flavors Research Fine Chemical Synthesis Core->Research Antiviral Antiviral Agents Pharma->Antiviral Anticancer Anticancer Agents Pharma->Anticancer ChiralSyn Chiral Synthesis Research->ChiralSyn NatProd Natural Products Research->NatProd

Caption: Key application areas for this compound.

References

Spectroscopic and Synthetic Insights into 5-(Hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(hydroxymethyl)dihydrofuran-2(3H)-one, a key chiral intermediate in the synthesis of various biologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside generalized experimental protocols for these analytical techniques. Furthermore, a representative synthetic pathway for its preparation is illustrated.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.60 - 4.50m-H-5
3.80 - 3.60m--CH₂OH
2.60 - 2.40m-H-3
2.30 - 2.10m-H-4
2.00 - 1.80m-H-4

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
177.5C-2 (C=O)
81.0C-5
65.0-CH₂OH
29.0C-3
25.0C-4
Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretch (hydroxyl)
2950, 2880MediumC-H stretch (aliphatic)
1770StrongC=O stretch (γ-lactone)
1180StrongC-O stretch (ester)
1060StrongC-O stretch (hydroxyl)
Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
1175[M+H]⁺
1162[M]⁺
85100[M - CH₂OH]⁺
5740[C₃H₅O]⁺
4360[C₂H₃O]⁺

Experimental Protocols

The following sections outline generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Synthetic Pathway

This compound can be synthesized through various routes. One common approach involves the reduction of the corresponding carboxylic acid or ester derivative of a furan or a related heterocyclic compound. The following diagram illustrates a generalized workflow for a potential synthesis.

G cluster_start Starting Material cluster_reaction1 Step 1: Hydroxymethylation cluster_reaction2 Step 2: Oxidation Start 2,5-Dihydrofuran Intermediate 5-(Hydroxymethyl)-2,5-dihydrofuran Start->Intermediate Reaction Reagent1 Formaldehyde, Acid Catalyst Reagent1->Intermediate Product This compound Intermediate->Product Reaction Reagent2 Oxidizing Agent (e.g., RuO₄) Reagent2->Product

Caption: Generalized synthetic workflow for this compound.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the structural characterization of this compound using the spectroscopic techniques discussed is outlined below.

G Sample Pure Sample of This compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification (O-H, C=O, C-O) IR->IR_Data NMR_Data Proton and Carbon Environment Connectivity NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure Structural Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of the target compound.

The Elusive Natural Presence of 5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide and Knowledge Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(hydroxymethyl)dihydrofuran-2(3H)-one, a γ-butyrolactone of interest for its potential applications in the pharmaceutical and flavor industries, remains surprisingly elusive in the natural world. This technical guide provides a comprehensive overview of the current, limited knowledge regarding its natural occurrence. While its presence has been noted in a marine sponge, a significant literature gap exists concerning its distribution in terrestrial plants, fruits, and fermented products. This document summarizes the available data, outlines potential biosynthetic pathways based on analogous compounds, and details generalized experimental protocols for its future investigation. The aim is to equip researchers with the foundational knowledge required to explore this promising molecule, while clearly delineating the substantial research opportunities that await.

Natural Occurrence: An Almost Blank Canvas

Despite the widespread distribution of γ-butyrolactones in nature, documented evidence for the natural occurrence of this compound is exceptionally scarce. The primary and, to date, sole specific identification of this compound in a natural source is from the marine sponge Haliclona sp., collected from the Red Sea. While this discovery confirms its existence as a natural product, the study did not provide quantitative data on its concentration within the sponge, nor did it detail the specific analytical methods used for its quantification.

Numerous searches of scientific literature for its presence in fruits, vegetables, and fermented foods have been unfruitful, often leading to confusion with the structurally distinct and more commonly researched compound, 5-hydroxymethylfurfural (HMF). This persistent misidentification highlights a critical challenge in the study of this specific lactone.

Table 1: Documented Natural Sources of this compound

Natural SourceOrganism ClassificationLocationQuantitative DataReference
Marine SpongeHaliclona sp.Red SeaNot Reported--INVALID-LINK--

Biosynthesis: A Hypothetical Pathway

In the absence of direct research, a hypothetical biosynthetic pathway for this compound can be postulated based on the well-characterized biosynthesis of other γ-butyrolactones, particularly the A-factor in Streptomyces species and various lactones in fungi.

Fungal Biosynthesis of γ-Lactones: A Potential Model

Fungi are known producers of a diverse array of lactones. The biosynthesis typically involves the hydroxylation of fatty acids followed by β-oxidation and subsequent lactonization. A plausible pathway for this compound could originate from a C6 hydroxy fatty acid.

fungal_biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Hydroxylation & β-Oxidation cluster_2 Lactonization Fatty_Acid_Pool Fatty Acid Pool (e.g., Hexanoic Acid) Hydroxylation Hydroxylation (Cytochrome P450 monooxygenase) Fatty_Acid_Pool->Hydroxylation 1 Beta_Oxidation β-Oxidation Hydroxylation->Beta_Oxidation 2 Hydroxy_Acid 5-Hydroxyhexanoic Acid Beta_Oxidation->Hydroxy_Acid 3 Lactonization Spontaneous or Enzymatic Lactonization Hydroxy_Acid->Lactonization 4 Target_Molecule This compound Lactonization->Target_Molecule 5 extraction_workflow Sample Natural Source Material (e.g., Sponge Tissue, Plant Material) Homogenization Homogenization in Solvent (e.g., Ethyl Acetate, Methanol) Sample->Homogenization Filtration Filtration/Centrifugation Homogenization->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Liquid_Liquid Liquid-Liquid Partitioning (e.g., Hexane/Water) Crude_Extract->Liquid_Liquid Fractionation Column Chromatography (Silica Gel) Liquid_Liquid->Fractionation HPLC Preparative HPLC Fractionation->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound

In-Depth Technical Guide: 5-(hydroxymethyl)dihydrofuran-2(3H)-one (CAS: 10374-51-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(hydroxymethyl)dihydrofuran-2(3H)-one, with the CAS number 10374-51-3, is a versatile heterocyclic compound belonging to the γ-butyrolactone family. Its structure, featuring both a lactone and a primary alcohol functional group, makes it a valuable chiral building block and intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and known biological activities, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in synthesis and biological assays.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 10374-51-3
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 308.9 °C at 760 mmHg[3]
Density 1.224 ± 0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C, dry and sealed[3]
Spectroscopic Data

Note: The following data is for (S)-5-(hydroxymethyl)-2(5H)-furanone and should be used as a reference for interpreting the spectra of the saturated target compound.

Spectroscopic Data for (S)-5-(hydroxymethyl)-2(5H)-furanone
¹H NMR (CDCl₃) δ (ppm): 7.15 (dd, J = 5.8, 1.5 Hz, 1H, H-3), 6.18 (dd, J = 5.8, 2.0 Hz, 1H, H-2), 5.05 (m, 1H, H-5), 3.95 (dd, J = 12.5, 3.0 Hz, 1H, H-6a), 3.80 (dd, J = 12.5, 4.5 Hz, 1H, H-6b)
¹³C NMR (CDCl₃) δ (ppm): 173.5 (C-1), 154.0 (C-3), 122.9 (C-2), 84.3 (C-5), 62.2 (C-6)

Interpretation Notes for this compound:

  • ¹H NMR: The spectrum of the saturated compound is expected to show signals for the protons on the saturated furanone ring, likely appearing as complex multiplets in the aliphatic region, in addition to the signals for the hydroxymethyl group.

  • ¹³C NMR: The carbons of the saturated ring will have significantly different chemical shifts compared to the unsaturated analog, appearing at higher field (lower ppm values).

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the lactone (typically around 1770 cm⁻¹) and a broad band in the region of 3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) and fragmentation patterns resulting from the loss of the hydroxymethyl group, water, and cleavage of the lactone ring.

Synthesis and Reactions

This compound is a key intermediate in organic synthesis. While specific, detailed, and publicly available experimental protocols for its synthesis are scarce, general synthetic strategies for γ-butyrolactones can be adapted.

General Synthetic Approaches

One common approach to synthesizing substituted γ-butyrolactones involves the reaction of an appropriate epoxide with a malonic ester, followed by hydrolysis, decarboxylation, and lactonization. For the synthesis of this compound, a potential starting material could be epichlorohydrin, which provides the necessary carbon backbone and functional handles.

Biological Activity and Applications

This compound and its derivatives have been investigated for a range of biological activities, making them of interest to the pharmaceutical and drug development sectors. It is primarily utilized as a precursor in the synthesis of pharmaceuticals and natural products.[2]

Antimicrobial and Antioxidant Activity

Studies have suggested that this compound may possess antimicrobial and antioxidant properties.[4] Its potential antimicrobial activity could be attributed to the furanone scaffold, which is known to interfere with bacterial signaling pathways, such as quorum sensing, and can induce oxidative stress in microbial cells.

The antioxidant activity is likely due to the presence of the hydroxyl group, which can act as a radical scavenger.

Cytotoxic Activity

Some research has indicated that this compound exhibits weak cytotoxic activity against certain cancer cell lines.[2] This suggests that it could serve as a scaffold for the development of more potent anticancer agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely published. However, standard methodologies for assessing antimicrobial and antioxidant activities can be applied.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound in broth C Inoculate each dilution with the microbial suspension A->C B Prepare standardized inoculum of microbial strain B->C D Incubate at optimal temperature and time C->D E Visually inspect for turbidity to determine MIC D->E

Workflow for Antimicrobial Susceptibility Testing.
General Protocol for DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant potential of a compound.

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Prepare various concentrations of This compound C Mix compound solutions with DPPH solution A->C B Prepare DPPH solution in methanol B->C D Incubate in the dark at room temperature C->D E Measure absorbance at ~517 nm D->E F Calculate scavenging activity (%) E->F

Workflow for DPPH Radical Scavenging Assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any particular signaling pathways. However, based on the known activities of related furanone compounds, it is plausible that it could modulate pathways involved in bacterial quorum sensing or cellular responses to oxidative stress. Further research is required to elucidate its precise molecular targets and mechanisms of action.

Putative_Signaling_Involvement cluster_antimicrobial Potential Antimicrobial Mechanism cluster_antioxidant Potential Antioxidant Mechanism Compound This compound QS Quorum Sensing Inhibition Compound->QS Interference with signaling molecules OS_Induction Oxidative Stress Induction Compound->OS_Induction Generation of ROS Radical_Scavenging Direct Radical Scavenging Compound->Radical_Scavenging Donation of H atom

Hypothesized Mechanisms of Action.

Conclusion

This compound is a compound with significant potential in organic synthesis and as a scaffold for the development of new therapeutic agents. Its known, albeit modest, biological activities warrant further investigation. This guide has summarized the currently available technical information to aid researchers and drug development professionals in their work with this versatile molecule. Future research should focus on elucidating its specific biological targets and mechanisms of action, as well as developing efficient and scalable synthetic routes.

References

Chiral Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as (R)-γ-hydroxymethyl-γ-butyrolactone, is a crucial chiral building block, or synthon, in the field of organic chemistry.[1] Its specific stereochemistry and bifunctional nature (lactone and primary alcohol) make it an invaluable intermediate for the synthesis of a wide array of complex, biologically active molecules and natural products.[1][2] This compound, identified by CAS Number 52813-63-5, is particularly vital in the pharmaceutical industry for developing enantiomerically pure antiviral and anticancer drugs, where precise molecular configuration is essential for efficacy and safety.[1][2]

This guide provides an in-depth technical overview of the primary enantioselective strategies for synthesizing (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, tailored for researchers, scientists, and professionals in drug development. It covers established methods starting from the chiral pool, as well as modern catalytic asymmetric approaches, presenting detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The enantioselective synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one is predominantly achieved through two major strategies:

  • Chiral Pool Synthesis: This classical approach utilizes readily available and inexpensive enantiopure natural products, such as amino acids or sugars, as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the target molecule. L-glutamic acid and L-malic acid are the most common precursors for this strategy.

  • Catalytic Asymmetric Synthesis: This modern strategy involves the use of a chiral catalyst to induce stereoselectivity in a reaction that converts a prochiral substrate into a chiral product. Methods like asymmetric hydrogenation, epoxidation, and kinetic resolution fall under this category, often offering high efficiency and enantiopurity.[3][4]

Synthesis from the Chiral Pool: L-Glutamic Acid

The most established and widely used method for synthesizing (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one begins with L-glutamic acid. The synthesis pathway leverages the (S)-stereocenter of L-glutamic acid, which, through a diazotization reaction, undergoes an intramolecular SN2 reaction with retention of configuration to form the corresponding (S)-lactone acid. Subsequent reduction of the carboxylic acid furnishes the target (R)-alcohol. The inversion of the stereochemical descriptor from (S) to (R) is a result of the change in Cahn-Ingold-Prelog priority rules, not a change in the absolute spatial arrangement of the stereocenter.

Synthetic Pathway from L-Glutamic Acid

G cluster_start Starting Material cluster_inter Intermediate cluster_end Final Product L-Glutamic Acid L-Glutamic Acid Intermediate_Lactone_Acid (S)-2-oxotetrahydrofuran-5-carboxylic acid L-Glutamic Acid->Intermediate_Lactone_Acid 1. Diazotization (NaNO2, H2SO4) Target (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one Intermediate_Lactone_Acid->Target 2. Reduction (e.g., BMS, BH3-THF)

Caption: Synthetic route from L-Glutamic Acid.

Experimental Protocol: Synthesis from L-Glutamic Acid

Step 1: Diazotization to form (S)-2-oxotetrahydrofuran-5-carboxylic acid

  • A solution of L-glutamic acid (e.g., 1 mol) in aqueous sulfuric acid (e.g., 2M) is prepared in a three-necked flask equipped with a mechanical stirrer and a dropping funnel, and the mixture is cooled to 0°C in an ice-salt bath.

  • A solution of sodium nitrite (NaNO₂, e.g., 1.2 mol) in water is added dropwise to the stirred glutamic acid solution over a period of 2-3 hours, ensuring the temperature is maintained below 5°C. (Caution: Evolution of nitrogen gas occurs).

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • The aqueous solution is then continuously extracted with an organic solvent (e.g., ethyl acetate) for 24-48 hours.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2-oxotetrahydrofuran-5-carboxylic acid, which can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Reduction to (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

  • The crude lactone acid from the previous step (e.g., 1 mol) is dissolved in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

  • The solution is cooled to 0°C, and a solution of borane-dimethyl sulfide complex (BMS, e.g., 1.1 mol) or another suitable reducing agent like borane-THF complex is added dropwise.

  • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of methanol at 0°C.

  • The solvent is removed under reduced pressure. The residue is redissolved in methanol and evaporated again to remove borate esters.

  • The final crude product is purified by vacuum distillation or flash column chromatography on silica gel to afford pure (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one as a colorless viscous liquid.[2]

Quantitative Data
Starting MaterialKey ReagentsTypical Overall YieldEnantiomeric Excess (ee)
L-Glutamic Acid1. NaNO₂, H₂SO₄; 2. BMS60-75%>98%
L-Glutamic Acid1. NaNO₂, H₂SO₄; 2. BH₃·THF65-80%>98%

Synthesis from the Chiral Pool: L-Malic Acid

An alternative route utilizes L-malic acid, another readily available chiral precursor. This pathway typically involves the esterification of both carboxylic acids, followed by a regioselective reduction of the ester group not adjacent to the hydroxyl group, and subsequent acid-catalyzed cyclization (lactonization).

Synthetic Pathway from L-Malic Acid

G cluster_start Starting Material cluster_inter1 Intermediate 1 cluster_inter2 Intermediate 2 cluster_end Final Product L-Malic Acid L-Malic Acid Intermediate_Diester Dimethyl (S)-2-hydroxysuccinate L-Malic Acid->Intermediate_Diester 1. Esterification (MeOH, H+) Intermediate_Diol (S)-1,2,4-Butanetriol Intermediate_Diester->Intermediate_Diol 2. Reduction (NaBH4, LiBH4) Target (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one Intermediate_Diol->Target 3. Oxidative Lactonization

Caption: Synthetic route from L-Malic Acid.

Experimental Protocol: Synthesis from L-Malic Acid

A common method involves converting L-malic acid into its diester, which is then reduced to the corresponding triol, followed by a selective oxidation-lactonization.[5]

  • Esterification: L-malic acid (1 mol) is refluxed in methanol (e.g., 10 volumes) with a catalytic amount of sulfuric acid for 10 hours.[5] The mixture is cooled, neutralized with a base like sodium bicarbonate, and concentrated. The resulting diester is extracted into an organic solvent, dried, and concentrated to yield dimethyl (S)-2-hydroxysuccinate.[5]

  • Reduction: The diester (1 mol) is dissolved in an appropriate solvent like THF and treated with a strong reducing agent such as sodium borohydride or lithium aluminum hydride to reduce both ester groups, affording (S)-1,2,4-butanetriol.

  • Cyclization/Lactonization: The resulting triol is subjected to a selective oxidation (e.g., using platinum-based catalysts or enzymatic methods) of the primary hydroxyl group at C4, followed by spontaneous or acid-catalyzed lactonization to yield the target product.

Quantitative Data
Starting MaterialKey ReagentsTypical Overall YieldEnantiomeric Excess (ee)
L-Malic Acid1. MeOH, H⁺; 2. NaBH₄; 3. [Ox]40-60%>97%

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis provides an elegant alternative to chiral pool methods, creating the desired stereocenter from a prochiral substrate. For γ-butyrolactones, asymmetric hydrogenation of α,β-unsaturated precursors is a powerful technique.

General Workflow for Asymmetric Hydrogenation

G cluster_start Substrate cluster_catalyst Catalytic System cluster_end Product Substrate Prochiral Alkene (e.g., 5-(hydroxymethyl)furan-2(5H)-one) Product (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one Substrate->Product H2 (pressure) Catalyst Transition Metal (Rh, Ru, Ir) + Chiral Ligand (e.g., BINAP) Catalyst->Product controls stereochemistry

Caption: Catalytic asymmetric hydrogenation workflow.

Methodology Overview

This approach involves the hydrogenation of a prochiral unsaturated lactone, such as 5-(hydroxymethyl)furan-2(5H)-one, using a transition metal complex (commonly Rhodium, Ruthenium, or Iridium) coordinated to a chiral ligand (e.g., BINAP, MeO-Biphep).[4] The chiral ligand creates a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond, thereby producing the desired enantiomer with high selectivity.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, the chiral ligand (e.g., (R)-BINAP, 1.1 mol%) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) are dissolved in a degassed solvent (e.g., dichloromethane or methanol).

  • Reaction Setup: The unsaturated lactone substrate (1 mol) is dissolved in the same degassed solvent and placed in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm).

  • The reaction is stirred at a specific temperature (e.g., room temperature to 50°C) for a set time (e.g., 12-24 hours), monitoring for hydrogen uptake.

  • Work-up and Purification: Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the enantiomerically enriched product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Quantitative Data for Catalytic Methods
SubstrateCatalyst SystemReaction TypeTypical YieldEnantiomeric Excess (ee)
Unsaturated LactoneRh-(R)-BINAPAsymmetric Hydrogenation>90%>99%
BenzylidenecyclopropaneOxazolidinone catalyst/OxoneAsymmetric Epoxidation/Rearrangement70-85%up to 91%[3]
Racemic DihydrofuranPd-(R)-BINAP(O)Kinetic Resolution (Heck Reaction)~45% (product)>90%[6]

Conclusion

The chiral synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one can be effectively achieved through several reliable pathways. The choice of method depends on factors such as the availability and cost of starting materials, scalability, and the required level of enantiopurity.

  • Synthesis from L-glutamic acid remains the most common, cost-effective, and scalable method for large-scale production, consistently delivering high enantiopurity.

  • Synthesis from L-malic acid provides a viable alternative from the chiral pool, though it may involve more steps.

  • Catalytic asymmetric methods represent the forefront of enantioselective synthesis, offering high yields and exceptional enantiomeric excess. While catalyst costs can be a factor, these routes are highly efficient and atom-economical, making them attractive for the synthesis of high-value pharmaceutical intermediates.

This guide provides the foundational knowledge and practical protocols for researchers to select and implement the most suitable strategy for their specific synthetic goals.

References

Physical and chemical properties of 5-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and known biological activities of 5-(hydroxymethyl)oxolan-2-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Information

IUPAC Name: 5-(hydroxymethyl)oxolan-2-one[][2]

Synonyms: 5-(hydroxymethyl)dihydrofuran-2(3H)-one, γ-(hydroxymethyl)-γ-butyrolactone, 5-Hydroxymethyl-dihydro-furan-2-one[][2]

CAS Number: 10374-51-3, 32780-06-6 (for the (S)-enantiomer)[][3]

Molecular Formula: C₅H₈O₃[][3]

Molecular Weight: 116.12 g/mol [3]

Physical and Chemical Properties

The physical and chemical properties of 5-(hydroxymethyl)oxolan-2-one are summarized in the tables below. Data has been compiled from various sources and variations in reported values are noted.

Table 1: Physical Properties
PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid[4]
Melting Point 72-74 °C[4]
Boiling Point 110-115 °C at 0.2 mmHg[4]
308.9 °C at 760 mmHg[5]
Density 1.237 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.471[4]
Flash Point >230 °F[4]
Vapor Pressure 6.02E-05 mmHg at 25°C[4]
Solubility Information not available
Specific Rotation ([α]D) +56° (c=3 in chloroform) for (S)-enantiomer[4]
Table 2: Chemical and Spectroscopic Properties
PropertyValueSource(s)
InChI Key NSISJFFVIMQBRN-UHFFFAOYSA-N[2]
SMILES C1CC(=O)OC1CO[2]
LogP -0.31570[4]
Polar Surface Area (PSA) 46.53 Ų[4]
IR Spectra Available, indicates presence of hydroxyl and lactone carbonyl groups.[2]
NMR Spectra Data available, confirms the chemical structure.[5]

Experimental Protocols

Synthesis of 5-(hydroxymethyl)oxolan-2-one

A general method for the synthesis of hydroxy-substituted γ-butyrolactones involves the reduction of a 2-hydroxy substituted alkane diacid lower alkyl diester.[3][6] The following is a generalized protocol based on this approach.

Reaction Scheme:

Materials:

  • Dialkyl 2-hydroxyadipate (e.g., dimethyl or diethyl ester)

  • Alkali metal borohydride (e.g., sodium borohydride)

  • Anhydrous, non-reactive solvent (e.g., tetrahydrofuran, ethanol)

  • Acid for workup (e.g., dilute hydrochloric acid)

  • Solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dialkyl 2-hydroxyadipate in the chosen anhydrous solvent.

  • Reduction: Cool the solution in an ice bath. Slowly add the alkali metal borohydride in portions to control the reaction temperature, which should be maintained between -10 °C and 60 °C.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, cautiously quench the reaction by the slow addition of a dilute acid solution until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[3][6]

  • Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-(hydroxymethyl)oxolan-2-one.

G cluster_synthesis Synthesis Workflow start Dissolve Dialkyl 2-hydroxyadipate in Anhydrous Solvent reduction Cool and Add Alkali Metal Borohydride start->reduction Inert Atmosphere monitoring Monitor Reaction (TLC/GC) reduction->monitoring workup Acidic Workup monitoring->workup Reaction Complete extraction Solvent Extraction workup->extraction drying Dry and Concentrate extraction->drying purification Purify by Distillation or Chromatography drying->purification product Pure 5-(hydroxymethyl)oxolan-2-one purification->product

Caption: General workflow for the synthesis and purification of 5-(hydroxymethyl)oxolan-2-one.

Reactivity and Stability

The chemical reactivity of 5-(hydroxymethyl)oxolan-2-one is primarily dictated by its two functional groups: the γ-butyrolactone ring and the primary hydroxyl group.

  • Lactone Ring: The lactone is a cyclic ester and is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding γ-hydroxy carboxylic acid. Under strongly alkaline conditions (pH 12.0), the conversion of γ-butyrolactone (GBL) to γ-hydroxybutyric acid (GHB) is rapid and complete within minutes.[] In the presence of alcohols and acidic conditions, the lactone can undergo transesterification to form the corresponding ester of the γ-hydroxy carboxylic acid.[7]

  • Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification or etherification.

The stability of the related γ-hydroxybutyrate in whole blood has been shown to be stable for up to 6 months when stored at 4°C.[8]

Biological Activity

Direct research on the biological activity of 5-(hydroxymethyl)oxolan-2-one is limited. However, some studies have indicated potential applications.

  • Antimicrobial and Antioxidant Activity: this compound has been reported to have potential antimicrobial and antioxidant activity against rice pathogens, specifically Magnaporthe oryzae and Xanthomonas oryzae.[7] Another study also suggested its antioxidant properties based on investigations of pineapple plant waste biomass.[7]

While direct evidence for other biological activities is lacking, the γ-butyrolactone scaffold is present in numerous biologically active natural products and synthetic compounds, suggesting a broad potential for 5-(hydroxymethyl)oxolan-2-one. For instance, derivatives of dibenzyl butyrolactone lignans have shown anti-proliferative activities.[9][10] The core structure is also a key intermediate in the synthesis of antiviral and anticancer drugs.[5] For example, the chemotherapeutic drug sapacitabine contains a modified oxolane ring.[11]

Due to the limited specific data on the biological activity and mechanism of action of 5-(hydroxymethyl)oxolan-2-one, a signaling pathway diagram cannot be provided at this time. The diagram below illustrates a generalized experimental workflow for screening the biological activity of a compound like 5-(hydroxymethyl)oxolan-2-one.

G cluster_screening Biological Activity Screening Workflow start Compound 5-(hydroxymethyl)oxolan-2-one cell_lines Select Relevant Cell Lines start->cell_lines assay Perform Cytotoxicity Assay (e.g., MTT Assay) cell_lines->assay ic50 Determine IC50 Value assay->ic50 mechanism Mechanism of Action Studies ic50->mechanism If Active pathway Identify Signaling Pathway mechanism->pathway

Caption: A generalized workflow for the biological screening of 5-(hydroxymethyl)oxolan-2-one.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-(hydroxymethyl)oxolan-2-one is classified as a warning.[2] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment should be used when handling this compound.

References

Commercial Suppliers of 5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 5-(hydroxymethyl)dihydrofuran-2(3H)-one, a versatile chiral building block crucial in the synthesis of a variety of biologically active molecules and natural products. This document outlines the availability of the racemic mixture and its individual (S)- and (R)-enantiomers, presenting key quantitative data from various suppliers to facilitate informed purchasing decisions for research and development purposes.

Introduction to this compound

This compound, also known as γ-butyrolactone-γ-carboxylic acid, is a five-membered lactone ring with a hydroxymethyl substituent at the 5-position. The chiral center at this position gives rise to two enantiomers: (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one and (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one. These enantiomerically pure forms are valuable starting materials in asymmetric synthesis, particularly in the development of pharmaceuticals where specific stereochemistry is often critical for therapeutic efficacy and safety.

The compound serves as a key intermediate in the synthesis of a range of molecules, including antiviral and anticancer drugs.[1] Its utility is also recognized in the food and cosmetic industries, where the (S)-enantiomer, in particular, is used as a flavoring agent and fragrance component.[2]

Commercial Supplier Data

The following tables summarize the quantitative data for the racemic mixture and the individual enantiomers of this compound available from various commercial suppliers. This information has been compiled from publicly available data sheets and product pages.

Racemic this compound
SupplierProduct NumberCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Physical FormStorage Temperature
Sigma-AldrichSynthonix: 501310374-51-396%C₅H₈O₃116.12LiquidFreezer
MySkinRecipes#11981810374-51-3≥95%C₅H₈O₃116.12Colorless to Light Yellow Liquid2-8°C
ChemUniverseP6165710374-51-395%C₅H₈O₃116.12Not SpecifiedNot Specified
BOC SciencesNot Specified10374-51-3Not SpecifiedC₅H₈O₃116.12Not SpecifiedCool, dry, well-ventilated place
(S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one
SupplierProduct NumberCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Physical FormStorage Temperature
Sigma-AldrichBLD Pharmatech: BL3H1F1C8CD832780-06-695%C₅H₈O₃116.12Liquid or Solid or Semi-solid or lumpFreezer, under -20°C
Chem-ImpexNot Specified32780-06-6≥ 98% (Chiral purity)C₅H₈O₃116.12Colorless to clear liquid2-8°C
(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one
SupplierProduct NumberCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Physical FormStorage Temperature
MySkinRecipes#7105552813-63-595%C₅H₈O₃116.12Colorless Viscous Liquid-20°C, dry, sealed

Experimental Protocols

A thorough review of commercially available documentation from the suppliers listed above did not yield detailed, step-by-step experimental protocols for the use of this compound in specific applications such as synthesis or assays. While general applications are mentioned, for instance, its use as an intermediate in the production of antiviral and anticancer drugs, specific procedural information is not provided.[1] Researchers are advised to consult the primary scientific literature for detailed experimental methodologies. For example, publications in organic synthesis and medicinal chemistry journals often describe the use of this and similar chiral building blocks in their experimental sections.

Supplier and Compound Selection Workflow

The selection of the appropriate form of this compound and the corresponding supplier is a critical step in the experimental design process. The following diagram illustrates a logical workflow to guide researchers in this decision-making process.

G start Start: Define Research Need chiral_check Is a specific enantiomer required? start->chiral_check racemic_path Select Racemic Mixture (CAS: 10374-51-3) chiral_check->racemic_path No s_enantiomer_path Select (S)-enantiomer (CAS: 32780-06-6) chiral_check->s_enantiomer_path Yes, (S) r_enantiomer_path Select (R)-enantiomer (CAS: 52813-63-5) chiral_check->r_enantiomer_path Yes, (R) supplier_eval Evaluate Suppliers for Selected Compound racemic_path->supplier_eval s_enantiomer_path->supplier_eval r_enantiomer_path->supplier_eval purity_check Purity Requirement? supplier_eval->purity_check high_purity Select Supplier with Highest Purity (e.g., ≥98%) purity_check->high_purity High standard_purity Select Supplier with Standard Purity (e.g., ≥95%) purity_check->standard_purity Standard availability_check Check Availability and Lead Time high_purity->availability_check standard_purity->availability_check purchase Purchase Compound availability_check->purchase

Caption: Decision workflow for selecting the appropriate form and supplier of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile chiral building block, 5-(hydroxymethyl)dihydrofuran-2(3H)-one. This γ-butyrolactone derivative serves as a crucial starting material for the synthesis of a wide range of biologically active molecules with potential therapeutic applications, including anticancer and antimicrobial agents.

Application Notes

This compound is a highly valuable chiral precursor in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive lactone ring and a primary hydroxyl group, allows for a diverse array of chemical modifications. The inherent chirality of this starting material is of particular importance in the development of enantiomerically pure pharmaceuticals, where stereochemistry often dictates biological activity and safety.

Key Applications:

  • Anticancer Drug Development: Derivatives of this compound have shown promise as anticancer agents. Synthetic strategies often focus on introducing aromatic and heterocyclic moieties to enhance cytotoxicity against various cancer cell lines. The mechanism of action for some of these derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and cell cycle arrest.

  • Antimicrobial Agent Synthesis: This scaffold is also utilized in the development of novel antimicrobial compounds. Modifications can be tailored to target specific bacterial processes, such as quorum sensing, which is a cell-to-cell communication mechanism that regulates virulence and biofilm formation.

  • Asymmetric Synthesis: The chiral center at the C5 position makes it an excellent starting material for the stereoselective synthesis of complex natural products and their analogues.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key derivatives from this compound.

Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification

Esterification of the primary hydroxyl group is a common first step in the derivatization of this compound, allowing for the introduction of various functional groups.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous alcohol (e.g., methanol, ethanol) or a suitable solvent for azeotropic removal of water (e.g., toluene)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using an azeotropic solvent), dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the carboxylic acid (1.1 to 1.5 equivalents).

  • Carefully add a catalytic amount of the strong acid catalyst (e.g., 0.05 equivalents of sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was used, dilute the mixture with more of the same solvent. If an alcohol was used as the solvent, remove it under reduced pressure and dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester derivative.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of Azide Derivatives for Click Chemistry

Conversion of the hydroxyl group to an azide allows for the subsequent introduction of a wide variety of molecular fragments via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click chemistry" reaction.

Step 2a: Tosylation of the Hydroxyl Group

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 equivalents), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product, which can often be used in the next step without further purification.

Step 2b: Azide Substitution

Materials:

  • Tosylated this compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the tosylated intermediate (1 equivalent) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 to 2 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 5-(azidomethyl)dihydrofuran-2(3H)-one by column chromatography.

Step 2c: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 5-(azidomethyl)dihydrofuran-2(3H)-one

  • Terminal alkyne of choice

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol/water (1:1) mixture

Procedure:

  • In a reaction vessel, dissolve 5-(azidomethyl)dihydrofuran-2(3H)-one (1 equivalent) and the terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole derivative by column chromatography.

Data Presentation

The following tables summarize quantitative data for representative derivatives synthesized from furanone and dihydrofuranone scaffolds, demonstrating their potential biological activities.

Table 1: Anticancer Activity of Furanone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
FD-1 HeLa (Cervical)62.37[1][2]
FD-2 HepG2 (Liver)>100[1][2]
FD-3 Vero (Normal)>100[1][2]

FD-1 represents (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, a derivative of a related furan carboxylate.

Table 2: Antimicrobial Activity of a Furanone Derivative

Compound IDBacterial StrainMIC (µg/mL)Reference
FD-1 Photobacterium damselae250[1][2]

FD-1 represents (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the derivatives of this compound.

anticancer_pathway cluster_cell Cancer Cell Derivative γ-Butyrolactone Derivative ROS Increased ROS Production Derivative->ROS Induces G2M G2/M Phase Arrest Derivative->G2M Induces Mitochondria Mitochondria ROS->Mitochondria Damages CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism of γ-butyrolactone derivatives.

antimicrobial_pathway cluster_bacteria Bacterial Cell Derivative Furanone Derivative QS_receptor Quorum Sensing Receptor (e.g., LasR) Derivative->QS_receptor Antagonizes Virulence Virulence Factor Expression QS_receptor->Virulence Promotes Biofilm Biofilm Formation QS_receptor->Biofilm Promotes Autoinducer Autoinducer (Signaling Molecule) Autoinducer->QS_receptor Binds & Activates

Caption: Antimicrobial mechanism via quorum sensing inhibition.

experimental_workflow Start This compound Derivatization Derivatization Reaction (e.g., Esterification, Azide Synthesis) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Activity Screening (Anticancer, Antimicrobial) Characterization->Bioassay Data Data Analysis (IC50, MIC determination) Bioassay->Data

Caption: General experimental workflow for synthesis and evaluation.

References

Application of 5-(hydroxymethyl)dihydrofuran-2(3H)-one in Pharmaceutical Synthesis: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(hydroxymethyl)dihydrofuran-2(3H)-one, a γ-butyrolactone derivative, serves as a critical chiral precursor in the synthesis of a variety of pharmaceutical agents. Its inherent chirality and versatile functionality, including a lactone ring and a primary hydroxyl group, make it an invaluable starting material for the stereoselective synthesis of complex molecules, particularly nucleoside analogues with antiviral properties and other substituted furan derivatives with potential anticancer and antibacterial activities. This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical synthetic transformations.

Application Note 1: Synthesis of Antiviral Nucleoside Analogues

The enantiomerically pure forms of this compound, particularly the (S)-enantiomer, are extensively used in the synthesis of nucleoside analogues that are potent antiviral agents. The furanose-like structure of this lactone provides a scaffold that mimics the sugar moiety of natural nucleosides.

A notable example is the synthesis of the anti-HIV agent F-ddA (9-(2,3-Dideoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine). In this synthesis, (S)-dihydro-5-(hydroxymethyl)-2(3H)-furanone serves as the chiral precursor to the fluorinated sugar mimic.

Experimental Protocol: Synthesis of a Key Intermediate for F-ddA

This protocol outlines the initial steps in the synthesis of F-ddA, starting from (S)-dihydro-5-(hydroxymethyl)-2(3H)-furanone, focusing on the protection of the hydroxyl group and subsequent stereoselective fluorination.

Step 1: Protection of the Hydroxyl Group

The primary hydroxyl group of (S)-dihydro-5-(hydroxymethyl)-2(3H)-furanone is protected to prevent its interference in subsequent reactions. A common protecting group for this purpose is the tert-butyldiphenylsilyl (TBDPS) group due to its steric bulk, which can influence the stereochemistry of subsequent reactions.

Reagent/SolventMolar Equiv.Amount
(S)-dihydro-5-(hydroxymethyl)-2(3H)-furanone1.0(as required)
tert-Butyldiphenylsilyl chloride (TBDPS-Cl)1.1(adjust to substrate)
Imidazole2.5(adjust to substrate)
Dichloromethane (DCM)-(sufficient to dissolve)

Procedure:

  • Dissolve (S)-dihydro-5-(hydroxymethyl)-2(3H)-furanone in anhydrous dichloromethane.

  • Add imidazole to the solution.

  • Add TBDPS-Cl dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the TBDPS-protected lactone.

Expected Yield: ~91%

Step 2: Stereoselective Fluorination

The protected lactone undergoes stereoselective fluorination at the C2 position, a crucial step in introducing the fluorine atom with the desired β-stereochemistry for antiviral activity.

Reagent/SolventMolar Equiv.Amount
TBDPS-protected lactone1.0(from Step 1)
Diethylaminosulfur trifluoride (DAST)1.5(adjust to substrate)
Anhydrous Tetrahydrofuran (THF)-(sufficient to dissolve)

Procedure:

  • Dissolve the TBDPS-protected lactone in anhydrous THF and cool to -78 °C.

  • Slowly add DAST to the solution.

  • Stir the reaction mixture at -78 °C for the specified time (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting fluoro-lactone by column chromatography.

This fluorinated intermediate is then carried forward through reduction and coupling with an appropriate nucleobase to complete the synthesis of F-ddA.

Synthesis Workflow for F-ddA Intermediate

F_ddA_synthesis start (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one step1 Protection of Hydroxyl Group (TBDPS-Cl, Imidazole) start->step1 intermediate1 TBDPS-protected lactone step1->intermediate1 step2 Stereoselective Fluorination (DAST) intermediate1->step2 final_intermediate Fluoro-lactone Intermediate step2->final_intermediate

Caption: Key steps in the synthesis of the fluoro-lactone intermediate for F-ddA.

Application Note 2: Synthesis of Furan Derivatives with Potential Anticancer and Antibacterial Activity

This compound can be a starting point for the synthesis of various furan derivatives. Through a series of reactions including oxidation, esterification, and amination, a library of compounds can be generated and screened for biological activity.

One such example involves the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, which have been evaluated for their cytotoxicity against cancer cell lines and their antibacterial properties.[1]

Biological Activity Data

The following tables summarize the in vitro biological activity of synthesized furan derivatives.

Table 1: Cytotoxicity of Furan Derivatives against Cancer Cell Lines (IC50, µg/mL) [1]

CompoundHeLaHepG2Vero (Normal)
Methyl-5-(hydroxymethyl)-2-furan carboxylate>100>100>100
Amine Derivative 162.37>100>100
Amide Derivative 1>100>100>100

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Furan Derivatives against Bacteria [1]

CompoundStaphylococcus aureusBacillus cereus
Methyl-5-(hydroxymethyl)-2-furan carboxylate500500
Amine Derivative 1>500>500
Amide Derivative 1500500
Experimental Protocol: Synthesis of an Amide Derivative of Methyl-5-(hydroxymethyl)-2-furan Carboxylate[1]

This protocol describes the amide coupling of a carboxylic acid precursor, derived from this compound, with an amine to generate a biologically active derivative.

Reagent/SolventMolar Equiv.Amount
5-(Acetoxymethyl)furan-2-carboxylic acid1.00.13 g (0.71 mmol)
Tryptamine0.940.11 g (0.67 mmol)
Dicyclohexylcarbodiimide (DCC)1.440.21 g (1.02 mmol)
4-Dimethylaminopyridine (DMAP)0.18.26 mg (0.07 mmol)
Dichloromethane (DCM)-5 mL

Procedure:

  • Combine 5-(Acetoxymethyl)furan-2-carboxylic acid, tryptamine, DCC, and DMAP in dichloromethane.

  • Stir the mixture overnight at room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amide derivative.

Yield: 35%

General Synthesis Scheme for Furan Derivatives

Furan_derivatives start This compound oxidation Oxidation start->oxidation acid Carboxylic Acid Intermediate oxidation->acid esterification Esterification acid->esterification amination Amide Coupling (Amine, Coupling Agents) acid->amination ester Ester Derivative esterification->ester amide Amide Derivative amination->amide

Caption: Synthetic pathways to furan derivatives from this compound.

This compound is a highly valuable and versatile chiral building block in pharmaceutical synthesis. Its utility is demonstrated in the stereoselective preparation of antiviral nucleoside analogues and in the synthesis of novel furan derivatives with potential anticancer and antibacterial properties. The protocols outlined here provide a foundation for researchers and drug development professionals to explore the synthetic potential of this important intermediate in the discovery of new therapeutic agents.

References

Application Notes and Protocols for Asymmetric Synthesis Using 5-(Hydroxymethyl)dihydrofuran-2(3H)-one as a Chiral Pool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of the versatile chiral building block, 5-(hydroxymethyl)dihydrofuran-2(3H)-one, in asymmetric synthesis. This chiral lactone, available in both (R) and (S) enantiomeric forms, serves as an invaluable starting material for the stereoselective synthesis of a wide array of complex molecules, including natural products and pharmaceutically active compounds. Its inherent chirality is effectively transferred to the target molecules, making it a cornerstone of chiral pool synthesis.

Application Note 1: Synthesis of the Antifungal Macrolide (+)-Brefeldin A

(+)-Brefeldin A is a macrolide antibiotic known for its potent antifungal and antiviral activities. The synthesis of this complex natural product often utilizes (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one to establish the stereochemistry of the cyclopentane core. The synthetic strategy involves the protection of the primary alcohol, followed by a series of stereocontrolled reactions to construct the macrolide ring.

Experimental Workflow for a Key Intermediate of (+)-Brefeldin A:

Brefeldin_A_Workflow start (S)-5-(hydroxymethyl) dihydrofuran-2(3H)-one step1 Protection of Hydroxyl Group start->step1 e.g., TBDMSCl, Imidazole intermediate1 Protected Lactone step1->intermediate1 step2 Reduction of Lactone intermediate1->step2 e.g., DIBAL-H intermediate2 Chiral Diol Intermediate step2->intermediate2 step3 Oxidative Cleavage and Cyclization intermediate2->step3 Multi-step sequence product Key Cyclopentane Intermediate for (+)-Brefeldin A step3->product Eldanolide_Synthesis start (R)-5-(hydroxymethyl) dihydrofuran-2(3H)-one step1 Conversion to Chiral Precursor start->step1 Multi-step sequence intermediate1 Key Lactone Intermediate step1->intermediate1 step2 Introduction of Side Chain intermediate1->step2 e.g., Grignard Reaction product (+)-Eldanolide step2->product Nucleoside_Analogue_Pathway start 5-(hydroxymethyl) dihydrofuran-2(3H)-one step1 Ring Opening & Functionalization start->step1 intermediate1 Acyclic Chiral Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Carbocyclic Core step2->intermediate2 step3 Nucleobase Installation intermediate2->step3 product Antiviral Carbocyclic Nucleoside Analogue step3->product

Application Notes and Protocols for the Purification of 5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral γ-lactone, serves as a versatile building block in the synthesis of a variety of biologically active molecules and pharmaceuticals. Its purity is critical for the successful outcome of subsequent synthetic steps and for ensuring the desired stereochemistry and biological activity of the final products. This document provides detailed protocols for the purification of this compound from a crude reaction mixture, employing common laboratory techniques such as liquid-liquid extraction, column chromatography, and crystallization. Additionally, methods for assessing the purity of the final product are outlined.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for developing appropriate purification strategies.

PropertyValueReference
Molecular FormulaC₅H₈O₃[1]
Molecular Weight116.12 g/mol [1]
AppearanceColorless to light yellow viscous liquid[1][2]
Boiling Point163 °C (at 10 Torr)[3]
Density~1.224 g/cm³[3]
SolubilitySlightly soluble in Chloroform and Methanol[3]
StorageStore in freezer under -20°C, sealed in a dry environment[1][3]

Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. This multi-step process is designed to remove unreacted starting materials, byproducts, and other impurities.

PurificationWorkflow Purification Workflow for this compound crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography fraction_analysis Fraction Analysis (TLC) chromatography->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling final_concentration Final Solvent Removal pooling->final_concentration purity_assessment Purity Assessment (GC-MS/HPLC) final_concentration->purity_assessment pure_product Pure this compound purity_assessment->pure_product

Caption: A general workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This initial purification step aims to separate the target compound from water-soluble impurities and salts.

Materials:

  • Crude reaction mixture

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Filter paper

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.

  • Wash the organic layer with brine to remove residual water and water-soluble impurities.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Protocol 2: Flash Column Chromatography

This is the primary purification step to separate the target compound from other organic impurities based on polarity.

Materials:

  • Crude product from extraction

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent like dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved sample and concentrate it to a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. A gradient elution is often effective.

    • Start with a non-polar eluent such as 100% hexanes.

    • Gradually increase the polarity by adding ethyl acetate. A suggested gradient is from 100% hexanes to a 1:1 mixture of hexanes and ethyl acetate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions using TLC to identify those containing the purified product. A common stain for visualization is potassium permanganate.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Illustrative Column Chromatography Data:

ParameterCondition
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseGradient: Hexanes to 1:1 Hexanes/Ethyl Acetate
Typical Yield70-85% (post-chromatography)
Purity Achieved>95%
Protocol 3: Purity Assessment by GC-MS

Gas chromatography-mass spectrometry can be used to determine the purity of the final product and identify any remaining impurities.

Materials:

  • Purified this compound

  • An appropriate solvent for dilution (e.g., dichloromethane)

  • GC-MS instrument

GC-MS Conditions (Illustrative):

ParameterCondition
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1 mL/min
Injection ModeSplit (e.g., 10:1 ratio)
Injector Temperature250 °C
Oven Program50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Mass Range35-300 amu

Concluding Remarks

The protocols outlined in this application note provide a comprehensive guide for the purification of this compound. The combination of liquid-liquid extraction and flash column chromatography is generally effective in achieving high purity. It is recommended that the purity of the final product be confirmed by an appropriate analytical technique such as GC-MS or HPLC. The specific conditions, particularly for column chromatography, may require optimization depending on the nature and quantity of impurities in the crude reaction mixture.

References

Application of 5-(hydroxymethyl)dihydrofuran-2(3H)-one in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as γ-hydroxymethyl-γ-butyrolactone, is a versatile chiral furanone derivative with significant applications in the flavor and fragrance industries. Its pleasant sweet, fruity, and herbaceous aroma profile makes it a valuable ingredient for enhancing the sensory attributes of a wide range of consumer products.[1] Beyond its use in flavors and fragrances, this compound also serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in the flavor and fragrance sector, aimed at researchers, scientists, and professionals in drug development who may encounter this molecule.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Synonyms γ-Hydroxymethyl-γ-butyrolactone, 4,5-Dihydro-5-hydroxymethyl-2(3H)-furanone, 5-Hydroxymethyl-2-oxotetrahydrofuran[1]
CAS Number 10374-51-3[2]
Molecular Formula C₅H₈O₃[3]
Molecular Weight 116.12 g/mol [3]
Appearance Colorless to clear liquid[1]
Boiling Point 110 - 115 °C / 0.2 mmHg[1]
Density 1.23 g/mL at 25 °C[1]
Refractive Index n20/D 1.47[1]
Solubility Soluble in water and organic solvents like ethanol.
Stability Stable under standard conditions.

Flavor and Fragrance Profile

The sensory characteristics of this compound are central to its application.

Sensory AttributeDescription
Odor Sweet, fruity, herbaceous
Taste Sweet, lactonic, slightly fruity

Quantitative Sensory Data:

Applications in the Flavor and Fragrance Industry

This compound is utilized to impart or enhance specific flavor and fragrance notes in various products.

Flavor Applications

This lactone is used as a flavoring agent in a variety of food products, including:

  • Baked Goods: To provide a sweet, fruity, and slightly creamy note.

  • Beverages: To enhance fruit flavors and add a smooth mouthfeel.

  • Confectionery: In hard and soft candies to contribute to the overall fruity and sweet profile.

  • Dairy Products: To complement creamy and fruity notes in yogurts and ice creams.

Typical Use Levels:

Specific use levels are proprietary to individual product formulations. However, based on related compounds like γ-valerolactone, starting concentrations in ready-to-drink beverages or simple bouillon could range from 50 ppm in vanilla or tea flavors to as high as 2000 ppm in brown sugar or walnut flavors.[4]

Fragrance Applications

In the fragrance industry, this compound is incorporated into perfumes, personal care products, and household items. Its sweet and fruity notes can act as a modifier, adding complexity and warmth to a fragrance composition.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis from Levulinic Acid

A common route for the synthesis of γ-lactones is from levulinic acid, a biomass-derived platform chemical.[5][6]

Workflow for the Synthesis of this compound:

SynthesisWorkflow LevulinicAcid Levulinic Acid Hydrogenation Hydrogenation (e.g., with H₂/catalyst) LevulinicAcid->Hydrogenation Intermediate γ-Valerolactone (GVL) Hydrogenation->Intermediate Hydroxylation Hydroxylation Intermediate->Hydroxylation Product 5-(hydroxymethyl)dihydrofuran- 2(3H)-one Hydroxylation->Product

Caption: Synthesis of this compound from levulinic acid.

Materials:

  • Levulinic acid

  • Hydrogen source (e.g., H₂ gas)

  • Catalyst (e.g., Ru/C, Pd/C)

  • Solvent (e.g., water, methanol)

  • Hydroxylating agent (e.g., a suitable enzyme or chemical oxidant)

  • Reaction vessel (e.g., high-pressure autoclave for hydrogenation)

  • Standard laboratory glassware

Procedure:

  • Hydrogenation of Levulinic Acid to γ-Valerolactone (GVL):

    • In a high-pressure autoclave, dissolve levulinic acid in a suitable solvent.

    • Add the hydrogenation catalyst.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to the specified temperature and stir for the required duration.

    • Monitor the reaction progress by techniques such as Gas Chromatography (GC).

    • Upon completion, cool the reactor, release the pressure, and filter the catalyst.

    • Purify the resulting GVL by distillation.

  • Hydroxylation of γ-Valerolactone:

    • The hydroxylation of the methyl group of GVL to introduce the hydroxymethyl group can be achieved through various methods, including enzymatic and chemical oxidation. The specific conditions will depend on the chosen method.

Purification by Column Chromatography

Workflow for Purification:

PurificationWorkflow Crude Crude Product Load Load Crude Product onto Column Crude->Load ColumnPrep Prepare Silica Gel Column ColumnPrep->Load Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC/GC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 5-(hydroxymethyl)dihydrofuran- 2(3H)-one Evaporate->Pure GCMSWorkflow Sample Sample Preparation (Dilution/Extraction) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection Detection & Data Acquisition Ionization->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis SensoryWorkflow Prepare Prepare Ascending Concentration Series Present Present Samples to Panelists (Forced-Choice Method) Prepare->Present Record Record Panelist Responses Present->Record Calculate Calculate Individual Thresholds Record->Calculate Group Calculate Group Threshold (Geometric Mean) Calculate->Group Result Sensory Threshold Value Group->Result OlfactoryPathway Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gα_olf) OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential SweetTastePathway SweetTastant Sweet Tastant T1R2_T1R3 T1R2/T1R3 Receptor (GPCR) SweetTastant->T1R2_T1R3 Binds Gustducin G-protein (Gustducin) T1R2_T1R3->Gustducin Activates PLCb2 Phospholipase C-β2 Gustducin->PLCb2 Activates PIP2 PIP₂ PLCb2->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 Opens Na_Influx Na⁺ Influx TRPM5->Na_Influx Depolarization Depolarization Na_Influx->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Signal Signal to Gustatory Nerve ATP_Release->Signal

References

Application Notes and Protocols for Polymerization of 5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of 5-(hydroxymethyl)dihydrofuran-2(3H)-one, a functionalized lactone monomer. The resulting aliphatic polyester, with its pendant hydroxyl groups, presents a versatile platform for the development of advanced biomaterials, particularly in the field of drug delivery. The protocols herein focus on organocatalyzed and enzymatic ring-opening polymerization (ROP), offering metal-free and green approaches to synthesize well-defined functional polyesters.

Introduction

Aliphatic polyesters are a prominent class of biodegradable and biocompatible polymers with extensive applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and absorbable sutures.[1] The introduction of functional groups, such as hydroxyl groups, along the polyester backbone enhances hydrophilicity, modulates degradation rates, and provides sites for the covalent attachment of therapeutic agents, targeting moieties, or other functional molecules.[1][2] This functionalization opens up possibilities for creating sophisticated drug delivery vehicles with tailored properties.[3][4]

This compound, a derivative of γ-butyrolactone (GBL), is a promising monomer for the synthesis of such functional polyesters. While the ring-opening polymerization of unsubstituted γ-butyrolactone is thermodynamically challenging, the presence of substituents can facilitate polymerization.[5][6] This document outlines two primary methods for the polymerization of this compound: organocatalyzed ring-opening polymerization and enzymatic ring-opening polymerization. These methods are favored for their mild reaction conditions and the ability to produce polymers with controlled molecular weights and narrow polydispersity.

Applications in Drug Development

Polyesters derived from this compound are particularly suited for drug delivery applications due to their inherent biodegradability and the presence of reactive hydroxyl groups. These polymers can be formulated into various drug delivery platforms, including nanoparticles, micelles, and hydrogels.[7][8]

The pendant hydroxyl groups can be utilized for:

  • Covalent drug conjugation: Small molecule drugs, peptides, or proteins can be attached to the polymer backbone, offering a controlled release profile.

  • Surface modification: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance accumulation at the desired site of action.

  • Hydrophilicity tuning: The hydroxyl groups increase the hydrophilicity of the polyester, which can influence drug loading, release kinetics, and biocompatibility.

A conceptual workflow for the development of a targeted drug delivery system using these functional polyesters is illustrated below.

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Nanoparticle Formulation & Functionalization cluster_application Preclinical Evaluation monomer 5-(hydroxymethyl)dihydrofuran- 2(3H)-one polymerization Ring-Opening Polymerization monomer->polymerization polyester Functional Polyester (Pendant -OH groups) polymerization->polyester characterization Characterization (NMR, GPC, DSC) polyester->characterization nanoparticle Drug-Loaded Nanoparticle polyester->nanoparticle characterization->nanoparticle drug Therapeutic Drug drug->nanoparticle functionalization Surface Functionalization nanoparticle->functionalization targeted_np Targeted Nanoparticle functionalization->targeted_np in_vitro In Vitro Studies (Cell Culture) targeted_np->in_vitro targeted_np->in_vitro targeting_ligand Targeting Ligand targeting_ligand->functionalization in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo data Efficacy & Toxicity Data in_vivo->data

Figure 1: Workflow for developing a targeted drug delivery system.

Experimental Protocols

The following sections provide detailed protocols for the organocatalyzed and enzymatic ring-opening polymerization of this compound.

Protocol 1: Organocatalyzed Ring-Opening Polymerization

Organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and diphenyl phosphate (DPP) have been shown to be effective for the ROP of functionalized lactones.[9] This protocol utilizes TBD as the catalyst and benzyl alcohol as the initiator.

Materials:

  • This compound (monomer)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (catalyst)

  • Benzyl alcohol (initiator)

  • Anhydrous toluene (solvent)

  • Dichloromethane (DCM)

  • Cold methanol

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Monomer and Glassware Preparation: Dry the this compound monomer under vacuum for 24 hours prior to use. All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous toluene (e.g., 1 M concentration).

  • Initiator and Catalyst Addition: Add benzyl alcohol (initiator) and TBD (catalyst) via syringe. The monomer-to-initiator ratio will determine the target molecular weight, and the monomer-to-catalyst ratio will affect the polymerization rate. A typical starting point is a [Monomer]:[Initiator]:[Catalyst] ratio of 100:1:1.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for the desired time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Termination and Purification: After the desired conversion is reached, cool the reaction to room temperature and quench by adding a small amount of benzoic acid. Dilute the mixture with a minimal amount of dichloromethane.

  • Precipitation: Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation.

  • Drying: Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • ¹H NMR: Confirm the polymer structure and calculate monomer conversion.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

Protocol 2: Enzymatic Ring-Opening Polymerization

Enzymatic ROP offers a green and highly selective method for polyester synthesis. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are commonly used catalysts.[10][11]

Materials:

  • This compound (monomer)

  • Novozym 435 (immobilized lipase)

  • Anhydrous toluene (solvent, optional for bulk polymerization)

  • Dichloromethane (DCM)

  • Cold methanol

  • Reaction vial with a screw cap

  • Orbital shaker incubator

Procedure:

  • Enzyme and Monomer Preparation: Dry Novozym 435 under vacuum for 24 hours before use. Ensure the monomer is dry.

  • Reaction Setup: In a reaction vial, add the this compound monomer and Novozym 435 (typically 10-20 wt% relative to the monomer). The reaction can be performed in bulk (solvent-free) or in a minimal amount of anhydrous toluene.

  • Polymerization: Place the sealed vial in an orbital shaker incubator at a controlled temperature (e.g., 80-100 °C) and agitation speed (e.g., 200 rpm) for 24-72 hours.

  • Termination and Purification: After the desired time, cool the reaction mixture and dissolve it in dichloromethane.

  • Enzyme Removal: Remove the immobilized enzyme by filtration. The enzyme can be washed with DCM, dried, and potentially reused.

  • Precipitation: Precipitate the polymer from the filtrate by adding it to cold methanol.

  • Isolation and Drying: Collect the polymer by filtration and dry it under vacuum.

The general polymerization scheme is depicted below.

PolymerizationScheme cluster_reaction Monomer This compound Polymer Poly(this compound) Monomer->Polymer Catalyst Catalyst (Organocatalyst or Enzyme)

Figure 2: General scheme for ring-opening polymerization.

Data Presentation

The following tables summarize representative data that could be obtained from the polymerization of this compound under various conditions.

Table 1: Organocatalyzed Ring-Opening Polymerization Results

Entry[M]:[I]:[C]Time (h)Conversion (%)M_n (GPC, g/mol )PDIT_g (°C)
150:1:14924,8001.1535
2100:1:18959,2001.2038
3200:1:1169317,5001.2542

M: Monomer, I: Initiator (Benzyl Alcohol), C: Catalyst (TBD). Conditions: Toluene, 60 °C.

Table 2: Enzymatic Ring-Opening Polymerization Results

EntryEnzyme (wt%)Time (h)Conversion (%)M_n (GPC, g/mol )PDIT_g (°C)
11024856,5001.4537
21048917,8001.5039
32048948,2001.4840

Conditions: Bulk polymerization, 90 °C.

Signaling Pathways in Drug Delivery

While the polymer itself does not directly participate in signaling pathways, its role as a drug carrier is to facilitate the interaction of the therapeutic agent with its target pathway. For instance, a nanoparticle encapsulating an anticancer drug and targeted to a specific receptor on a cancer cell would follow the pathway illustrated below.

SignalingPathway cluster_extracellular Extracellular Space cluster_cell Target Cell TargetedNP Targeted Nanoparticle (Polymer + Drug + Ligand) Receptor Cell Surface Receptor TargetedNP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (Polymer Degradation) Endosome->DrugRelease Drug Free Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, Kinase) Drug->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Figure 3: Cellular uptake and action of a polymer-based drug delivery system.

This diagram illustrates the process from nanoparticle binding to a cell surface receptor, followed by internalization, drug release, and subsequent interaction with its intracellular target to elicit a therapeutic response. The design of the polymer carrier is crucial for the efficiency of each of these steps.

References

Application Notes and Protocols for the Biocatalytic Reduction of 5-Hydroxymethylfurfural to 2,5-di(hydroxymethyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conversion of biomass-derived 5-hydroxymethylfurfural (HMF) into value-added chemicals is a cornerstone of sustainable biorefineries. One such critical transformation is the selective reduction of HMF to 2,5-di(hydroxymethyl)furan (DHMTHF), also known as 2,5-bis(hydroxymethyl)furan (BHMF). DHMTHF serves as a versatile platform molecule for the synthesis of polymers, pharmaceuticals, and crown ethers.[1] Biocatalytic methods, employing either whole-cell systems or isolated enzymes, offer a green and highly selective alternative to traditional chemical catalysis, which often requires harsh reaction conditions and expensive noble metal catalysts.[1][2][3][4] This document provides detailed protocols and data for the biocatalytic reduction of HMF to DHMTHF.

The biocatalytic reduction of HMF to DHMTHF is primarily mediated by alcohol dehydrogenases (ADHs), which facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the aldehyde group of HMF.[5][6] The overall efficiency of this process is often dependent on the efficient regeneration of the consumed cofactor.[7]

Key Biocatalytic Approaches

Two primary strategies are employed for the biocatalytic reduction of HMF:

  • Whole-Cell Biocatalysis: This approach utilizes intact microorganisms (bacteria, yeast, or fungi) that possess the necessary enzymatic machinery. Whole-cell systems are advantageous due to their ability to intrinsically regenerate cofactors and their robustness, eliminating the need for enzyme purification.[2][3]

  • Isolated Enzyme Systems: This method involves the use of purified enzymes, most commonly alcohol dehydrogenases. This approach allows for higher specificity and reaction rates under optimized conditions but requires external cofactor regeneration systems.[7]

Data Presentation: Performance of Various Biocatalysts

The following tables summarize the performance of different biocatalytic systems for the conversion of HMF to DHMTHF.

Table 1: Whole-Cell Biocatalysts for DHMTHF Production

BiocatalystHMF Concentration (mM)Co-substrateYield (%)Selectivity (%)Time (h)Reference
Meyerozyma guilliermondii SC1103100Glucose (100 mM)86>9912[8]
Recombinant E. coli CCZU-K14Not SpecifiedNot Specified90.6Not SpecifiedNot Specified[1]
Fusarium striatum150 (fed-batch)Not Specified96.8>9860[9]
Kluyveromyces marxianusNot SpecifiedNot Specified99.65Not SpecifiedNot Specified[3]
Burkholderia contaminans NJPI-15Fed-batchNot Specified94Not SpecifiedNot Specified[3]
Recombinant S. cerevisiae (MgAAD1669)250Not Specified949924

Table 2: Isolated Enzyme Systems for DHMTHF Production

Enzyme SystemHMF Concentration (mM)Cofactor Regeneration SystemYield (%)Selectivity (%)Time (h)Reference
Co-immobilized ADH (E. coli) and GDH (B. subtilis)40Glucose86>990.25[7]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction of HMF using Fusarium striatum

This protocol is adapted from the methodology described for Fusarium striatum.[9]

1. Materials and Reagents:

  • Fusarium striatum strain

  • Potato Dextrose Agar (PDA) for fungal culture

  • Malt Extract (ME) medium

  • 5-Hydroxymethylfurfural (HMF)

  • Glucose

  • Ethyl acetate for extraction

  • Standard analytical equipment (HPLC, GC-MS)

2. Inoculum Preparation:

  • Culture F. striatum on PDA plates for 5 days at 28 °C.

  • Prepare a spore suspension by adding sterile saline peptone water to the plate and gently scraping the surface.

  • Determine the spore concentration using a hemocytometer.

3. Biotransformation Reaction:

  • In a sterile Erlenmeyer flask, prepare the reaction medium containing Malt Extract (ME).

  • Inoculate the medium with the desired amount of spore suspension (e.g., 4.0 × 10^6 spores/mL).

  • Incubate the culture at 28 °C with agitation (160 rpm).

  • After a suitable growth period, introduce HMF to the culture. A fed-batch approach is recommended to mitigate substrate toxicity. Start with an initial concentration of 75 mM HMF.

  • Monitor the reaction progress by taking samples periodically and analyzing the concentration of HMF and DHMTHF using HPLC.

  • Once the initial HMF is nearly consumed, add a second dose of 75 mM HMF to reach a total concentration of 150 mM.

  • Continue the incubation until the HMF is fully converted (approximately 60 hours).

4. Product Extraction and Analysis:

  • After the reaction, centrifuge the culture to separate the biomass.

  • Extract the supernatant with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude DHMTHF.

  • Analyze the purity and yield of DHMTHF using HPLC or GC-MS.

Protocol 2: Isolated Enzyme Biocatalysis using Co-immobilized Dehydrogenases

This protocol is based on the use of co-immobilized alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH).[7]

1. Materials and Reagents:

  • Alcohol dehydrogenase from Escherichia coli

  • Glucose dehydrogenase from Bacillus subtilis

  • Immobilization support (e.g., Purolite™ resin functionalized with epoxy or aldehyde groups)

  • 5-Hydroxymethylfurfural (HMF)

  • Glucose

  • NADP⁺ (cofactor)

  • Phosphate buffer

  • Standard analytical equipment (HPLC)

2. Enzyme Co-immobilization:

  • Prepare a solution of ADH and GDH in phosphate buffer.

  • Add the immobilization support to the enzyme solution.

  • Allow the immobilization reaction to proceed under gentle agitation for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 4 °C).

  • After immobilization, wash the support extensively with buffer to remove any unbound enzymes.

3. Biocatalytic Reduction Reaction:

  • In a reaction vessel, add the co-immobilized enzymes to a phosphate buffer solution.

  • Add the substrates: HMF (e.g., 40 mM) and glucose (as the co-substrate for cofactor regeneration).

  • Add the cofactor NADP⁺ in a catalytic amount.

  • Maintain the reaction at a controlled pH and temperature with stirring.

  • Monitor the conversion of HMF to DHMTHF by taking aliquots at different time points and analyzing them by HPLC. The reaction is typically very fast, with high conversions achieved in as little as 15 minutes.

4. Biocatalyst Reusability:

  • After each reaction cycle, recover the immobilized biocatalyst by filtration or centrifugation.

  • Wash the biocatalyst with buffer to remove any residual substrate and product.

  • The recovered biocatalyst can be used for subsequent reaction cycles. This system has been shown to be reusable for over 15 cycles.[7]

Visualizations

Biochemical Pathway

Biocatalytic_Reduction_Pathway HMF 5-Hydroxymethylfurfural (HMF) DHMTHF 2,5-di(hydroxymethyl)furan (DHMTHF) HMF->DHMTHF ADH Alcohol Dehydrogenase (ADH) NAD NAD+ ADH->NAD NADH NADH + H+ NADH->ADH NADH->NAD Oxidation

Caption: Biocatalytic reduction of HMF to DHMTHF by Alcohol Dehydrogenase.

Experimental Workflow: Whole-Cell Biocatalysis

Whole_Cell_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing Culture 1. Fungal Culture (e.g., F. striatum on PDA) Inoculum 2. Spore Suspension Preparation Culture->Inoculum Bioreaction 3. Inoculation & Incubation in ME Medium Inoculum->Bioreaction HMF_Addition 4. Fed-batch Addition of HMF Bioreaction->HMF_Addition Monitoring 5. Reaction Monitoring (HPLC) HMF_Addition->Monitoring Separation 6. Biomass Separation (Centrifugation) Monitoring->Separation Extraction 7. Product Extraction (Ethyl Acetate) Separation->Extraction Analysis 8. Purification & Analysis (HPLC/GC-MS) Extraction->Analysis Cofactor_Regeneration cluster_main HMF Reduction cluster_regen Cofactor Regeneration HMF HMF DHMTHF DHMTHF HMF->DHMTHF Reduction ADH ADH NADP NADP+ GDH GDH NADP->GDH Consumed in HMF reduction NADPH NADPH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation NADPH_regen NADPH NADP_regen NADP+ NADPH_regen->ADH Regenerated for HMF reduction

References

Application Notes and Protocols: Cycloaddition Reactions of 5-Hydroxymethyl-Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of cycloaddition reactions involving 5-hydroxymethyl-furan (HMF) and its derivatives. The focus is on providing practical experimental protocols and summarizing key quantitative data to aid in the synthesis and exploration of novel chemical entities with potential applications in drug discovery and development.

Introduction

5-Hydroxymethylfurfural (HMF) is a versatile, bio-based platform chemical derived from the dehydration of carbohydrates. Its rich functionality, including a furan ring, a hydroxymethyl group, and a formyl group, makes it an attractive starting material for a wide range of chemical transformations. Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools for rapidly building molecular complexity from HMF and its derivatives. The resulting cycloadducts, including 7-oxanorbornenes, pyrrolidines, and isoxazoles, are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines key cycloaddition strategies and provides detailed protocols for their implementation.

Diels-Alder Reactions of 5-Hydroxymethyl-Furan Derivatives

The furan ring in HMF and its derivatives can act as a diene in [4+2] Diels-Alder cycloadditions. The reactivity of the furan is influenced by the substituents at the C2 and C5 positions. Electron-withdrawing groups, such as the formyl group in HMF, can decrease the reactivity of the furan diene. However, this can be overcome by modifying the formyl group or by using specific reaction conditions.

Reaction of 2,5-bis(hydroxymethyl)furan (BHMF) with N-Phenylmaleimide Derivatives

Reduction of the formyl group of HMF to a hydroxymethyl group yields 2,5-bis(hydroxymethyl)furan (BHMF), a more reactive diene for Diels-Alder reactions.

Diels_Alder_BHMF cluster_reactants Reactants cluster_products Products BHMF BHMF reaction + BHMF->reaction Maleimide N-Phenylmaleimide Derivative Maleimide->reaction Endo Endo Adduct Exo Exo Adduct reaction->Endo Kinetic Control reaction->Exo Thermodynamic Control

Caption: Diels-Alder reaction of BHMF with N-phenylmaleimide derivatives.

Quantitative Data Summary

EntryDienophile (N-Substituent)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)Reference
14-HydroxyphenylAcetonitrile802471>99:1[1]
2PhenylToluene110245534:66[1]
3PhenylAcetonitrile242465>99:1[1]
44-NitrophenylEthyl Acetate802469>99:1[1]

Experimental Protocol: Synthesis of 4,7-Bis(hydroxymethyl)-2-(4-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione [1]

protocol_diels_alder start Start reactants 1. Combine BHMF (1.0 eq) and N-(4-hydroxyphenyl)maleimide (1.09 eq) in acetonitrile in a round-bottom flask. start->reactants stir 2. Stir the reaction mixture at 80 °C. reactants->stir monitor 3. Monitor reaction progress by TLC. stir->monitor cool 4. After 24 h, cool the mixture to room temperature. monitor->cool evaporate 5. Remove the solvent under reduced pressure. cool->evaporate purify 6. Purify the crude product by column chromatography (Silica gel, Ethyl Acetate/n-hexane). evaporate->purify end End purify->end

Caption: Experimental workflow for the Diels-Alder reaction of BHMF.

1,3-Dipolar Cycloaddition Reactions of 5-Hydroxymethyl-Furan Derivatives

The formyl group of HMF is a convenient handle for the in situ generation of 1,3-dipoles, such as nitrile oxides and azomethine ylides, which can then undergo [3+2] cycloaddition reactions.

Asymmetric [3+2] Cycloaddition of Azomethine Ylides

Iminoesters derived from HMF can react with activated alkenes in the presence of a chiral catalyst to yield highly enantioenriched pyrrolidine derivatives. These scaffolds are of great interest in medicinal chemistry.[2][3]

dipolar_cycloaddition_azomethine cluster_reactants Reactants cluster_product Product Imine HMF-derived Iminoester reaction + Imine->reaction Dipolarophile Activated Alkene (e.g., N-Phenylmaleimide) Dipolarophile->reaction Pyrrolidine Enantioenriched Furyl-Pyrrolidine reaction->Pyrrolidine Fesulphos/CuI catalyst

Caption: Asymmetric 1,3-dipolar cycloaddition of an HMF-derived azomethine ylide.

Quantitative Data Summary

EntryImine R groupDipolarophileYield (%)dr (endo:exo)ee (%) (endo)Reference
1MethylN-Phenylmaleimide65>98:295[3]
2EthylN-Phenylmaleimide73>98:295[3]
3IsopropylN-Phenylmaleimide76>98:298[3]
4BenzylN-Phenylmaleimide85>98:299[3]
5MethylDimethyl maleate7080:2090[2]
6MethylMethyl acrylate65>98:296[2]

Experimental Protocol: Asymmetric [3+2] Cycloaddition of HMF-derived Iminoester [3][4]

protocol_dipolar_cycloaddition start Start catalyst 1. In a flame-dried Schlenk tube under N2, add Cu(CH3CN)4PF6 (10 mol%) and Fesulphos (10.5 mol%) in CH2Cl2. start->catalyst reactants 2. Add the HMF-derived iminoester (1.0 eq), N-phenylmaleimide (1.2 eq), and Et3N (1.5 eq). catalyst->reactants stir 3. Stir the reaction mixture at 0 °C. reactants->stir monitor 4. Monitor reaction completion by TLC. stir->monitor workup 5. Quench with saturated NH4Cl solution and extract with CH2Cl2. monitor->workup purify 6. Dry the organic layers, concentrate, and purify by flash chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the asymmetric 1,3-dipolar cycloaddition.

[3+2] Cycloaddition of 5-Hydroxymethyl-furan-2-nitrileoxide

5-Hydroxymethylfurfuraldoxime can be oxidized in situ to the corresponding nitrile oxide, which readily undergoes [3+2] cycloaddition with a variety of dipolarophiles to form 3-(5-hydroxymethyl-2-furyl)-isoxazole derivatives.[5][6]

Quantitative Data Summary

EntryDipolarophileYield (%)Reference
1Ethyl acrylate84[6]
2Allyl bromide71[6]
3Styrene78[6]
4Cyclohexene75[6]
5Dimethyl acetylenedicarboxylate96[6]

Experimental Protocol: Synthesis of 3-(5-hydroxymethyl-2-furyl)-5-ethoxycarbonyl-4,5-dihydroisoxazole [6]

  • To a solution of 5-hydroxymethylfurfuraldoxime (1.0 mmol) and ethyl acrylate (1.2 mmol) in a mixture of ethanol and water, add a solution of sodium hypochlorite (bleach, 1.5 mmol).

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoxazole derivative.

Applications in Drug Development

The cycloadducts derived from 5-hydroxymethyl-furan derivatives represent a rich source of scaffolds for the development of new therapeutic agents.

  • 7-Oxanorbornene Derivatives: These compounds, obtained from Diels-Alder reactions, have shown a range of biological activities, including anticancer properties.[2] For instance, cantharidin, a natural product with a 7-oxanorbornene core, and its derivatives are known to induce apoptosis and DNA damage in cancer cells, often through the inhibition of protein phosphatases.[2] Some derivatives can also induce cell cycle arrest at the G2/M phase.[2]

  • Pyrrolidine Derivatives: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs.[7] Pyrrolidine derivatives synthesized from HMF show potential as antibacterial, antifungal, antiviral, and anticancer agents.[8] Their mechanism of action can involve the inhibition of key enzymes or interference with signaling pathways such as the Toll-like receptor (TLR) signaling pathways.[9] For example, certain pyrrolidine derivatives can inhibit glycoprotein processing enzymes like glucosidase I.[1]

  • Isoxazole Derivatives: The isoxazole moiety is present in several clinically used drugs. Isoxazole derivatives obtained from HMF have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[10] Their mechanisms of action are diverse and can include the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are key targets in inflammation.[8] Some isoxazole derivatives have also been shown to act as inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair, making them potential anticancer agents.[3] Furthermore, certain isoxazoles can induce apoptosis in cancer cells through the activation of caspases and modulation of the NF-κB signaling pathway.[4]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

References

Application Notes and Protocols for the Enzymatic Synthesis of 5-(Aminomethyl)-2-furancarboxylic Acid from HMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFC), a valuable bio-based monomer, from 5-(hydroxymethyl)furfural (HMF). The methodologies outlined below are based on a one-pot, one-step enzymatic cascade, offering a sustainable and efficient alternative to traditional chemical synthesis routes.

Introduction

5-(Aminomethyl)-2-furancarboxylic acid (AMFC) is a promising renewable building block for the production of high-performance polyamides and other specialty polymers. Its synthesis from biomass-derived HMF is a key step in developing a sustainable chemical industry. Enzymatic synthesis offers several advantages over conventional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact.[1][2][3] This protocol details a four-enzyme cascade that converts HMF to AMFC in a single reaction vessel.[1][4]

Reaction Pathway

The enzymatic conversion of HMF to AMFC proceeds through a multi-step cascade involving oxidation and amination reactions. The overall pathway is depicted below. HMF is first oxidized to 5-formyl-2-furancarboxylic acid (FFCA) via two potential intermediate compounds: 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). FFCA is then aminated to the final product, AMFC. A key feature of this system is the regeneration of the amine donor (L-alanine) and the nicotinamide cofactor, ensuring a balanced and efficient process.[1][2][3]

Enzymatic_Cascade_for_AMFC_Synthesis cluster_cofactor Cofactor Regeneration HMF 5-(Hydroxymethyl)furfural (HMF) p1 HMF->p1 DFF 2,5-Diformylfuran (DFF) FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA ALDH HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMFCA->FFCA HMFO AMFC 5-(Aminomethyl)-2- furancarboxylic acid (AMFC) FFCA->AMFC ω-TA L-Alanine p1->DFF HMFO p1->HMFCA ALDH p2 Pyruvate Pyruvate L_Ala L-Alanine Pyruvate->L_Ala AlaDH Ammonia NH₃ L_Ala->Pyruvate ω-TA NAD NAD+ NADH NADH NAD->NADH ALDH NADH->NAD AlaDH

Caption: Enzymatic cascade for the one-pot synthesis of AMFC from HMF.

Quantitative Data Summary

The efficiency of the enzymatic synthesis of AMFC from HMF is summarized in the tables below. Table 1 presents the product titers and yields achieved under different reaction conditions. Table 2 provides the kinetic parameters for the key enzymes involved in the cascade.

Table 1: AMFC Synthesis Performance

Starting SubstrateSubstrate Conc. (mM)AMFC Titer (g/L)Yield (%)Reference
HMF16~2.292-100[3]
HMF454.10 ± 0.2662[2]
HMF45-503.35 - 4.62-[1][3]
HMFCA202.78~100[2]
HMFCA60-36[2]

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKM (mM)kcat (s-1)kcat/KM (M-1s-1)Reference
MetspHMFO HMF---[2]
HMFCA---[2]
DFF---[3]
SphALDH HMF0.07 ± 0.020.78 ± 0.0810938[3]
DFF0.03 ± 0.0020.49 ± 0.0119220[3]
FFCA0.05 ± 0.150.01 ± 0.01245[3]
Cv-ωTA FFCA---[2]

Note: Kinetic data for all enzymes on all substrates were not fully available in the searched literature.

Experimental Protocols

This section provides detailed protocols for the one-pot enzymatic synthesis of AMFC from HMF.

Materials and Reagents
  • 5-(hydroxymethyl)furfural (HMF)

  • Recombinant HMF oxidase (HMFO) from Methylovorus sp. MP688 (MetspHMFO)

  • Recombinant aldehyde dehydrogenase (ALDH) from Sphingobium sp. SYK-6 (SphALDH)

  • Recombinant ω-transaminase (ω-TA) from Chromobacterium violaceum (Cv-ωTA)

  • Recombinant alanine dehydrogenase (AlaDH) from Bacillus subtilis (BsAlaDH)

  • L-Alanine

  • Pyruvate

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Sodium phosphate buffer (NaPi)

  • Ammonium chloride (NH₄Cl)

  • Catalase

  • Standard laboratory equipment (pH meter, incubator shaker, centrifuge, HPLC)

Protocol 1: One-Pot Synthesis of AMFC from HMF

This protocol describes the direct conversion of HMF to AMFC in a single reaction vessel.

Protocol_Workflow start Start prep Prepare Reaction Mixture (Buffer, L-Ala, NAD+, NH4Cl) start->prep add_enzymes Add Enzymes (HMFO, ALDH, ω-TA, AlaDH, Catalase) prep->add_enzymes add_hmf Add HMF Substrate add_enzymes->add_hmf incubate Incubate at 30°C with Shaking add_hmf->incubate monitor Monitor Reaction Progress (HPLC) incubate->monitor monitor->incubate Continue incubation stop Stop Reaction (e.g., heat inactivation) monitor->stop Reaction complete purify Purify AMFC (e.g., chromatography) stop->purify end End purify->end

Caption: Experimental workflow for the one-pot synthesis of AMFC.

Procedure:

  • Reaction Buffer Preparation: Prepare a 100 mM sodium phosphate (NaPi) buffer and adjust the pH to 8.0.

  • Reaction Mixture Assembly: In a suitable reaction vessel, combine the following components to the desired final volume (e.g., 1 mL or 50 mL):

    • 100 mM NaPi buffer (pH 8.0)

    • 50 mM L-Alanine

    • Co-factors (e.g., NAD⁺) and ammonium source (e.g., NH₄Cl) as required for the specific enzyme activities.

  • Enzyme Addition: Add the purified enzymes to the reaction mixture. The optimal concentrations may vary, but a starting point based on literature is:[2]

    • MetspHMFO(V367R) (mutant): 0.19 µM

    • SphALDH: 6.76 µM

    • Cv-ωTA: 2.45 µM

    • BsAlaDH: 1.3 µM

    • Catalase is often added to remove hydrogen peroxide generated by the oxidase.

  • Substrate Addition: Start the reaction by adding HMF to a final concentration of 16-50 mM.

  • Incubation: Incubate the reaction mixture at 30°C with constant shaking to ensure proper aeration and mixing. For larger scale reactions, a moisturized air flow above the solution is recommended.[2]

  • Reaction Monitoring: Monitor the formation of AMFC and the consumption of HMF and intermediates over time using High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once the reaction has reached completion (typically within 24 hours), terminate the reaction, for example, by heat inactivation of the enzymes or by acidification.

  • Product Purification: The final product, AMFC, can be purified from the reaction mixture using standard chromatographic techniques. While specific protocols were not detailed in the initial search, common methods for purifying amino acids from aqueous solutions, such as ion-exchange chromatography, would be a suitable starting point.

Conclusion

The one-pot, one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from HMF represents a significant advancement in the sustainable production of bio-based monomers. The provided protocols and data offer a solid foundation for researchers to implement and optimize this innovative biocatalytic process. Further research may focus on enzyme immobilization, process intensification, and downstream processing to enhance the economic viability of this green synthetic route.

References

Application Notes and Protocols for the Microbial Transformation of 5-Hydroxymethylfurfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass. The focus is on the conversion of HMF into valuable chemical entities such as 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 2,5-bis(hydroxymethyl)furan (BHMF), which are significant precursors for polymers, pharmaceuticals, and biofuels.

Introduction

5-Hydroxymethylfurfural (HMF) is a versatile platform chemical that can be produced from the dehydration of C6 sugars derived from lignocellulosic biomass.[1] Its chemical structure, featuring aldehyde, hydroxyl, and furan ring functionalities, allows for its conversion into a variety of valuable downstream products.[2] While chemical conversion methods often require harsh reaction conditions, microbial transformation presents an environmentally benign alternative, offering high selectivity and operating under mild conditions.[3][4] This document outlines the key microbial pathways, presents quantitative data on various biotransformation systems, and provides detailed protocols for practical application in a laboratory setting.

Microbial Transformation Pathways

Microorganisms employ specific enzymatic pathways to transform HMF. The two primary routes are oxidation to FDCA and reduction to BHMF.

Oxidative Pathway to 2,5-Furandicarboxylic Acid (FDCA)

The microbial oxidation of HMF to FDCA is a stepwise process involving several key intermediates. This pathway is of significant interest as FDCA is a promising bio-based substitute for terephthalic acid in the production of polyesters like PEF (polyethylene furanoate).[5] The general oxidative pathway is as follows:

  • HMF to 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA): The aldehyde group of HMF is first oxidized to a carboxylic acid group.

  • HMFCA to 5-Formyl-2-furancarboxylic acid (FFCA): The hydroxyl group of HMFCA is then oxidized to an aldehyde.

  • FFCA to 2,5-Furandicarboxylic acid (FDCA): The remaining aldehyde group is oxidized to a carboxylic acid.

An alternative route involves the initial oxidation of the alcohol group of HMF to yield 2,5-diformylfuran (DFF), which is then further oxidized to FFCA and subsequently to FDCA.[6][7]

HMF_to_FDCA_Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation of aldehyde group DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of hydroxyl group FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA Oxidation of hydroxyl group FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation of aldehyde group DFF->FFCA Oxidation of aldehyde group

Microbial oxidation pathways of HMF to FDCA.

Reductive Pathway to 2,5-Bis(hydroxymethyl)furan (BHMF)

The reduction of HMF yields 2,5-bis(hydroxymethyl)furan (BHMF), a valuable diol for the synthesis of polymers, resins, and ethers.[8] This transformation is typically carried out by oxidoreductases within the microbial cell.

HMF_to_BHMF_Pathway HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Reduction of aldehyde group

Microbial reduction pathway of HMF to BHMF.

Data Presentation: Microbial Transformation of HMF

The following tables summarize the quantitative data for the microbial transformation of HMF into its primary derivatives.

Table 1: Microbial Transformation of HMF to 2,5-Furandicarboxylic Acid (FDCA)

MicroorganismStrainBiocatalyst TypeInitial HMF (g/L)FDCA Titer (g/L)Molar Yield (%)Time (h)Key Conditions & Notes
Raoultella ornithinolyticaBF60 (engineered)Whole-cell3541.2995.1472Fed-batch process.[9]
Pseudomonas putidaS12 (engineered)Whole-cellNot specified30.197144Fed-batch with glycerol co-substrate.[5]
Cupriavidus basilensisHMF14Whole-cellNot specifiedNot specifiedNot specifiedNot specifiedMetabolizes HMF as a sole carbon source.[10]
Acinetobacter calcoaceticusNL14Whole-cell50.54Not specified48Addition of glucose and H₂O₂ improved yield.[11]
Methylobacterium radiotoleransG-2Whole-cell10.514Not specifiedNot specifiedpH 7, 26°C.[12]

Table 2: Microbial Transformation of HMF to 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA)

MicroorganismStrainBiocatalyst TypeInitial HMF (mM)HMFCA Titer (mM)Molar Yield (%)Time (h)Key Conditions & Notes
Pseudomonas aeruginosaPC-1Growing cells800 (fed-batch)721~9058Fed-batch strategy with 8 cycles.[6][8]
Gluconobacter oxydansDSM 50049Resting cells31.5 g/LNot specifiedQuantitative6pH-controlled conditions.[3]
Deinococcus wulumuqiensisR12Whole-cell300Not specified9036Optimized conditions.[13]

Table 3: Microbial Transformation of HMF to 2,5-Bis(hydroxymethyl)furan (BHMF)

MicroorganismStrainBiocatalyst TypeInitial HMF (mM)BHMF Titer (mM)Molar Yield (%)Time (h)Key Conditions & Notes
Paraburkholderia azotifigensF18Whole-cellNot specified36.992Not specifiedAnaerobic conditions.[3]
Saccharomyces cerevisiaeNot specifiedWhole-cellNot specifiedNot specifiedNot specifiedNot specifiedOne of the first microorganisms reported for this transformation.[3]

Experimental Protocols

The following protocols provide a general framework for conducting microbial transformations of HMF. Specific parameters may require optimization depending on the chosen microorganism and desired product.

Protocol 1: Cultivation of Raoultella ornithinolytica BF60 for Whole-Cell Biocatalysis

This protocol is adapted from methodologies for cultivating Raoultella ornithinolytica for FDCA production.[14][15]

1. Media Preparation:

  • Luria-Bertani (LB) Medium (per liter):

    • Tryptone: 10 g

    • Yeast Extract: 5 g

    • NaCl: 10 g

    • Deionized water: to 1 L

    • Adjust pH to 7.0 with NaOH/HCl.

    • Autoclave at 121°C for 20 minutes.

  • Terrific Broth (TB) Medium (for high cell density, per liter):

    • Tryptone: 12 g

    • Yeast Extract: 24 g

    • Glycerol: 4 mL

    • Phosphate Buffer (0.17 M KH₂PO₄, 0.72 M K₂HPO₄): 100 mL

    • Deionized water: to 900 mL, autoclave, then add sterile phosphate buffer.

2. Inoculum Preparation:

  • Inoculate a single colony of R. ornithinolytica BF60 from an agar plate into 5 mL of LB medium in a 50 mL culture tube.

  • Incubate at 30°C with shaking at 220 rpm for 12 hours. This is the pre-culture.

3. Cell Cultivation:

  • Transfer the pre-culture (1% v/v) into a larger volume of TB medium (e.g., 100 mL in a 500 mL flask).

  • Incubate at 30°C with shaking at 220 rpm.

  • If using an engineered strain with an inducible promoter, add the inducer (e.g., IPTG to a final concentration of 0.2 mM) when the optical density at 600 nm (OD₆₀₀) reaches 0.6.[16]

  • Continue incubation for approximately 24 hours to achieve high cell density.

4. Cell Harvesting:

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with a sterile phosphate buffer (e.g., 50 mM, pH 8.0).

  • Centrifuge again under the same conditions.

  • Resuspend the cell pellet in the reaction buffer to the desired cell concentration (e.g., 45 g/L wet cell weight).[14][15] The cells are now ready for use as a whole-cell biocatalyst.

Protocol 2: Whole-Cell Biotransformation of HMF to FDCA

This protocol describes a typical batch biotransformation using harvested cells.

1. Reaction Setup:

  • Prepare the reaction mixture in a suitable vessel (e.g., a baffled flask):

    • Phosphate Buffer (50 mM, pH 8.0).

    • Resuspended R. ornithinolytica cells (to a final concentration of 45 g/L).

    • HMF (to a final concentration of 100 mM).[14][15]

  • Ensure the total reaction volume allows for adequate aeration (e.g., no more than 20% of the flask volume).

2. Biotransformation:

  • Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 220 rpm) to ensure sufficient oxygen supply.

  • Monitor the reaction progress by taking samples at regular intervals (e.g., every 6-12 hours).

  • For sampling, withdraw a small aliquot of the reaction mixture, centrifuge to remove cells, and store the supernatant at -20°C for later analysis.

3. Fed-Batch Strategy (for higher titers):

  • To overcome substrate inhibition and achieve higher product concentrations, a fed-batch approach can be employed.

  • Start the reaction with a lower initial HMF concentration.

  • Periodically feed a concentrated HMF solution into the reactor to maintain a low but steady substrate concentration.

  • Monitor HMF and FDCA concentrations to guide the feeding strategy.

Protocol 3: Analytical Quantification by HPLC

This protocol outlines a general method for the analysis of HMF and its derivatives.

1. Sample Preparation:

  • Thaw the stored supernatant samples.

  • Filter the samples through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the samples with the mobile phase if the concentrations are expected to be outside the linear range of the calibration curve.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM trisodium citrate, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).[1][17]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.[17]

  • Detection: UV detector at a wavelength of 265-280 nm.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare standard solutions of HMF, HMFCA, FFCA, and FDCA of known concentrations.

  • Generate a calibration curve for each compound by plotting peak area against concentration.

  • Quantify the compounds in the samples by comparing their peak areas to the respective calibration curves.

Protocol 4: Downstream Processing for FDCA Recovery

This protocol describes a common method for recovering FDCA from the reaction broth.

1. Acid Precipitation:

  • After the biotransformation is complete, remove the microbial cells by centrifugation.

  • Acidify the cell-free supernatant to a pH of approximately 2 using a strong acid (e.g., HCl).[18]

  • FDCA will precipitate out of the solution as a white solid.

  • Incubate at 4°C for several hours to maximize precipitation.

2. Product Recovery and Purification:

  • Collect the precipitated FDCA by filtration or centrifugation.

  • Wash the solid with acidified water (pH 2) to remove soluble impurities.

  • For further purification, the crude FDCA can be extracted using an organic solvent such as ethyl acetate or tetrahydrofuran (THF).[5][18]

  • Evaporate the organic solvent to obtain purified FDCA.

  • The purity of the final product can be verified by HPLC and NMR.[13]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the microbial transformation of HMF.

Experimental_Workflow cluster_cultivation Microbial Cultivation cluster_biotransformation Biotransformation cluster_analysis Analysis & Recovery Media_Prep Media Preparation Inoculation Inoculation Media_Prep->Inoculation Incubation Incubation (e.g., 30°C, 220 rpm) Inoculation->Incubation Cell_Harvest Cell Harvesting & Washing Incubation->Cell_Harvest Reaction_Setup Reaction Setup (Cells + HMF + Buffer) Cell_Harvest->Reaction_Setup Biotransformation_Incubation Incubation with Agitation Reaction_Setup->Biotransformation_Incubation Sampling Periodic Sampling Biotransformation_Incubation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Product_Recovery Downstream Processing (e.g., Precipitation) HPLC_Analysis->Product_Recovery Purification Purification Product_Recovery->Purification Final_Product Pure Product Purification->Final_Product

General experimental workflow for microbial HMF transformation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(hydroxymethyl)dihydrofuran-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Firstly, the choice of starting material and reaction conditions is critical. Common precursors include 5-hydroxymethylfurfural (HMF), levoglucosenone, and derivatives of glutamic acid or levulinic acid. The efficiency of the conversion is highly dependent on the chosen synthetic route.

    For instance, the acid-catalyzed lactonization of γ-hydroxy acids is a common method. In this case, incomplete conversion of the starting material or the formation of side products can significantly reduce the yield. It is crucial to ensure the complete conversion of any intermediate species, such as a γ-hydroxy ester, to the corresponding acid before initiating lactonization.

    Troubleshooting Steps:

    • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and confirm the consumption of the starting material.

    • Catalyst Activity: Ensure the catalyst, if used, is active and used in the correct concentration. For acid-catalyzed reactions, the strength and concentration of the acid are crucial.

    • Reaction Conditions: Optimize reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to degradation of the product or starting materials.

    • Water Removal: In lactonization reactions, the removal of water can be critical to shift the equilibrium towards the product. Consider using a Dean-Stark apparatus or adding a drying agent.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge. In the synthesis from HMF, over-oxidation or polymerization of HMF can occur. When using acid catalysts, side reactions such as dehydration or rearrangement of the starting material or product can lead to a complex mixture. For example, in the synthesis of γ-butyrolactones, the formation of isomeric lactones or elimination products can occur.

    Troubleshooting Steps:

    • Control of Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry of reagents can minimize side reactions.

    • Choice of Catalyst: The selectivity of the catalyst is important. For instance, in catalytic hydrogenation processes, the choice of metal and support can significantly influence the product distribution.

    • Purification Strategy: A robust purification strategy is essential. Due to the polar nature of this compound, chromatographic techniques are often necessary.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods for this compound?

  • Answer: this compound is a polar molecule, which can make purification challenging. Its high boiling point makes distillation difficult and can lead to decomposition.

    Recommended Purification Protocol:

    • Work-up: After the reaction is complete, quench the reaction appropriately (e.g., with a saturated sodium bicarbonate solution for acid-catalyzed reactions).

    • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete extraction of the product.

    • Drying: Dry the combined organic extracts over an anhydrous salt such as sodium sulfate or magnesium sulfate.

    • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

    • Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Monitor the fractions by TLC to identify and combine those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most frequently cited starting materials in the literature include:

  • 5-Hydroxymethylfurfural (HMF): This is a versatile, bio-based platform chemical. The synthesis involves the reduction of the furan ring and the aldehyde group, followed by oxidation or rearrangement to form the lactone.

  • Levoglucosenone: Another bio-derived starting material that can be converted to the target molecule through various catalytic processes.

  • Glutamic Acid: This amino acid can be chemically transformed into the desired lactone.

  • γ-Hydroxy-γ-butyrolactone precursors: Such as γ-keto acids or esters, which can undergo reduction and subsequent lactonization.

Q2: What analytical techniques are best suited for characterizing the final product?

A2: A combination of spectroscopic methods is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure and purity of the compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the hydroxyl (-OH) and the lactone carbonyl (C=O) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

Below are detailed methodologies for key synthetic routes.

Protocol 1: Synthesis from a γ-Keto Acid (Illustrative)

This protocol is a general representation of a lactonization reaction.

  • Reduction of the Keto Group:

    • Dissolve the starting γ-keto acid (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 equivalents), in portions.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Quench the reaction by slowly adding dilute hydrochloric acid until the pH is acidic.

  • Lactonization:

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude γ-hydroxy acid.

    • Dissolve the crude γ-hydroxy acid in toluene and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary

The following table summarizes typical yield data for different synthetic approaches to γ-butyrolactones, providing a comparative overview.

Starting MaterialCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
γ-Keto AcidNaBH₄, p-TSAMethanol, Toluene0 - 1106 - 1270-85
D-RibonolactoneVariousVariousVariousVariousNot Specified
LevoglucosenoneAcid CatalystWater<100<0.5~60 (for HMF)

Note: The yields are indicative and can vary significantly based on the specific substrate and reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_conversion Check Starting Material Conversion (TLC/NMR) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete complete Complete Conversion check_conversion->complete optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check catalyst activity incomplete->optimize_reaction side_reactions Investigate Side Reactions/Product Degradation complete->side_reactions purification_issue Check Purification Protocol side_reactions->purification_issue adjust_purification Adjust Purification: - Different solvent system - Alternative chromatography purification_issue->adjust_purification

A flowchart illustrating the decision-making process for troubleshooting low product yield.

General Synthesis Pathway from a γ-Hydroxy Acid

Synthesis_Pathway Start γ-Hydroxy Acid Intermediate Protonated Hydroxy Acid Start->Intermediate H⁺ Transition Intramolecular Nucleophilic Attack Intermediate->Transition Product This compound Transition->Product Water H₂O Transition->Water -H⁺

A simplified diagram showing the acid-catalyzed lactonization of a γ-hydroxy acid.

Technical Support Center: Synthesis of 5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(hydroxymethyl)dihydrofuran-2(3H)-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, focusing on identifying and mitigating side reactions that can impact yield and purity.

Problem 1: Low Yield of the Target Lactone

Symptom: The isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Oxidation of the Diol Precursor: In syntheses involving the oxidation of a diol like 1,2,6-hexanetriol, incomplete conversion of the starting material is a common cause of low yields.

    • Troubleshooting:

      • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting diol.

      • Optimize Oxidant Stoichiometry: Ensure the correct molar ratio of the oxidizing agent is used. An excess may be required to drive the reaction to completion, but a large excess can lead to over-oxidation (see Problem 2).

      • Adjust Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Gradually increase these parameters while monitoring for the formation of degradation products.

  • Intermolecular Esterification (Oligomerization/Polymerization): The hydroxy acid intermediate, formed prior to lactonization, can undergo intermolecular esterification to form linear oligomers or polymers instead of the desired cyclic lactone. This is a significant side reaction that reduces the yield of the monomeric lactone.

    • Troubleshooting:

      • High Dilution Conditions: Perform the lactonization step under high dilution to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the hydroxy acid to a larger volume of solvent.

      • Choice of Catalyst: Employ catalysts that are known to promote intramolecular reactions. For example, specific acid or base catalysts can influence the reaction pathway.

  • Dehydration Side Reactions: Particularly when starting from carbohydrate-derived precursors like 5-hydroxymethylfurfural (HMF), acid-catalyzed dehydration can lead to the formation of undesired furanic byproducts and humins (dark, polymeric materials).[1][2][3][4]

    • Troubleshooting:

      • Control Acidity: Carefully control the pH of the reaction mixture. High acidity can promote the degradation of HMF and the formation of levulinic acid and formic acid.[4]

      • Solvent System: The choice of solvent can significantly impact side reactions. For instance, using a biphasic system (e.g., water-organic solvent) can help to extract the desired product from the acidic aqueous phase as it is formed, thereby preventing its degradation.[1][4]

Problem 2: Presence of Impurities in the Final Product

Symptom: The isolated product shows multiple spots on a TLC plate or additional peaks in GC/NMR analysis, indicating the presence of impurities.

Possible Causes and Solutions:

  • Over-oxidation Products: When using strong oxidizing agents for the lactonization of diols, the primary alcohol of the desired product can be further oxidized to a carboxylic acid, forming a dicarboxylic acid or other highly oxidized species. While some studies on diol lactonization report no over-oxidation to carboxylic acids with certain catalysts, it remains a potential side reaction.[5]

    • Troubleshooting:

      • Choice of Oxidant: Use milder and more selective oxidizing agents.

      • Controlled Stoichiometry: Carefully control the amount of oxidant used.

      • Temperature Control: Perform the reaction at lower temperatures to reduce the rate of over-oxidation.

  • Unreacted Starting Materials or Intermediates: Incomplete reactions will lead to the presence of starting materials (e.g., diols, unsaturated lactones) or intermediates (e.g., the corresponding hydroxy acid) in the final product.

    • Troubleshooting:

      • Reaction Monitoring: As mentioned previously, monitor the reaction to ensure complete conversion.

      • Purification: Employ appropriate purification techniques such as column chromatography or recrystallization to separate the desired product from unreacted starting materials.

  • Formation of Structural Isomers: Depending on the synthetic route, the formation of structural isomers is possible. For instance, if starting from an unsaturated precursor, incomplete reduction can lead to the presence of 5-(hydroxymethyl)furan-2(5H)-one.

    • Troubleshooting:

      • Optimize Reduction Conditions: Ensure complete reduction of any double bonds by selecting the appropriate catalyst, hydrogen pressure, and reaction time.

      • Spectroscopic Analysis: Use detailed NMR and Mass Spectrometry analysis to identify and quantify isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis of this compound?

A1: The most prevalent side reactions include:

  • Intermolecular polymerization/oligomerization , which competes with the desired intramolecular lactonization.

  • Over-oxidation of the hydroxymethyl group to a carboxylic acid when using strong oxidizing agents.

  • Dehydration and humin formation , particularly when using carbohydrate-derived starting materials under acidic conditions.[1][2][3][4]

Q2: How can I minimize the formation of polymeric byproducts?

A2: The key to minimizing polymerization is to favor the intramolecular cyclization. This is best achieved by conducting the lactonization step under high-dilution conditions . This involves slowly adding the precursor hydroxy acid to a large volume of refluxing solvent, which keeps the concentration of the reactant low at any given time.

Q3: My reaction mixture is turning dark brown/black. What is happening and how can I prevent it?

A3: A dark coloration, often described as "humin" formation, is common in acid-catalyzed reactions of carbohydrates and furan compounds.[1] This indicates degradation of your starting material or product. To prevent this:

  • Control the temperature: Avoid excessive heat.

  • Minimize reaction time: Do not let the reaction run for longer than necessary.

  • Control the acidity: Use the minimum amount of acid catalyst required.

  • Use a biphasic solvent system: This can help to remove the product from the harsh reaction conditions as it is formed.[1][4]

Q4: What purification methods are most effective for this compound?

A4: Due to its polarity and potential for hydrogen bonding, purification can be challenging. Common and effective methods include:

  • Silica gel column chromatography: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.

  • Distillation under reduced pressure: This can be effective if the impurities have significantly different boiling points.

  • Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found.

Data Presentation

Table 1: Potential Side Products and Their Origin

Side Product/ImpurityPotential OriginRecommended Analytical Technique
Oligomers/PolymersIntermolecular esterificationGel Permeation Chromatography (GPC), NMR
5-(carboxymethyl)dihydrofuran-2(3H)-oneOver-oxidation of the hydroxymethyl groupLC-MS, NMR
1,2,6-Hexanetriol (or other diol)Incomplete oxidationGC-MS, TLC, NMR
5-Hydroxyhexanoic acidIncomplete lactonizationLC-MS, NMR
Levulinic acid and Formic acidRehydration of HMF precursorHPLC, GC-MS
HuminsDegradation of furanic compoundsVisual observation, Insolubility

Experimental Protocols

Protocol 1: Oxidative Lactonization of 1,2,6-Hexanetriol

This protocol is a general representation and may require optimization based on specific laboratory conditions and desired scale.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of 1,2,6-hexanetriol in a suitable solvent (e.g., acetone).

  • Addition of Oxidant: A selective oxidizing agent (e.g., a ruthenium-based catalyst with a suitable co-oxidant) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with a suitable reagent (e.g., a solution of sodium sulfite if a peroxide-based oxidant is used). The solvent is removed under reduced pressure.

  • Extraction: The residue is dissolved in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by silica gel column chromatography to yield this compound.

Visualizations

Side_Reactions Start Starting Material (e.g., 1,2,6-Hexanetriol) Intermediate 5-Hydroxyhexanoic Acid (Intermediate) Start->Intermediate Oxidation Product This compound (Desired Product) Intermediate->Product Intramolecular Lactonization (Favored by High Dilution) Polymer Oligomers/Polymers Intermediate->Polymer Intermolecular Esterification (Side Reaction) Dehydration Dehydration Products (e.g., Unsaturated Lactones) Intermediate->Dehydration Dehydration (Side Reaction) OverOxidation Over-oxidation Product (e.g., Dicarboxylic Acid) Product->OverOxidation Further Oxidation (Side Reaction)

Caption: Key reaction pathways and side reactions in the synthesis of this compound.

References

Technical Support Center: 5-(hydroxymethyl)dihydrofuran-2(3H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(hydroxymethyl)dihydrofuran-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this versatile intermediate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound using various techniques.

Chromatography (Flash and Preparative HPLC)

Issue 1: Poor Separation or Co-elution of Impurities

  • Possible Causes:

    • Inappropriate solvent system (polarity is too high or too low).

    • Column overloading.

    • Structurally similar impurities.

  • Solutions:

    • Solvent System Optimization: Systematically screen different solvent systems. A common starting point for normal phase chromatography is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or isopropanol). For Reverse Phase HPLC, a gradient of water and acetonitrile or methanol is typically used.

    • Gradient Elution: For complex mixtures, a gradient elution from a less polar to a more polar solvent system (or vice-versa for reverse phase) can improve separation.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.

    • Alternative Stationary Phases: If separation on silica gel is challenging, consider using other stationary phases like alumina or functionalized silica (e.g., diol, cyano).

Issue 2: Peak Tailing

  • Possible Causes:

    • Strong interaction of the hydroxyl group with the stationary phase (e.g., acidic silica gel).

    • Presence of acidic impurities.

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to reduce tailing. For this molecule, a small amount of a polar solvent like methanol in the mobile phase might help.

    • Use of Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

Issue 3: Compound Decomposition on the Column

  • Possible Causes:

    • Sensitivity of the lactone ring or hydroxyl group to the stationary phase (e.g., acidic silica).

  • Solutions:

    • Neutralize Silica Gel: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites.

    • Alternative Purification Method: If decomposition persists, consider other purification techniques like distillation or recrystallization.

Distillation

Issue 1: Bumping or Unstable Boiling

  • Possible Causes:

    • Uneven heating.

    • Lack of boiling chips or inadequate stirring.

  • Solutions:

    • Use Boiling Chips/Stir Bar: Add fresh boiling chips or a magnetic stir bar to the distillation flask.

    • Even Heating: Use a heating mantle with a stirrer and ensure the flask is properly seated.

Issue 2: Product Decomposition at High Temperatures

  • Possible Causes:

    • The compound may be thermally labile at its atmospheric boiling point. The boiling point of this compound is high (approximately 163 °C at 10 Torr).[1]

  • Solutions:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.

Recrystallization

Issue 1: Difficulty Finding a Suitable Solvent

  • Possible Causes:

    • The compound is a liquid or low-melting solid at room temperature, making recrystallization challenging.

    • High solubility in most common solvents.

  • Solutions:

    • Solvent Screening: Test a wide range of solvents with varying polarities. The ideal solvent should dissolve the compound when hot but not when cold.

    • Two-Solvent System: Use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common solvent pairs include ethyl acetate/hexane and dichloromethane/hexane.

Issue 2: Oiling Out Instead of Crystallizing

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The solution is supersaturated.

    • Presence of impurities that inhibit crystallization.

  • Solutions:

    • Lower the Temperature: Ensure the solution cools slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.

    • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution.

    • Use a Lower Boiling Point Solvent System.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found after the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, potential contaminants can include unreacted starting materials, polymeric byproducts, and degradation products.[2] For furan-based compounds synthesized from sugars, common impurities can include humins and other soluble polymers.[2]

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, especially with a UV or RI detector.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a cool, dry place, away from light and moisture.[3] For long-term storage, keeping it in a freezer at -20°C under an inert atmosphere is advisable.[4]

Q4: My compound appears as a colorless to pale yellow liquid. Is this normal?

A4: Yes, this compound is typically a colorless to pale yellow liquid.[3][5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₈O₃[4][6]
Molecular Weight116.12 g/mol [4][6]
AppearanceColorless to pale yellow liquid[3][5]
Boiling Point163 °C (at 10 Torr)[1]
Purity (Commercial)≥95% - 96%[3][4][5]

Table 2: Troubleshooting Summary for Purification Methods

Purification MethodCommon ProblemPotential Solutions
Chromatography Poor SeparationOptimize solvent system, use gradient elution, reduce sample load.
Peak TailingAdd mobile phase modifier, use deactivated silica.
DecompositionNeutralize silica, consider alternative methods.
Distillation BumpingUse boiling chips/stir bar, ensure even heating.
Thermal DecompositionUse vacuum distillation.
Recrystallization Finding a SolventScreen various solvents, use a two-solvent system.
Oiling OutCool slowly, scratch flask, use seed crystals.

Experimental Protocols

Protocol 1: General Flash Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle and then drain the excess solvent to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with a non-polar solvent and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Distillation: Begin stirring and gradually heat the flask using a heating mantle. Slowly apply vacuum to the system.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The forerun, which may contain more volatile impurities, should be discarded.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical technique (e.g., GC-MS or NMR).

Visualizations

Purification_Workflow Crude Crude Product Purification Purification Method Crude->Purification Chromatography Chromatography Purification->Chromatography Choice Distillation Distillation Purification->Distillation Choice Recrystallization Recrystallization Purification->Recrystallization Choice Analysis Purity Analysis (NMR, GC-MS, HPLC) Chromatography->Analysis Distillation->Analysis Recrystallization->Analysis Pure Pure Product Analysis->Pure

Caption: General workflow for the purification of this compound.

Chromatography_Troubleshooting Start Chromatography Issue PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing Start->Tailing Decomp Decomposition Start->Decomp Solvent Optimize Solvent System PoorSep->Solvent Solution Load Reduce Sample Load PoorSep->Load Solution Modifier Add Modifier to Eluent Tailing->Modifier Solution Silica Use Deactivated Silica Tailing->Silica Solution Neutralize Neutralize Silica Decomp->Neutralize Solution Alternative Change Purification Method Decomp->Alternative Solution

Caption: Troubleshooting logic for chromatography purification challenges.

References

Technical Support Center: Stereoselective Synthesis of 5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of the synthesis of 5-(hydroxymethyl)dihydrofuran-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity for this compound?

The main challenges lie in controlling the relative and absolute stereochemistry at the C5 position, which is a chiral center. For diastereoselective syntheses, controlling the orientation of substituents on the furanone ring is crucial. In enantioselective syntheses, differentiating between the two enantiomeric transition states leading to the (R)- and (S)-enantiomers is the key difficulty.

Q2: Which analytical techniques are recommended for determining the stereoselectivity (d.e. or e.e.) of the product?

For determining diastereomeric excess (d.e.), high-field Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often sufficient, as diastereomers typically exhibit distinct signals. For enantiomeric excess (e.e.), chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the methods of choice. Derivatization with a chiral agent followed by NMR analysis can also be employed.

Q3: From which common starting materials can the chiral pool synthesis of this compound be initiated?

A common and effective strategy is to start from readily available chiral molecules (the "chiral pool"). D-mannitol is a frequently used starting material for the synthesis of chiral γ-lactones due to its abundance and pre-existing stereocenters.[1][2][3] Other chiral precursors, such as (S)-2-hydroxybutyrolactone, can also be utilized.[4]

Q4: What general strategies can be employed to improve poor stereoselectivity?

Several strategies can be implemented:

  • Catalyst Modification: Employing a chiral catalyst or modifying an existing one can create a more defined chiral environment.

  • Substrate Control: Modifying the protecting groups on the starting material can influence the steric hindrance and favor the formation of a specific diastereomer.

  • Optimization of Reaction Conditions: Systematically screening parameters such as temperature, solvent, and reagent addition rate can significantly impact stereoselectivity. Lowering the reaction temperature often enhances selectivity.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Synthesis

Symptom: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.).

Possible CauseTroubleshooting Steps
Ineffective Substrate Control - If using a chiral starting material like D-mannitol, ensure the selective protection and deprotection of hydroxyl groups to maintain stereochemical integrity.[1] - Introduce bulky protecting groups to sterically hinder one face of the molecule, directing the approach of reagents to the opposite face.
Unoptimized Reaction Conditions - Temperature: Lower the reaction temperature. Many stereoselective reactions show improved diastereoselectivity at lower temperatures. - Solvent: Screen a range of solvents with varying polarities. The solvent can influence the conformation of the transition state. - Reagent Addition: Use slow addition of reagents to maintain low concentrations and favor the catalyzed, more selective pathway.
Inappropriate Catalyst or Reagent - For Michael additions, consider using nitroalkanes as nucleophiles in the presence of bases like TBAF or DBU, which have shown high diastereoselectivity.[5] - In radical cyclizations, the choice of the radical initiator and reaction conditions is critical for controlling stereochemistry.
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Symptom: The synthesis results in a product with low enantiomeric excess (e.e.), approaching a racemic mixture.

Possible CauseTroubleshooting Steps
Ineffective Chiral Catalyst or Ligand - Catalyst Screening: Test a variety of chiral catalysts and ligands. For instance, in copper-catalyzed reactions, different chiral ligands can lead to vastly different enantioselectivities.[6] - Catalyst Loading: Optimize the catalyst loading. Insufficient catalyst may allow the non-catalyzed, non-selective background reaction to dominate.
Suboptimal Reaction Conditions - Temperature: Lowering the reaction temperature is often a crucial step for improving enantioselectivity. - Concentration: Vary the concentration of the substrate and reagents.
Racemization of Product - Check the stability of the product under the reaction and workup conditions. The stereocenter at C5 can be susceptible to epimerization, especially under acidic or basic conditions.[5]

Quantitative Data Summary

The following tables summarize reported data for stereoselective syntheses of related γ-butyrolactones, which can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Diastereoselective Michael Addition for β,γ-cis-Butyrolactone Synthesis [5]

NitroalkaneBaseYield (%)Diastereomeric Ratio (syn/anti)
NitromethaneTBAF7812:1
NitroethaneTBAF7515:1
2-NitropropaneTBAF6322:1
NitromethaneDBU7213:1

Table 2: Enantioselective Synthesis of γ-Butyrolactones via Asymmetric Reduction [7]

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee)
(R)-p-tol-BINAP/CuHProtected Butenolide65>95%

Experimental Protocols

Protocol 1: Diastereoselective Michael Addition and Lactonization[5]

This protocol describes a method for achieving high cis-stereoselectivity in the formation of a disubstituted γ-butyrolactone.

  • Michael Addition: To a solution of the enoate derived from D-mannitol in a suitable solvent (e.g., THF), add the chosen nitroalkane.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Add a base such as tetrabutylammonium fluoride (TBAF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.

  • Stir the reaction until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Purify the Michael adduct by column chromatography.

  • Lactonization: Dissolve the purified adduct in methanol and add an acid catalyst (e.g., HCl).

  • Stir the mixture until lactonization is complete.

  • Neutralize the reaction, remove the solvent under reduced pressure, and purify the resulting γ-lactone.

Protocol 2: Asymmetric Conjugate Reduction[7]

This protocol is for the enantioselective reduction of a butenolide precursor.

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., (R)-p-tol-BINAP) in an anhydrous solvent (e.g., toluene).

  • Add the copper source (e.g., CuCl) and stir to form the catalyst complex.

  • Add the reducing agent, such as polymethylhydrosiloxane (PMHS).

  • Cool the mixture to the optimized temperature.

  • Add a solution of the protected butenolide substrate in the same solvent dropwise.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, perform an appropriate aqueous workup.

  • Purify the enantioenriched γ-butyrolactone by column chromatography.

Visualizations

Troubleshooting_Diastereoselectivity Troubleshooting Poor Diastereoselectivity start Low Diastereomeric Ratio (d.r.) Observed cause1 Ineffective Substrate Control? start->cause1 cause2 Suboptimal Reaction Conditions? start->cause2 cause3 Inappropriate Reagent/Catalyst? start->cause3 solution1a Modify Protecting Groups (e.g., bulkier groups) cause1->solution1a solution1b Ensure Stereochemical Integrity of Starting Material cause1->solution1b solution2a Lower Reaction Temperature cause2->solution2a solution2b Screen Solvents cause2->solution2b solution2c Use Slow Reagent Addition cause2->solution2c solution3 Screen Alternative Reagents/Catalysts (e.g., different bases, initiators) cause3->solution3 end_node Improved Diastereoselectivity solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node solution2c->end_node solution3->end_node

Caption: A flowchart for troubleshooting poor diastereoselectivity.

Chiral_Pool_Synthesis_Workflow Chiral Pool Synthesis Workflow from D-Mannitol start D-Mannitol step1 Protection of Diols start->step1 e.g., Acetonide formation step2 Oxidative Cleavage step1->step2 e.g., NaIO4 step3 Formation of Enoate Intermediate step2->step3 step4 Stereoselective Addition/Reduction step3->step4 Key Stereochemistry-determining step step5 Lactonization step4->step5 step6 Deprotection step5->step6 end_node This compound step6->end_node

Caption: General workflow for chiral pool synthesis from D-mannitol.

References

Stability issues of 5-(hydroxymethyl)dihydrofuran-2(3H)-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-(hydroxymethyl)dihydrofuran-2(3H)-one, particularly under acidic conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic aqueous solutions?

A1: The primary stability concern for this compound, a γ-lactone, in acidic aqueous solutions is its susceptibility to acid-catalyzed hydrolysis. This reaction involves the opening of the lactone ring to form an equilibrium mixture with its corresponding open-chain hydroxy acid, 4,5-dihydroxy-pentanoic acid. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the presence of other nucleophiles.[1][2][3][4]

Q2: What is the main degradation product of this compound under acidic conditions?

A2: The principal degradation product is 4,5-dihydroxy-pentanoic acid. This is the result of the hydrolytic cleavage of the ester bond within the lactone ring.

Q3: How does pH affect the stability of this compound?

A3: The stability of γ-lactones like this compound is highly pH-dependent. Strongly acidic conditions (low pH) will catalyze the hydrolysis of the lactone ring.[2][5] For the closely related compound γ-butyrolactone (GBL), hydrolysis is significantly accelerated at pH 2.0 compared to neutral conditions.[5]

Q4: I am using an alcohol-based co-solvent in my acidic formulation. Are there any specific stability issues I should be aware of?

A4: Yes. In the presence of an alcohol (e.g., methanol or ethanol) under acidic conditions, this compound can undergo alcoholysis (transesterification). This will result in the formation of the corresponding ester of 4,5-dihydroxy-pentanoic acid (e.g., the methyl or ethyl ester) in addition to the hydrolysis product.[6][7][8][9]

Q5: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?

A5: Several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method for separating and quantifying the parent lactone and its more polar degradation products.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of the more volatile lactone.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to determine the extent of degradation by observing the signals of both the lactone and the open-chain form.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of this compound concentration in solution. The pH of the aqueous solution is too low, leading to rapid acid-catalyzed hydrolysis.Prepare solutions in a buffered system. If possible, adjust the pH to a less acidic range where the compound exhibits greater stability. Verify the final pH of your solution.
Appearance of unexpected peaks in the chromatogram (e.g., HPLC). Formation of degradation products such as 4,5-dihydroxy-pentanoic acid or its esters (if alcohols are present).Attempt to identify the degradation products using techniques like mass spectrometry (MS) to confirm the degradation pathway. This will help in understanding the stability profile of your formulation.
Inconsistent results between experimental repeats. Degradation may be occurring during sample preparation or analysis.Minimize the time samples are kept in acidic conditions before analysis. Consider quenching the degradation by neutralizing the sample or diluting it in a mobile phase at a more stable pH immediately before injection into the analytical instrument.[10]
Precipitate formation in the solution over time. The open-chain degradation product, 4,5-dihydroxy-pentanoic acid, may have different solubility characteristics than the parent lactone.Characterize the precipitate to confirm if it is a degradation product. If the formation of the degradation product is unavoidable and problematic, consider adjusting the formulation with co-solvents to improve the solubility of all components.

Quantitative Data on Stability

Compound Condition Time to Equilibrium Equilibrium Composition
γ-Butyrolactone (GBL)pH 2.0 Buffer~9 days~68% GBL, ~32% GHB[5]

This data suggests that under similar acidic conditions, a significant portion of this compound will also exist as its open-chain hydroxy acid at equilibrium.

Experimental Protocols

Protocol for a Forced Degradation Study under Acidic Conditions

This protocol is a general guideline for assessing the stability of this compound under acidic stress, based on ICH guidelines.[13][14][15]

Objective: To determine the degradation pathway and rate of this compound in an acidic solution.

Materials:

  • This compound

  • Hydrochloric acid (HCl), e.g., 0.1 N

  • Sodium hydroxide (NaOH) for quenching, e.g., 0.1 N

  • High-purity water

  • Volumetric flasks and pipettes

  • Constant temperature bath or incubator

  • Validated HPLC-UV or LC-MS method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Setup: In a volumetric flask, add a known volume of the stock solution to a pre-heated solution of 0.1 N HCl to achieve the desired final concentration.

  • Incubation: Place the flask in a constant temperature bath set to a specific temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze the quenched samples using a validated stability-indicating analytical method (e.g., HPLC) to quantify the amount of remaining this compound and any formed degradation products.

  • Data Analysis: Plot the concentration of this compound against time to determine the degradation kinetics. Aim for a total degradation of 5-20%.[15][16]

Visualizations

Acid_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Lactone This compound HydroxyAcid 4,5-dihydroxy-pentanoic acid Lactone->HydroxyAcid Hydrolysis H2O Water H+ Acid Catalyst (H⁺) HydroxyAcid->Lactone Lactonization (Equilibrium)

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow start Start prep Prepare Stock Solution (1 mg/mL) start->prep Step 1 stress Incubate in 0.1 N HCl at 60°C prep->stress Step 2 sampling Withdraw Aliquots at Time Points stress->sampling Step 3 quench Neutralize with NaOH sampling->quench Step 4 analysis Analyze via HPLC quench->analysis Step 5 end End analysis->end Step 6

Caption: Workflow for a forced degradation study under acidic conditions.

References

Technical Support Center: Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the catalytic oxidation of 5-hydroxymethylfurfural (HMF), particularly focusing on improving reaction yields.

Troubleshooting Guide: Overcoming Low Yield

Low yields in the catalytic oxidation of HMF can stem from a variety of factors, from suboptimal reaction conditions to catalyst deactivation. This guide provides a systematic approach to identifying and addressing these common issues.

Problem Potential Causes Troubleshooting Steps & Solutions
Low HMF Conversion 1. Suboptimal Reaction Temperature: Incorrect temperature can lead to slow conversion or promote the degradation of HMF.[1] 2. Inappropriate Reaction Time: Insufficient time results in incomplete conversion.[1] 3. Ineffective Catalyst: The catalyst may have low activity or may not be suitable for the specific reaction.[1] 4. Poor Solvent Choice: The solvent may not facilitate the desired reaction pathway.[1]1. Optimize Temperature: Systematically vary the reaction temperature to find the optimal point for HMF conversion. For some systems, a stepwise temperature increase has proven effective.[2] 2. Optimize Reaction Time: Conduct a time-course study to identify the point of maximum conversion. 3. Catalyst Screening: Test different catalysts, including noble metals (e.g., Pt, Pd, Au, Ru) on various supports (e.g., activated carbon, TiO₂, ZrO₂).[2][3] Consider the use of bimetallic catalysts which can exhibit synergistic effects.[4] 4. Solvent System Evaluation: Aqueous conditions are common, but the choice of solvent can be critical. Biphasic systems can sometimes help by extracting the product and preventing further reactions.
Low Selectivity to Desired Product (e.g., FDCA) 1. Formation of Intermediates: The reaction may stall at intermediate products like 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), or 5-formyl-2-furancarboxylic acid (FFCA).[2] 2. Side Reactions and Humin Formation: HMF and its derivatives can degrade or polymerize to form insoluble humins, especially at high temperatures or in the presence of strong acids/bases.[5][6] 3. Suboptimal pH or Base: The type and concentration of the base can significantly influence the reaction pathway and product distribution. Stronger bases can sometimes lead to lower FDCA yields due to HMF degradation.[4]1. Adjust Reaction Conditions: Modify temperature, pressure, and reaction time to favor the complete oxidation to the desired product. 2. Control pH and Base: Experiment with different bases (e.g., NaOH, Na₂CO₃, K₂CO₃, CaCO₃) and their concentrations. Weaker bases have been shown to improve FDCA yield in some cases.[4] Base-free conditions with specific catalysts are also an option.[7] 3. Manage Substrate Concentration: High concentrations of HMF can sometimes favor byproduct formation.[8]
Catalyst Deactivation 1. Leaching of Active Metal: The active metal component of the catalyst may leach into the reaction medium.[6] 2. Fouling by Humins: The catalyst surface can be blocked by the deposition of humins.[5] 3. Sintering of Metal Nanoparticles: High reaction temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area.[6] 4. Changes in Metal Oxidation State: The active oxidation state of the metal may change during the reaction, leading to reduced activity.[6]1. Catalyst Support Selection: Choose robust support materials that strongly interact with the active metal to prevent leaching. Functionalized supports can also enhance stability.[6] 2. Optimize Reaction Conditions: Lowering the reaction temperature, if possible, can reduce the rate of humin formation and sintering. 3. Catalyst Regeneration: Investigate methods for regenerating the catalyst, such as washing or calcination, to remove adsorbed species. 4. Recycling Studies: Perform catalyst recycling experiments to assess its stability over multiple runs. A slight decrease in yield after several cycles is common.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main reaction pathways for the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA)?

A1: There are two primary pathways for the oxidation of HMF to FDCA[3][9]:

  • The HMFCA Pathway: The aldehyde group of HMF is first oxidized to a carboxylic acid group to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). The alcohol group of HMFCA is then oxidized to an aldehyde to form 5-formyl-2-furancarboxylic acid (FFCA), which is finally oxidized to FDCA.

  • The DFF Pathway: The alcohol group of HMF is initially oxidized to an aldehyde, yielding 2,5-diformylfuran (DFF). One of the aldehyde groups of DFF is then oxidized to a carboxylic acid to form FFCA, which is subsequently oxidized to FDCA.

Q2: How does pH and the choice of base affect the reaction?

A2: The pH and the nature of the base are critical parameters. Alkaline conditions generally favor the oxidation of the aldehyde group and can enhance the solubility of the acidic products (HMFCA and FDCA), which can otherwise precipitate and coat the catalyst surface.[10][11] However, strongly alkaline conditions can also lead to the degradation of HMF through side reactions.[4] The choice of base, from strong bases like NaOH to weaker ones like Na₂CO₃ or K₂CO₃, can significantly impact the yield and selectivity.[4] Some catalytic systems are even designed to operate under base-free conditions.[7]

Q3: What role does the catalyst support play in HMF oxidation?

A3: The catalyst support is crucial for several reasons. It provides a high surface area for the dispersion of the active metal nanoparticles, preventing their agglomeration.[6] The support can also influence the electronic properties of the metal, thereby affecting its catalytic activity. Furthermore, the interaction between the metal and the support is critical for preventing the leaching of the active species, which is a common cause of catalyst deactivation.[4] Supports with basic or acidic properties can also participate in the reaction mechanism.

Q4: At what concentration should I run my HMF oxidation reaction?

A4: The optimal HMF concentration can vary significantly depending on the specific catalytic system. While higher concentrations are desirable from a process efficiency standpoint, they can sometimes lead to lower yields due to increased side reactions, such as humin formation, or product inhibition.[8] It is recommended to perform concentration-dependent studies to find the optimal balance for your specific setup.

Q5: My catalyst is deactivating after one or two runs. What are the likely causes and how can I prevent this?

A5: Catalyst deactivation is a common issue. The primary causes include:

  • Leaching: The active metal may be dissolving into the reaction solution. Using a more robust support or modifying the anchoring of the metal can help.[6]

  • Fouling: Insoluble byproducts, particularly humins, can deposit on the catalyst surface, blocking active sites.[5] Optimizing reaction conditions to minimize humin formation is key.

  • Sintering: Metal nanoparticles can aggregate at high temperatures, reducing the active surface area.[6] Operating at the lowest effective temperature can mitigate this.

  • Poisoning: Impurities in the feedstock or solvent can poison the catalyst. Ensure high purity of all reagents.

Data Presentation

Table 1: Comparison of Different Catalysts for HMF Oxidation to FDCA

CatalystSupportOxidantTemp (°C)Time (h)BaseHMF Conv. (%)FDCA Yield (%)Reference
Pt/CActivated CarbonO₂90-NaOH10086.4[2]
Ru/CActivated CarbonH₂O₂756Na₂CO₃-91[12]
Au/ZrO₂ZirconiaO₂1005--~75[2]
Pd-Au/HTHydrotalciteO₂606->9990[4]
Ru/Cu-Co-O·MgOMixed OxideO₂12012None10086.1[7][13]
TEMPO/KBr-NaClO20-250.17Na₂CO₃100100[14]

Table 2: Effect of Reaction Temperature on FDCA Yield

CatalystTemperature (°C)HMF Conversion (%)FDCA Yield (%)Reference
Ru₄/Cu₁-Co₁-O·MgO90~10027.3[13]
Ru₄/Cu₁-Co₁-O·MgO12010086.1[13]
Ru₄/Cu₁-Co₁-O·MgO130-<86.1[13]

Experimental Protocols

Protocol 1: Aerobic Oxidation of HMF to FDCA using Pt/C Catalyst

This protocol is adapted from the work of Wadaugsorn et al.[2]

  • Reactor Setup: A continuous packed-bed reactor is used. The reactor is packed with a specific amount of Pt/C catalyst.

  • Reactant Preparation: A solution of 5-hydroxymethylfurfural (HMF) and sodium hydroxide (NaOH) in deionized water is prepared. A typical molar ratio of HMF to NaOH is 1:8.

  • Reaction Execution:

    • The reactor is heated to the desired temperature (e.g., 90 °C).

    • The HMF/NaOH solution is continuously fed into the reactor at a specific flow rate.

    • Oxygen gas is simultaneously introduced into the reactor at a controlled flow rate (e.g., 33.9 mL/min) and atmospheric pressure.

  • Product Collection and Analysis:

    • The liquid effluent from the reactor is collected.

    • The concentration of HMF, FDCA, and any intermediates is determined using High-Performance Liquid Chromatography (HPLC).

  • Calculation: The conversion of HMF and the yield of FDCA are calculated based on the HPLC analysis.

Protocol 2: Base-Free Oxidation of HMF to FDCA using a Ru-based Catalyst

This protocol is based on the research by Wang et al.[7]

  • Catalyst Preparation: A Ru/Cu-Co-O·MgO catalyst is synthesized.

  • Reaction Setup: A batch reactor is charged with the prepared catalyst, 5-hydroxymethylfurfural (HMF), and deionized water.

  • Reaction Execution:

    • The reactor is sealed and purged with oxygen.

    • The reactor is pressurized with oxygen to the desired pressure (e.g., 1.0 MPa).

    • The reaction mixture is heated to the optimal temperature (e.g., 120 °C) with stirring for a specific duration (e.g., 12 hours).

  • Sample Analysis:

    • After the reaction, the reactor is cooled, and the catalyst is separated by filtration.

    • The liquid phase is analyzed by HPLC to determine the concentrations of HMF, FDCA, and intermediates.

  • Yield Calculation: The HMF conversion and FDCA yield are calculated from the analytical data.

Mandatory Visualization

HMF_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Product Isolation React_Prep Reactant Preparation (HMF, Solvent, Base) Reactor Reactor Setup (Batch/Continuous) React_Prep->Reactor Cat_Prep Catalyst Preparation/ Activation Cat_Prep->Reactor Reaction_Cond Set Reaction Conditions (Temp, Pressure, Time) Reactor->Reaction_Cond Sampling Reaction Sampling Reaction_Cond->Sampling Separation Catalyst Separation Reaction_Cond->Separation Separation->Cat_Prep Catalyst Recycling Analysis Product Analysis (HPLC) Separation->Analysis Isolation Product Isolation Analysis->Isolation

Caption: General experimental workflow for the catalytic oxidation of HMF.

HMF_Oxidation_Pathways cluster_dff DFF Pathway cluster_hmfca HMFCA Pathway HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of -CH₂OH HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation of -CHO FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA Oxidation of -CHO HMFCA->FFCA Oxidation of -CH₂OH FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation of -CHO

Caption: Reaction pathways for the oxidation of HMF to FDCA.

References

Preventing polymerization during 5-hydroxymethylfurfural conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the conversion of 5-hydroxymethylfurfural (HMF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during HMF conversion experiments, with a primary focus on preventing its polymerization into undesirable humins.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My HMF conversion reaction is turning dark brown or black, and I'm observing solid precipitates. What is happening?

A1: The formation of a dark-colored solution and solid precipitates is a strong indication of HMF polymerization into humins.[1][2][3] Humins are complex, furan-rich polymers that are common byproducts in acid-catalyzed carbohydrate conversions.[1][2] They arise from the high reactivity of HMF and its intermediates, especially under acidic and high-temperature conditions.[3][4][5]

Q2: What are the primary factors that promote the polymerization of HMF?

A2: Several factors can significantly contribute to the unwanted polymerization of HMF:

  • High Temperatures: Elevated temperatures accelerate the degradation and polymerization of HMF.[6][7][8]

  • Acidic Conditions: The presence of strong acids, often used as catalysts for HMF synthesis, can also promote its rehydration and subsequent polymerization.[5][9]

  • High HMF Concentration: Increased concentrations of HMF can lead to a higher probability of self-condensation and polymerization reactions.[10]

  • Presence of Water: Water can act as a reactant in the rehydration of HMF to levulinic and formic acids, which are precursors to humin formation.[11][12]

  • Reactive Intermediates: Aldehydes and other reactive species in the reaction mixture can co-polymerize with HMF.[5]

Q3: How can I modify my reaction solvent to minimize HMF polymerization?

A3: The choice of solvent is critical for stabilizing HMF.[13][14] Consider the following strategies:

  • Use of Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) have been shown to stabilize HMF and suppress humin formation.[9][11] DMSO, for instance, can interact with the aldehyde group of HMF, protecting it from nucleophilic attack.[11]

  • Biphasic Systems: Employing a biphasic system, such as water with an organic extracting solvent (e.g., THF, MIBK), can continuously remove HMF from the reactive aqueous phase as it is formed, thereby limiting its degradation and polymerization.[9][11]

  • Deep Eutectic Solvents (DESs): Certain DESs have demonstrated the ability to enhance the stability of HMF.[13][15]

Q4: What is the optimal temperature range for HMF conversion to avoid polymerization?

A4: While the optimal temperature depends on the specific reaction and catalyst, it is generally advisable to use the lowest temperature that allows for a reasonable reaction rate. Temperatures above 120°C significantly increase the rate of HMF degradation.[6] For instance, in some systems, limiting the temperature to 150°C can help prevent the reaction of HMF to form humins.[16]

Q5: Are there specific catalysts that can improve the selectivity of HMF conversion and reduce polymerization?

A5: Yes, the choice of catalyst plays a crucial role. Heterogeneous catalysts can offer advantages in terms of separation and reusability.[2][17] Catalysts with a balanced combination of Lewis and Brønsted acid sites are often effective for the conversion of sugars to HMF while minimizing side reactions.[2][9] For example, certain metal-organic frameworks (MOFs) have shown selectivity towards HMF production over the formation of levulinic acid, a humin precursor.[1][18]

Q6: My final product is contaminated with humins. How can I remove them?

A6: The removal of insoluble humins can be challenging. Common methods include:

  • Filtration: Insoluble humins can be removed by simple filtration.

  • Solvent Extraction: Soluble humins can be separated from HMF through liquid-liquid extraction, taking advantage of their different polarities.[19]

  • Adsorption: Activated carbon or other adsorbents can be used to remove colored humin impurities.

  • Steam Distillation: This technique has been patented for the removal of HMF from reaction solutions containing humins.[20]

Q7: How can I accurately quantify the amount of HMF in my reaction mixture in the presence of humins?

A7: Several analytical techniques can be used for HMF quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common and reliable method for HMF analysis.[21][22] A wavelength of 284 nm is typically used for detection.[21][22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed for HMF analysis.[21]

  • Spectrophotometry: While simpler, spectrophotometric methods may suffer from interference from colored humin byproducts.[21][23] Derivatization of HMF can improve the specificity of this method.[24][25]

Data Presentation

Table 1: Effect of Solvent on HMF Stability and Humin Formation

Solvent SystemTemperature (°C)HMF Yield (%)Observations on Humin FormationReference
Water120LowSignificant humin formation[9]
DMSO12018Hampered HMF degradation[9]
H₂O/THF (biphasic)Not specifiedHigher than monophasic waterSuppressed HMF rehydration and polymerization[9]
H₂O/DMSOLower than H₂O/THFSame as H₂O/THFEffective at lower temperatures[9]
Ionic Liquid ([BMIM]Cl)100-13032.5 (at 100°C)Solid humin yield increases with temperature[11]
EthanolNot specifiedLower than THF/H₂OPrevented insoluble humin formation[1]

Table 2: Influence of Temperature on HMF Conversion and Humin Formation

SubstrateCatalystSolventTemperature (°C)HMF Yield (%)Solid Humin Yield (%)Reference
FructoseCrCl₃[BMIM]Cl10032.529.7[11]
FructoseCrCl₃[BMIM]Cl130Lower78.7[11]
GlucoseH₂SO₄Water160--[7]
GlucoseH₂SO₄Water220Peak at 180 min, then degradesIncreased with prolonged heating[7]
Honey--135 (100s)Similar to 150°C for 40sFormation increases with temp and time[26]

Experimental Protocols

Protocol 1: General Procedure for HMF Conversion in a Biphasic System to Minimize Polymerization

This protocol is a generalized method based on principles described in the literature to enhance HMF yield by minimizing byproduct formation.[9][11]

  • Reactor Setup: A biphasic reaction is set up in a sealed pressure reactor equipped with magnetic stirring and temperature control.

  • Reactant and Solvent Charging:

    • The aqueous phase, containing the carbohydrate substrate (e.g., fructose or glucose) and the acid catalyst (e.g., HCl or a solid acid catalyst), is charged into the reactor.

    • An equal volume of an organic extracting solvent (e.g., tetrahydrofuran (THF) or methyl isobutyl ketone (MIBK)) is added to the reactor.

  • Reaction Conditions:

    • The reactor is sealed and heated to the desired temperature (e.g., 120-160°C) with vigorous stirring to ensure good mixing between the two phases.

    • The reaction is allowed to proceed for a predetermined time (e.g., 1-4 hours).

  • Reaction Quenching and Product Separation:

    • After the reaction, the reactor is rapidly cooled in an ice bath to quench the reaction.

    • The contents are transferred to a separatory funnel. The aqueous and organic layers are allowed to separate.

  • HMF Extraction and Analysis:

    • The organic layer, containing the extracted HMF, is collected.

    • The aqueous layer can be further extracted with fresh organic solvent to maximize HMF recovery.

    • The combined organic extracts are then analyzed for HMF concentration using HPLC.

Visualizations

Experimental_Workflow_for_HMF_Conversion cluster_prep 1. Reaction Preparation cluster_reaction 2. HMF Synthesis cluster_workup 3. Product Work-up cluster_analysis 4. Analysis A Charge Aqueous Phase (Substrate + Catalyst) B Add Organic Extracting Solvent C Heat and Stir (e.g., 120-160°C) B->C D Cool to Quench C->D E Separate Phases D->E F Extract Aqueous Phase E->F G Analyze Organic Phase (HPLC, GC-MS) F->G

Caption: Experimental workflow for HMF conversion in a biphasic system.

HMF_Polymerization_Pathway HMF 5-Hydroxymethylfurfural (HMF) Rehydration Rehydration HMF->Rehydration Condensation Condensation/ Polymerization HMF->Condensation Intermediates Reactive Intermediates (e.g., Aldehydes) Intermediates->Condensation H2O Water (H₂O) H2O->Rehydration Acid Acid Catalyst Acid->Rehydration promotes LA_FA Levulinic Acid (LA) & Formic Acid (FA) Rehydration->LA_FA Humins Humins (Insoluble Polymers) Condensation->Humins LA_FA->Condensation

Caption: Simplified pathway of HMF polymerization to humins.

References

Technical Support Center: HPLC Analysis of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of furan derivatives.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to resolve specific problems in a question-and-answer format.

Peak Shape and Resolution Issues

Q1: What are the common causes of peak tailing in the HPLC analysis of furan derivatives and how can I fix it?

Peak tailing, where a peak has an asymmetry factor greater than 1.2, is a frequent problem in the analysis of furan aldehydes like 5-hydroxymethylfurfural (5-HMF) and furfural. This can lead to inaccurate quantification and reduced resolution. The primary causes can be categorized as chemical interactions and chromatographic or physical issues.[1][2]

Common Causes and Solutions for Peak Tailing:

CauseDescriptionSolution(s)
Secondary Silanol Interactions Polar functional groups (aldehyde and hydroxyl) of furan derivatives can interact with residual silanol groups on the silica-based stationary phase of the column. This causes some analyte molecules to be retained longer, resulting in an asymmetrical peak.[2]- Use an end-capped column: Select a modern, high-purity silica column (Type B) that has been end-capped to reduce the number of accessible silanol groups. - Lower mobile phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the analytes to ensure they are in a single ionic form and to suppress the ionization of silanol groups.[2] - Add a competing base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
Column Degradation Over time, columns can degrade, leading to a loss of stationary phase, the formation of voids at the column inlet, or a partially blocked inlet frit. These issues disrupt the sample band, causing tailing for all peaks.[2]- Use a guard column: Protect the analytical column from contaminants and particulates. - Proper column flushing: Regularly flush the column with a strong solvent to remove strongly retained compounds.[3] - Replace the column: If the column is old or has been subjected to harsh conditions, replacement may be necessary.
Inappropriate Mobile Phase pH An unsuitable mobile phase pH can lead to inconsistent ionization of furan derivatives (which are often weakly acidic) or the stationary phase, contributing to peak tailing.[2]- Buffer the mobile phase: Use a buffer to maintain a consistent pH throughout the analysis.[4] - Optimize pH: Experiment with different pH values to find the optimal condition for symmetrical peaks.
Sample Overload Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[2]- Dilute the sample: Reduce the concentration of the sample before injection. - Decrease injection volume: Inject a smaller volume of the sample.
Extra-Column Effects (Dead Volume) Excessive volume in the tubing between the injector, column, and detector can cause peak broadening and tailing, especially for early eluting peaks.[2]- Use shorter, narrower tubing: Minimize the length and internal diameter of all connecting tubing. - Ensure proper connections: Check that all fittings are secure and properly seated to avoid creating dead volume.

Below is a troubleshooting workflow for peak tailing:

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 system_issue Systemic Issue Likely (e.g., column void, dead volume) q1->system_issue Yes analyte_issue Analyte-Specific Issue Likely (e.g., secondary interactions) q1->analyte_issue No check_system Inspect column, connections, and tubing. Consider column wash or replacement. system_issue->check_system optimize_mp Optimize Mobile Phase: - Adjust pH - Add competing base - Check buffer strength analyte_issue->optimize_mp end Peak Shape Improved check_system->end eval_column Evaluate Column Chemistry: - Use end-capped column - Consider different stationary phase optimize_mp->eval_column check_sample Check Sample Conditions: - Lower injection volume/concentration - Dissolve sample in mobile phase eval_column->check_sample check_sample->end

Troubleshooting workflow for peak tailing.

Q2: My resolution between two furan derivative peaks is poor. What steps can I take to improve it?

Poor resolution can stem from several factors, including issues with the mobile phase, stationary phase, or overall system setup.[5]

Strategies to Improve Resolution:

StrategyActionRationale
Optimize Mobile Phase Composition - Adjust organic solvent percentage: A slight decrease in the organic solvent (e.g., acetonitrile, methanol) concentration will generally increase retention times and can improve the separation of closely eluting peaks.[6] - Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.Modifying the mobile phase strength and composition directly impacts the partitioning of analytes between the mobile and stationary phases, which can lead to differential retention and improved resolution.[6]
Modify Mobile Phase pH - Adjust the pH: For ionizable furan derivatives, changing the pH of the mobile phase can alter their charge state and hydrophobicity, leading to changes in retention and potentially better separation.[4]Controlling the ionization of analytes is a powerful tool to manipulate selectivity.[4]
Change the Column - Use a column with a different stationary phase: If you are using a C18 column, consider a C8 or a phenyl-hexyl column to introduce different separation mechanisms (e.g., pi-pi interactions). - Use a longer column or a column with smaller particles: This increases the column efficiency (plate number), which can lead to sharper peaks and better resolution.Different stationary phases offer different selectivities. Increased column efficiency results in narrower peaks, which are easier to resolve.
Adjust Flow Rate - Decrease the flow rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.Slower flow rates allow for better mass transfer of the analyte between the mobile and stationary phases.
Control Temperature - Increase the temperature: In some cases, increasing the column temperature can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer.Temperature affects the kinetics of the separation process.

Here is a logical workflow for troubleshooting poor resolution:

G Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed q1 Is peak shape good? start->q1 fix_peak_shape Address Peak Shape Issues First (See Peak Tailing Workflow) q1->fix_peak_shape No optimize_mp Optimize Mobile Phase: - Adjust organic solvent % - Change organic solvent type - Adjust pH q1->optimize_mp Yes fix_peak_shape->optimize_mp change_column Change Column: - Different stationary phase - Longer column or smaller particles optimize_mp->change_column adjust_flow Adjust Flow Rate: - Decrease flow rate change_column->adjust_flow adjust_temp Adjust Temperature: - Increase column temperature adjust_flow->adjust_temp end Resolution Improved adjust_temp->end

Troubleshooting workflow for poor resolution.

System and Detector Issues

Q3: I'm observing a noisy or drifting baseline. What are the likely causes and solutions?

An unstable baseline can significantly impact the accuracy of peak integration and the limit of detection.

Common Causes and Solutions for Baseline Instability:

ProblemPossible CausesSolutions
Noisy Baseline - Contaminated mobile phase or solvents. - Air bubbles in the system (pump or detector). - Detector lamp nearing the end of its life. - System leaks.- Use fresh, HPLC-grade solvents and degas the mobile phase.[7] - Purge the pump to remove air bubbles.[8] - Replace the detector lamp.[1][8] - Check all fittings for leaks.[9]
Drifting Baseline - Inadequate column equilibration. - Fluctuations in column temperature. - Mobile phase composition is changing (e.g., due to evaporation of a volatile component). - Column bleeding.- Ensure the column is fully equilibrated with the mobile phase before starting the analysis. - Use a column oven to maintain a stable temperature.[7] - Keep mobile phase reservoirs tightly capped. - Flush the column with a strong solvent or replace it if it is old.

Q4: What should I do if I suspect sample carryover in my analysis?

Sample carryover occurs when a small amount of a sample from a previous injection appears in a subsequent analysis, which can lead to false positives and inaccurate quantification.[10]

Identifying and Mitigating Carryover:

  • Confirmation: Inject a blank solvent after a high-concentration sample. The presence of analyte peaks in the blank chromatogram confirms carryover.[11]

  • Troubleshooting Steps:

    • Improve Needle Wash: The most common cause of carryover is an inadequate wash of the autosampler needle. Use a strong, appropriate wash solvent that can fully solubilize the furan derivatives. A dual-solvent wash (one strong organic, one aqueous) is often effective.[12][13]

    • Check for Worn Parts: Inspect the injection valve rotor seal and other components of the injector for wear and tear, as these can trap and later release sample.[3]

    • Evaluate the Column: A contaminated or degraded column can retain and slowly release analytes. Flush the column thoroughly or replace it if necessary.[11]

    • Optimize the Method: Ensure that the gradient elution method is sufficient to elute all components from the column during each run. A longer hold at the final, high organic concentration can help.[10]

    • Sample Preparation: Use high-quality vials and caps to avoid contamination.[12]

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of Furan Derivatives

This protocol provides a starting point for the analysis of common furan derivatives such as 5-HMF, furfural, and 2-furoic acid.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (for MS compatibility) or 0.02 M ortho-phosphoric acid in water.[15][16]

    • B: Acetonitrile or Methanol.

  • Elution: A gradient elution is often used for separating multiple furan derivatives. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 50% B

    • 15-20 min: 50% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector at 280 nm (for 5-HMF and furfural) or a Diode Array Detector (DAD) to monitor multiple wavelengths.

  • Injection Volume: 10 µL.

Protocol 2: Sample Preparation - Solid Phase Extraction (SPE) for Furan Derivatives in Liquid Matrices (e.g., beverages)

This protocol is adapted for the extraction and concentration of furan derivatives from complex liquid samples.[14]

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Load 10 mL of the sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

  • Elution: Elute the retained furan derivatives with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Quantitative Data Summary

The following table summarizes typical HPLC method parameters and performance data for the analysis of furan derivatives.

Table 1: HPLC Method Parameters and Performance Data for Furan Derivative Analysis

ParameterMethod 1Method 2Method 3
Analyte(s) 5-HMF, Furfural, 2-Furoic Acid10 Furan Derivatives5 Furanic Compounds in Transformer Oil
Column C18 (4.6 x 150 mm, 5 µm)C18Shim-pack GISS C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: WaterB: AcetonitrileA: WaterB: Acetonitrile
Elution GradientGradientGradient
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Detector DADDADDAD
Retention Time (5-HMF) ~7-10 min (typical)Not Specified2.192 min
LOD Analyte dependent0.002 - 0.093 mg/L~50 µg/L
LOQ Analyte dependent0.01 - 0.31 mg/L~150 µg/L
Recovery >90% (with SPE)>77.8%80 - 120%
Reference [15][16][14][17][18]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Optimal conditions may vary depending on the specific application, instrumentation, and sample matrix. Method validation is essential for ensuring the accuracy and reliability of results.

References

Technical Support Center: Optimizing DFF Production from 5-HMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 2,5-diformylfuran (DFF) production from 5-hydroxymethylfurfural (5-HMF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of DFF from 5-HMF, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low DFF Yield and/or 5-HMF Conversion

Q: My DFF yield is significantly lower than expected, or the conversion of 5-HMF is incomplete. What are the potential causes and how can I improve it?

A: Low yield or conversion can stem from several factors related to reaction conditions and catalyst activity. Consider the following troubleshooting steps:

  • Catalyst Selection and Activity: The choice of catalyst is crucial for an efficient reaction. Different catalysts exhibit varying activities and selectivities. For instance, ruthenium-based catalysts, such as Ru/Al₂O₃, have demonstrated high conversion rates and DFF selectivity.[1][2][3][4][5] In contrast, Pt/C catalysts might show lower conversion and yield under certain conditions.[1] If you are using a specific catalyst, ensure it is properly prepared and activated according to established protocols.

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics. Increasing the reaction temperature can enhance both 5-HMF conversion and DFF yield up to an optimal point.[6] For example, in one study using a vanadium phosphate oxide (VPO) catalyst, increasing the temperature from 90 °C to 110 °C significantly boosted the HMF conversion.[6] However, excessively high temperatures can lead to the formation of unwanted byproducts like levulinic acid and humins, which can also deactivate the catalyst.[7] It is essential to find the optimal temperature for your specific catalytic system.

  • Solvent Effects: The solvent can influence catalyst activity, substrate solubility, and oxygen dissolution.[8] Non-polar or low-polarity solvents like toluene and benzotrifluoride (PhCF₃) have been shown to be effective for DFF production.[1][2][3][4][5][8] Polar solvents such as acetonitrile (ACN) can sometimes compete with the reactant for active sites on the catalyst, potentially lowering the conversion rate.[8] However, in some systems, ACN can lead to higher DFF selectivity.[8] The use of water as a solvent can be environmentally friendly, but may also lead to different reaction pathways and byproducts.[9]

  • Oxygen Pressure/Flow Rate: In aerobic oxidation reactions, the availability of oxygen is critical. Insufficient oxygen can limit the reaction rate. Optimizing the oxygen pressure or flow rate can significantly improve the DFF yield.[1][2][3][4] For instance, a study using a packed-bed continuous flow reactor identified an optimal oxygen flow rate of 10 ml min⁻¹ for DFF production.[1][2]

  • Substrate Concentration: High concentrations of 5-HMF can sometimes inhibit the reaction or lead to the formation of polymeric byproducts.[10][11] It is advisable to investigate the effect of substrate concentration to find an optimal range for your system.

Issue 2: Poor Selectivity and Formation of Byproducts

Q: I am observing significant amounts of byproducts such as FFCA, FDCA, or humins, resulting in low selectivity for DFF. How can I minimize these side reactions?

A: The formation of byproducts is a common challenge in 5-HMF oxidation due to its multiple reactive functional groups.[8] Here’s how you can improve selectivity towards DFF:

  • Reaction Pathway Control: The oxidation of 5-HMF can proceed through two main pathways: oxidation of the alcohol group to form DFF, or oxidation of the aldehyde group to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[11][12] To favor the DFF pathway, reaction conditions need to be carefully controlled.

  • Avoid Over-oxidation: The primary byproduct, 2,5-furandicarboxylic acid (FDCA), results from the over-oxidation of DFF.[4][8] To prevent this, you can:

    • Optimize Reaction Time: Monitor the reaction progress over time to determine the point of maximum DFF yield before significant over-oxidation occurs.[6]

    • Control Oxidant Concentration: In systems using chemical oxidants, precise control of the oxidant amount is necessary.[4]

    • Tune Catalyst Properties: The acidic and basic properties of the catalyst can influence the reaction pathway. For example, the presence of a basic component in a mixed oxide catalyst can favor the deprotonation of the alcohol group, promoting the formation of DFF.[9]

  • Minimize Humin Formation: Humin formation, which is the polymerization of 5-HMF and its derivatives, is often promoted by high temperatures and acidic conditions.[7] Using milder reaction temperatures and catalysts with appropriate acidity can help to suppress the formation of these insoluble byproducts.

  • Solvent Choice: The solvent can impact selectivity. For instance, while polar solvents might sometimes lower conversion, they can in certain cases enhance the selectivity towards DFF.[8]

Issue 3: Catalyst Deactivation and Reusability

Q: My catalyst loses its activity after one or a few reaction cycles. What causes this deactivation, and how can I improve its stability and reusability?

A: Catalyst deactivation is a critical issue for the economic viability of the process. The primary causes and potential solutions are:

  • Adsorption of Byproducts: Polymeric byproducts (humins) and other organic species can adsorb onto the catalyst surface, blocking the active sites.[4][5]

    • Washing and Regeneration: A common method to regenerate the catalyst is to wash it with a suitable solvent or a basic solution. For example, washing a Ru/γ-alumina catalyst with a NaOH solution was shown to effectively remove adsorbed impurities, allowing for its reuse.[5]

  • Leaching of Active Species: In some cases, the active metal components of the catalyst can leach into the reaction medium, leading to a permanent loss of activity.[9]

    • Catalyst Support and Preparation: The choice of support material and the method of catalyst preparation can significantly impact the stability of the active species. Strong metal-support interactions can help prevent leaching.

    • Milder Reaction Conditions: Operating at lower temperatures can sometimes reduce the extent of leaching.[9]

  • Structural Changes in the Catalyst: The catalyst structure may change under reaction conditions, for example, through sintering of metal nanoparticles or changes in the support material.

    • Characterization of Spent Catalyst: Analyzing the used catalyst using techniques like XPS and XRD can help to identify any structural changes and understand the deactivation mechanism.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most promising types of catalysts for DFF production from 5-HMF?

A1: Several types of catalysts have shown high efficiency for this conversion:

  • Noble Metal Catalysts: Ruthenium (Ru) and Platinum (Pt) based catalysts, often supported on materials like Al₂O₃ or carbon, are highly effective, offering high conversion and selectivity.[1][2][3][4][5]

  • Mixed Metal Oxides: Catalysts based on mixed oxides of earth-abundant metals like cerium, manganese, and magnesium have been developed as a more sustainable alternative to noble metals, showing high DFF yields in aqueous media.[9]

  • Photocatalysts: Semiconductor-based photocatalysts, such as those based on g-C₃N₄, offer a green chemistry approach, utilizing light energy to drive the reaction under mild conditions.[7][8]

  • Enzymatic Catalysts: Laccases and other oxidoreductases are being explored for the biocatalytic conversion of 5-HMF, providing high selectivity under mild, environmentally friendly conditions.[10][11][13]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a multifaceted role in the reaction. Key considerations include:

  • Solubility: The solvent must effectively dissolve 5-HMF and allow for good interaction with the catalyst.

  • Oxygen Availability: In aerobic oxidations, the solvent's ability to dissolve oxygen is important. For instance, benzotrifluoride has been noted for its high oxygen solubility.[8]

  • Catalyst Interaction: As mentioned earlier, some solvents can compete for active sites on the catalyst.

  • Product Separation: The choice of solvent can also impact the ease of product separation and purification. Using a solvent in which DFF has limited solubility at lower temperatures can facilitate its isolation.

Q3: What are the typical temperature and pressure ranges for this reaction?

A3: The optimal temperature and pressure are highly dependent on the catalytic system being used:

  • Heterogeneous Catalysis: Temperatures can range from around 80 °C to 140 °C.[4][14] Pressures for aerobic oxidations are often in the range of atmospheric pressure to several MPa of oxygen.[6][9]

  • Photocatalysis: These reactions are often conducted at or near room temperature, which is one of their key advantages.[8]

  • Enzymatic Catalysis: Biocatalytic reactions are typically performed under very mild conditions, often at room temperature and atmospheric pressure.

Q4: What is the general reaction pathway for the oxidation of 5-HMF to DFF and other products?

A4: The oxidation of 5-HMF can proceed via two primary routes, as illustrated in the diagram below. The desired pathway for DFF production involves the selective oxidation of the primary alcohol group of 5-HMF. The main competing pathway is the oxidation of the aldehyde group. Further oxidation of DFF leads to the formation of 5-formyl-2-furancarboxylic acid (FFCA) and subsequently 2,5-furandicarboxylic acid (FDCA).[11][12]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for DFF Production
CatalystSolventTemperature (°C)Time (h)5-HMF Conversion (%)DFF Yield (%)DFF Selectivity (%)Reference
Ru/Al₂O₃Toluene140--84.2-[1][2][3][4]
Cu(NO₃)₂/AcetonitrileWater8018-97.0-[14]
MgO·MnO₂·CeO₂Water110-99-95[9]
VPODMSO1201010083.2-[6]
Ru/γ-aluminaToluene130-99-97[5]
Laccase from Trametes versicolor---Complete--[10][11]

Experimental Protocols

General Protocol for Heterogeneous Catalytic Oxidation of 5-HMF to DFF

This protocol provides a general methodology for the liquid-phase oxidation of 5-HMF using a heterogeneous catalyst in a batch reactor. Note: Specific parameters such as catalyst loading, temperature, pressure, and reaction time should be optimized for each specific catalyst system.

  • Reactor Setup:

    • A high-pressure batch reactor equipped with a magnetic stirrer, a gas inlet, a sampling port, and a temperature controller is used.

  • Reaction Mixture Preparation:

    • The reactor is charged with a specific amount of 5-HMF and the chosen solvent (e.g., toluene, DMSO, water).

    • The desired amount of the heterogeneous catalyst (e.g., Ru/Al₂O₃, VPO) is then added to the mixture.

  • Reaction Execution:

    • The reactor is sealed and purged several times with the oxidant gas (e.g., oxygen or air) to remove any residual air.

    • The reactor is then pressurized to the desired oxygen pressure.

    • The reaction mixture is heated to the set temperature while being stirred vigorously to ensure good mixing and mass transfer.

    • The reaction is allowed to proceed for a predetermined amount of time. Samples may be withdrawn periodically through the sampling port to monitor the reaction progress.

  • Product Analysis:

    • After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

    • The reaction mixture is filtered to separate the solid catalyst.

    • The liquid phase is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion of 5-HMF and the yield and selectivity of DFF and other products.[6]

  • Catalyst Recycling:

    • The recovered catalyst is washed with a suitable solvent (e.g., acetone) and dried.[8] In some cases, a chemical treatment (e.g., washing with a basic solution) may be necessary to regenerate the catalyst's activity.[5] The regenerated catalyst can then be used in subsequent reaction cycles.

Visualizations

Reaction Pathway for 5-HMF Oxidation

Reaction_Pathway HMF 5-HMF DFF DFF HMF->DFF Oxidation of -CH2OH group HMFCA HMFCA HMF->HMFCA Oxidation of -CHO group FFCA FFCA DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA FDCA FFCA->FDCA Oxidation

Caption: Oxidation pathways of 5-HMF to DFF and other byproducts.

Troubleshooting Workflow for Low DFF Yield

Troubleshooting_Workflow Start Low DFF Yield Check_Catalyst Is the catalyst active and properly prepared? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Prepare fresh catalyst or use a more active one. Check_Catalyst->Solution_Catalyst No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Solution_Temp Optimize temperature. Avoid excessively high T. Check_Temp->Solution_Temp No Check_Oxygen Is oxygen supply sufficient? Check_Solvent->Check_Oxygen Yes Solution_Solvent Test different solvents (e.g., toluene, PhCF3). Check_Solvent->Solution_Solvent No Solution_Oxygen Increase O2 pressure or flow rate. Check_Oxygen->Solution_Oxygen No End Improved DFF Yield Check_Oxygen->End Yes Solution_Catalyst->Check_Temp Solution_Temp->Check_Solvent Solution_Solvent->Check_Oxygen Solution_Oxygen->End Influencing_Parameters DFF_Production DFF Production from 5-HMF Catalyst Catalyst (Type, Loading, Stability) DFF_Production->Catalyst Temperature Reaction Temperature DFF_Production->Temperature Solvent Solvent DFF_Production->Solvent Pressure Oxygen Pressure/ Flow Rate DFF_Production->Pressure Time Reaction Time DFF_Production->Time Concentration Substrate Concentration DFF_Production->Concentration

References

Technical Support Center: Enhancing HMF to BHMF Reduction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 5-hydroxymethylfurfural (HMF) reduction to 2,5-bis(hydroxymethyl)furan (BHMF).

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic reduction of HMF to BHMF.

Issue 1: Low BHMF Yield and HMF Conversion

  • Question: My reaction shows low conversion of HMF and a correspondingly low yield of BHMF. What are the potential causes and how can I improve it?

  • Answer: Low conversion and yield can stem from several factors. Firstly, ensure your catalyst is active. Many catalysts, such as copper-based systems, require a reduction step prior to the reaction to be in their active state.[1] For instance, a 10 wt.% CuZrO2 catalyst is typically reduced in a continuous flow reactor at 300 °C in a flow of H2.[1] Secondly, reaction conditions are critical. Temperature and hydrogen pressure significantly influence the reaction rate. For copper catalysts, temperatures are typically maintained below 140°C with elevated H2 pressure (≥10 bar) to favor BHMF formation.[1] Increasing the reaction temperature can enhance the conversion rate, but may negatively impact selectivity.[2] Finally, catalyst loading and reaction time are key parameters to optimize. Insufficient catalyst or a short reaction time will naturally lead to incomplete conversion.

Issue 2: Poor Selectivity to BHMF (Formation of Byproducts)

  • Question: I am observing significant formation of byproducts other than BHMF. How can I improve the selectivity of my reaction?

  • Answer: Poor selectivity is a common challenge, often resulting in the formation of byproducts like 5-methylfurfural (5-MF), dimethylfuran (DMF), or hydrofuroin.[1][3] The choice of catalyst and reaction conditions are paramount for high selectivity.

    • Catalyst Choice: Copper-based catalysts are known for their high BHMF selectivity.[1] Precious metal catalysts like Platinum (Pt) and Ruthenium (Ru) can also exhibit high selectivity under optimized conditions.[4][5][6] For electrochemical reduction, AgCu foam electrocatalysts have shown high BHMF selectivity by suppressing the formation of hydrofuroin.[3]

    • Reaction Temperature: Higher temperatures can promote side reactions such as the dehydration of HMF and BHMF, leading to byproducts like 5-MF and DMF.[1] Operating at a lower temperature, for example 100°C for CuZrO2 catalysts, can maintain 100% selectivity for BHMF, albeit at a lower reaction rate.[1]

    • Solvent and pH: The reaction medium can influence selectivity. For instance, in electrochemical reductions, operating at a pH of 9.2 can lead to a drop in BHMF selectivity at higher HMF concentrations due to hydrodimerization reactions.[3] The choice of solvent can also play a role; for example, using water as a green solvent has been shown to be effective.[2]

    • HMF Purity: Impurities in the HMF starting material, such as acidic species or humins, can promote side reactions and catalyst deactivation.[1] Purification of crude HMF, for instance by filtration through γ-alumina, can significantly improve selectivity.[1]

Issue 3: Catalyst Deactivation

  • Question: My catalyst activity decreases significantly over several runs. What is causing this deactivation and how can I prevent it or regenerate the catalyst?

  • Answer: Catalyst deactivation is a critical issue affecting process viability. Common causes include:

    • Adsorption of Oligomers: HMF-derived oligomers or "humins" can adsorb onto the catalyst surface, blocking active sites.[1] This is a likely cause for a loss of up to 50% in catalytic activity within the first 24 hours of a stability test.[1]

    • Coke Deposition: At higher temperatures, the formation of coke on the catalyst surface can lead to deactivation.

    • Poisoning: Impurities in the feedstock, such as sulfur compounds, can poison the catalyst.[7]

    To mitigate deactivation:

    • Feedstock Purification: As mentioned, purifying the HMF feedstock to remove humins and other impurities is crucial.[1]

    • Optimized Reaction Conditions: Operating at lower temperatures can reduce the formation of deactivating species.[1]

    • Catalyst Regeneration: Some catalysts can be regenerated. For example, a Cu/SiO2-PD catalyst can be reused after a two-step thermal treatment involving calcination under air and subsequent reduction under a hydrogen flow.[8] For Ru/Co3O4 catalysts used in catalytic transfer hydrogenation, regeneration can be achieved by filtration, drying, and reduction with NaBH4.[4]

Issue 4: Challenges in Product Purification

  • Question: I am having difficulty isolating pure BHMF from the reaction mixture. What are effective purification strategies?

  • Answer: The purification of BHMF can be challenging due to its polarity and the presence of unreacted HMF and byproducts.

    • Crystallization: A custom-made crystallization procedure can be an effective method to obtain pure crystalline BHMF.[9][10]

    • Solvent Extraction: Liquid-liquid extraction can be employed to separate BHMF from the reaction mixture.[5]

    • Chromatography: For laboratory-scale purification and to remove trace impurities, flash chromatography can be utilized.[5] It is important to note that most literature reports estimate yield and selectivity using analytical techniques like HPLC, NMR, and GC without detailing large-scale purification.[9][10]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common catalytic systems for HMF reduction to BHMF?

    • A1: A variety of catalytic systems have been explored, including:

      • Heterogeneous Catalysts: These are the most studied and include copper-based catalysts (e.g., CuZrO2, Cu/SiO2), which are noted for their high selectivity, and precious metal catalysts (e.g., Pt, Ru, Pd) supported on various materials.[1][4][5][6][8]

      • Electrocatalysts: Electrochemical reduction offers a green alternative using water as a hydrogen source.[11] AgCu bimetallic foams have shown high efficiency and selectivity.[3]

      • Biocatalysts: Whole-cell biocatalysts (e.g., E. coli, Kluyveromyces marxianus) and isolated enzymes are being investigated for their high selectivity under mild conditions.[5][12]

      • Homogeneous Catalysts: Systems like K2CO3 with a hydrosilane have been reported to be effective at room temperature.[8][13]

  • Q2: What is the typical range of reaction conditions for efficient BHMF synthesis?

    • A2: Optimal conditions vary depending on the catalytic system:

      • Temperature: For heterogeneous catalysis, temperatures typically range from 35°C to 190°C.[4][6] For instance, Pt/MCM-41 shows high selectivity at a low temperature of 35°C, while Ru/Co3O4 requires up to 190°C for high yield in catalytic transfer hydrogenation.[4][6]

      • Pressure: When using molecular hydrogen, pressures can range from 0.8 MPa to 10 MPa or higher.[6][13]

      • Reaction Time: Reaction times can vary from a few hours to over 24 hours, depending on the catalyst activity and other reaction parameters.[1][4]

  • Q3: How does the choice of solvent affect the reaction?

    • A3: The solvent can significantly impact conversion and selectivity. Water is often used as a green and effective solvent.[2][6] Alcohols like ethanol and isopropanol can also serve as both solvent and hydrogen donor in catalytic transfer hydrogenation reactions.[4][12] The use of organic solvents can influence the catalytic performance, and their effects are an important parameter to optimize for a given system.[6]

  • Q4: What are the main competing reactions in HMF reduction?

    • A4: The primary desired reaction is the selective hydrogenation of the aldehyde group of HMF to a hydroxyl group to form BHMF.[1] However, several competing reactions can occur:

      • Hydrogenolysis: Cleavage of the C-O bonds in the hydroxymethyl or aldehyde group can lead to the formation of 5-methylfurfural (5-MF) and subsequently 2,5-dimethylfuran (DMF).[1]

      • Ring Hydrogenation: The furan ring itself can be hydrogenated, leading to tetrahydrofuran derivatives.[2]

      • Hydrodimerization: In electrochemical reduction, two HMF molecules can couple to form hydrofuroin.[3]

      • Polymerization: HMF can undergo polymerization to form insoluble humins, especially under acidic conditions or at high temperatures.[1]

  • Q5: Are there any safety precautions I should be aware of?

    • A5: Yes, several safety precautions are necessary:

      • High-Pressure Hydrogen: When using molecular hydrogen, it is crucial to work in a well-ventilated area with proper high-pressure equipment and to follow all safety protocols for handling flammable gases.

      • Catalyst Handling: Some catalysts may be pyrophoric (ignite spontaneously in air) after reduction and require careful handling under an inert atmosphere. Passivation of the catalyst, for example with a low concentration of oxygen in an inert gas, can make it safer to handle.[1]

      • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used and handle them in a fume hood with appropriate personal protective equipment.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for HMF to BHMF Reduction

CatalystHMF Conversion (%)BHMF Selectivity (%)BHMF Yield (%)Temperature (°C)Pressure (MPa)Time (h)SolventReference
10 wt.% CuZrO2~60100~60100--Ethanol[1]
Pt/MCM-4110098.998.9350.82Water[5][6]
Ru/Co3O4>95-82.8190-6Isopropanol[4]
K2CO3/Ph2SiH2100-94.225-2MTHF[8][13]
AgCu Foam8185----0.05 M HMF (pH=9.2)[3]
E. coli CCZU-K14->9990.6--12-[12]

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of HMF over a Copper Catalyst

This protocol is a generalized procedure based on common practices reported in the literature for copper-based catalysts.[1]

  • Catalyst Activation (Reduction):

    • Load the copper-based catalyst (e.g., 10 wt.% CuZrO2) into a continuous flow reactor.

    • Heat the catalyst to 300°C under a continuous flow of hydrogen (e.g., 60 mL/min) with a heating ramp of 4°C/min.

    • Hold at 300°C for 2.5 hours to ensure complete reduction.

    • Cool the catalyst to room temperature. For batch reactions, the catalyst may be passivated with a flow of 2% O2 in argon before being transferred to the batch reactor.

  • Reaction Setup:

    • In a high-pressure batch reactor, add the pre-reduced catalyst (e.g., 200 mg).

    • Add the HMF solution (e.g., 5 wt.% HMF in ethanol).

    • Seal the reactor and purge several times with hydrogen to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psig).

  • Reaction Execution:

    • Heat the reactor to the desired reaction temperature (e.g., 100°C) while stirring.

    • Maintain the temperature and pressure for the desired reaction time.

    • Monitor the reaction progress by taking samples periodically for analysis (e.g., by HPLC or GC).

  • Product Analysis and Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Filter the reaction mixture to remove the catalyst.

    • Analyze the liquid product for HMF conversion and BHMF selectivity and yield using a calibrated analytical method (e.g., HPLC with a UV detector).

Visualizations

Experimental_Workflow_HMF_Reduction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst Catalyst activation Catalyst Activation (Reduction) catalyst->activation hmf_solution HMF Solution reactor High-Pressure Reactor hmf_solution->reactor activation->reactor reaction_conditions Set Temperature & Pressure reactor->reaction_conditions sampling Reaction Monitoring (Sampling) reaction_conditions->sampling sampling->reaction_conditions Continue Reaction filtration Filtration sampling->filtration Reaction Complete analysis Product Analysis (HPLC/GC) filtration->analysis purification Purification (e.g., Crystallization) analysis->purification bhmf Pure BHMF purification->bhmf

Caption: General experimental workflow for the catalytic reduction of HMF to BHMF.

Caption: Decision tree for troubleshooting low BHMF yield in HMF reduction.

References

Validation & Comparative

A Comparative Guide to 5-(hydroxymethyl)dihydrofuran-2(3H)-one and γ-Valerolactone in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of sustainable chemistry and pharmaceutical development, furan-based compounds derived from biomass are gaining significant attention. Among these, 5-(hydroxymethyl)dihydrofuran-2(3H)-one and γ-valerolactone (GVL) are two prominent lactones with distinct applications in chemical synthesis. This guide provides an objective comparison of their synthesis, properties, and performance in their respective fields, supported by experimental data and detailed protocols.

Introduction to the Compounds

γ-Valerolactone (GVL) , or 5-methyldihydrofuran-2(3H)-one, is a versatile and promising green solvent and platform chemical.[1] It is readily produced from lignocellulosic biomass, making it a renewable and environmentally friendly alternative to conventional petroleum-based solvents.[2] Its favorable properties include high boiling point, low melting point, miscibility with water, and biodegradability.[1][2]

This compound is a chiral building block crucial in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical industry.[3] Its stereochemistry is pivotal for the development of enantiomerically pure drugs, including antiviral and anticancer agents.[3] Unlike GVL, which is typically used as a racemic mixture in solvent applications, the chiral nature of this compound is central to its utility.

Physicochemical Properties

A comparison of the key physicochemical properties of GVL and this compound is presented in the table below.

Propertyγ-Valerolactone (GVL)This compound
CAS Number 108-29-2[1]10374-51-3[4]
Molecular Formula C₅H₈O₂[1]C₅H₈O₃[3]
Molecular Weight 100.12 g/mol [1]116.12 g/mol [3]
Appearance Clear, colorless liquid[1]Colorless viscous liquid[3]
Boiling Point ~207-208 °C[1]163 °C (at 10 Torr)[5], 308.9 °C (at 760 mmHg)[3]
Melting Point -31 °C[1]-
Density ~1.05-1.06 g/cm³ at 20-25 °C[1]1.224 g/cm³ (Predicted)[5]
Solubility in Water Miscible[1]-
Flash Point ~96 °C (Closed Cup)[1]-

Synthesis from Biomass: A Comparative Overview

The synthetic pathways to GVL and this compound from biomass-derived precursors differ significantly, reflecting their distinct applications and production scales.

Synthesis of γ-Valerolactone (GVL)

GVL is most commonly synthesized via the catalytic hydrogenation of levulinic acid (LA), which is readily obtained from the acid-catalyzed dehydration of C6 sugars derived from lignocellulosic biomass. This process can be highly efficient, with numerous catalytic systems developed to achieve high yields under various conditions.

GVL_Synthesis_Workflow Biomass Lignocellulosic Biomass LevulinicAcid Levulinic Acid (LA) Biomass->LevulinicAcid Acid Hydrolysis GVL γ-Valerolactone (GVL) LevulinicAcid->GVL Catalytic Hydrogenation

The following table summarizes the performance of various catalytic systems for the hydrogenation of levulinic acid to GVL.

CatalystSolventTemperature (°C)Pressure (bar H₂)Time (h)LA Conversion (%)GVL Yield (%)Reference
Ru/CWater90503>99>99[6]
Ru-Mg/Al Mixed OxideWater150- (Formic Acid as H-donor)1.510099[7]
Cu-Ni₂/Al₂O₃Isopropanol180- (Transfer Hydrogenation)1~100~90[8]
Cu-Re/TiO₂1,4-dioxane180404100100[9]
Fe₃(CO)₁₂- (Formic Acid as H-donor)----92[10]
Experimental Protocol: Synthesis of γ-Valerolactone from Levulinic Acid

This protocol is a representative example of the catalytic hydrogenation of levulinic acid to GVL.

Materials:

  • Levulinic acid (LA)

  • 5% Ru/C catalyst

  • Deionized water (solvent)

  • Hydrogen (H₂) gas

  • Stainless-steel batch autoclave (e.g., 100 mL) with magnetic stirrer and temperature control

Procedure:

  • The autoclave reactor is charged with levulinic acid (e.g., 0.0258 mol), 5% Ru/C catalyst (e.g., 0.75 g), and deionized water (e.g., 30 mL).[11]

  • The reactor is sealed and purged three times with an inert gas (e.g., argon or nitrogen) to remove air.[11]

  • The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50 bar).[11]

  • The reaction mixture is heated to the target temperature (e.g., 90 °C) with vigorous stirring (e.g., 1250 rpm).[11]

  • The reaction is allowed to proceed for a specified time (e.g., 3 hours).

  • After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is then analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of levulinic acid and the yield of γ-valerolactone.

Synthesis of this compound

The synthesis of this compound is more complex than that of GVL, primarily because it is a chiral molecule and is typically required in an enantiomerically pure form for its applications in pharmaceutical synthesis. While it can be conceptually derived from 5-hydroxymethylfurfural (HMF), another key biomass-derived platform chemical, a direct, high-yield, one-pot conversion is not as established as the LA-to-GVL route.

The synthesis often involves multi-step sequences, starting from chiral precursors or employing asymmetric catalysis. For instance, it can be synthesized from L-glutamic acid or through the asymmetric hydrogenation of related furanones. The complexity of these synthetic routes underscores its role as a high-value, specialty chemical rather than a bulk solvent or platform molecule.

HMDHF_Synthesis_Workflow cluster_0 From Chiral Pool cluster_1 From Prochiral Precursor GlutamicAcid L-Glutamic Acid Intermediate1 Chiral Intermediate GlutamicAcid->Intermediate1 Multi-step conversion HMDHF1 5-(hydroxymethyl)dihydrofuran- 2(3H)-one Intermediate1->HMDHF1 Furanone Substituted Furanone HMDHF2 5-(hydroxymethyl)dihydrofuran- 2(3H)-one Furanone->HMDHF2 Asymmetric Hydrogenation

Due to the specialized and varied nature of its synthesis, a single representative experimental protocol is difficult to define. The choice of synthetic route depends heavily on the desired enantiomeric purity and the scale of the reaction.

Performance in Synthesis: A Tale of Two Lactones

Direct experimental comparisons of this compound and GVL in the same synthetic application are scarce, as their primary functions are fundamentally different.

γ-Valerolactone: The Green Solvent and Versatile Intermediate

GVL's performance is primarily evaluated based on its properties as a solvent and its utility as a precursor for other chemicals and biofuels.[2] It has been shown to be an effective solvent for a range of applications, including biomass processing and organic reactions.[2] Its high boiling point and thermal stability make it suitable for reactions requiring elevated temperatures. Furthermore, GVL can be converted into valuable chemicals such as pentenoic acid and ultimately to fuel-grade alkanes.

This compound: The Chiral Architect

The performance of this compound is measured by its ability to introduce chirality and serve as a scaffold in the synthesis of complex molecules. Its value lies in the high enantiomeric purity that can be achieved in the final products, which is a critical requirement for pharmaceuticals to ensure efficacy and minimize side effects.[3] It is a key intermediate in the synthesis of various nucleoside analogues and other pharmacologically active compounds.

Conclusion

This compound and γ-valerolactone, while both furan-based lactones derivable from biomass, occupy distinct niches in the world of chemical synthesis.

  • γ-Valerolactone is a high-volume, low-cost chemical with a straightforward synthesis from levulinic acid. Its primary role is as a green solvent and a platform molecule for the production of fuels and other chemicals. Its performance is judged on its physical properties and its efficiency as a reaction medium or starting material for bulk chemical production.

  • This compound is a low-volume, high-value specialty chemical. Its synthesis is more complex, reflecting the need for high enantiomeric purity. Its primary application is as a chiral building block in the pharmaceutical industry, where its performance is critical for the stereospecific synthesis of complex active pharmaceutical ingredients.

For researchers and professionals in drug development, this compound is an indispensable tool for constructing chiral molecules. In contrast, for those focused on green chemistry, sustainable solvents, and biorefinery processes, γ-valerolactone represents a key player in the transition away from petrochemicals. The choice between these two molecules is therefore not one of direct competition, but rather of selecting the right tool for a specific and fundamentally different synthetic purpose.

References

A Comparative Guide to the Analytical Quantification of 5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methodologies for the quantitative determination of 5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as γ-valerolactone (GVL). The selection of an appropriate analytical technique is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification in diverse matrices. This document outlines and contrasts High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters for the different analytical methods. This allows for a direct comparison of their sensitivity, linearity, and precision.

ParameterHPLC-UV (for a similar furanone)GC-MS (for γ-valerolactone)LC-MS/MS (for a related valerolactone)¹H-NMR (for a similar furanone)
Limit of Detection (LOD) 0.03 mg/kg[1]Lower than LC/MS, specific value not reported[2][3]-0.14 mg[4]
Limit of Quantification (LOQ) 0.10 mg/kg[1]Not explicitly stated, but method is sensitive[2][3]0.82 ng/mL0.59 mg[4]
Linearity Range Not explicitly statedGood linearity observed[2][3]Not explicitly statedR² = 1[4]
Accuracy (% Recovery) 97-108%[1]Not explicitly statedNot explicitly stated-1.62% to 4.25% (relative error)[4]
Precision (%RSD) < 6%[1]Not explicitly statedNot explicitly statedReproducibility: 30.51 mg ± 0.4%[4]

Experimental Methodologies and Workflows

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore. While a specific validated method for this compound was not found, a method for the structurally similar 5-hydroxymethylfurfural (HMF) provides a strong starting point.

Experimental Protocol (based on a method for HMF)[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water (often acidified, e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. A typical starting point could be a 90:10 (v/v) water:acetonitrile mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for the analyte, which would need to be determined (e.g., in the range of 210-280 nm).

  • Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds. For this compound, it has been shown to offer lower detection limits compared to LC/MS.[2][3]

Experimental Protocol[2][3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection is often used for trace analysis. The injector temperature is typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 50 °C, hold for a few minutes, and then ramp up to 250-300 °C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity.

  • Sample Preparation: For biological fluids, a liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate) or solid-phase extraction (SPE) is typically required to isolate the analyte from the matrix. Derivatization may be necessary for related acidic forms of the molecule to improve volatility.[2][3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for the analysis of trace levels of compounds in complex matrices. While a specific method for this compound is not detailed, a method for the related δ-(3,4-dihydroxyphenyl)-γ-valerolactone demonstrates the potential of this technique.

Experimental Protocol (based on a method for a related valerolactone)

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column suitable for LC-MS analysis.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte.

  • Sample Preparation: Due to the high sensitivity of the technique, minimal sample preparation such as protein precipitation followed by centrifugation and filtration may be sufficient for some biological samples.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This compound is a chiral molecule, existing as two enantiomers. Chiral HPLC is essential for the separation and independent quantification of these enantiomers, which is often a regulatory requirement in drug development as enantiomers can have different pharmacological and toxicological profiles.

Experimental Protocol (General Approach)

  • Instrumentation: A standard HPLC system with a UV or other suitable detector.

  • Column: A chiral stationary phase (CSP) column is the key component. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

  • Mobile Phase: The choice of mobile phase is critical for achieving chiral separation and depends on the CSP. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile) eluents are used. Modifiers such as acids or bases may be added to improve peak shape and resolution.

  • Flow Rate and Temperature: These parameters are optimized to achieve the best separation.

  • Sample Preparation: Similar to standard HPLC, samples should be clean and dissolved in a suitable solvent.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful quantitative technique (qNMR) that is non-destructive and provides structural information. It allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself. A validated method for the structurally similar 5-hydroxymethyl-2(5H)-furanone is presented here.[4]

Experimental Protocol (based on a method for a similar furanone)[4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the sample and an internal standard (e.g., maleic acid or dimethyl sulfone) are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: A standard 1D proton NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of the protons being quantified.

  • Data Processing and Quantification: The signals of the analyte and the internal standard are integrated. The concentration of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.

Diagrams

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Extraction Extraction (LLE, SPE) Derivatization Derivatization (Optional) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC / GC) Extraction->Chromatography Dissolution Dissolution & Filtration Dissolution->Chromatography NMR_acq NMR Data Acquisition Dissolution->NMR_acq Detection Detection (UV / MS / MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration NMR_acq->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

MethodSelection cluster_methods Analytical Methods cluster_applications Primary Applications Analyte This compound Quantification HPLC_UV HPLC-UV Analyte->HPLC_UV GC_MS GC-MS Analyte->GC_MS LC_MSMS LC-MS/MS Analyte->LC_MSMS Chiral_HPLC Chiral HPLC Analyte->Chiral_HPLC NMR 1H-NMR Analyte->NMR Routine Routine QC HPLC_UV->Routine HighSensitivity High Sensitivity Trace Analysis GC_MS->HighSensitivity LC_MSMS->HighSensitivity HighThroughput High Throughput Screening LC_MSMS->HighThroughput Enantiomer Enantiomer Separation Chiral_HPLC->Enantiomer AbsoluteQuant Absolute Quantification (Primary Method) NMR->AbsoluteQuant

Caption: Logical relationships of analytical methods for GVL quantification and their applications.

References

A Comparative Analysis of the Biological Activity of 5-(hydroxymethyl)dihydrofuran-2(3H)-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential biological activities of the (R)- and (S)-enantiomers of 5-(hydroxymethyl)dihydrofuran-2(3H)-one. While direct comparative studies on the biological activity of these specific enantiomers are limited in publicly available literature, this document synthesizes information from research on structurally related compounds and the broader class of furanones to infer potential differences and guide future research.

Introduction

This compound is a chiral molecule existing as two enantiomers, (R) and (S). Chirality is a critical factor in pharmacology, as enantiomers can exhibit significantly different biological activities, potencies, and toxicities due to their distinct three-dimensional arrangements, which dictate their interactions with chiral biological targets such as enzymes and receptors. The (R)-enantiomer is noted as a key intermediate in the synthesis of various biologically active compounds, including antiviral and anticancer drugs. The (S)-enantiomer has been investigated for its potential cytotoxic effects.

Comparative Biological Activity: A Data-Driven Postulation

Based on the available information for the broader class of furanones and specific data on the (S)-enantiomer, a hypothetical comparison of their potential cytotoxic and anti-inflammatory activities is presented below.

Table 1: Postulated Comparative Cytotoxicity of this compound Enantiomers
EnantiomerTarget Cell Line(s)Postulated IC₅₀ (µM)Supporting Evidence
(S)-enantiomer Cancer Cell Lines (e.g., HeLa)Potentially < 100Reports indicate potential cytotoxic effects against cancer cell lines[1]. Derivatives of the racemic mixture have shown IC₅₀ values in the range of 62.37 µg/mL against HeLa cells[2][3].
(R)-enantiomer Cancer Cell LinesLikely higher than (S)-enantiomerOften, one enantiomer is significantly more active than the other. Given the reported activity of the (S)-form, the (R)-form may be less cytotoxic.
Table 2: Postulated Comparative Anti-inflammatory Activity of this compound Enantiomers
EnantiomerAssayPostulated ActivitySupporting Evidence
(S)-enantiomer Inhibition of pro-inflammatory mediators (e.g., NO, TNF-α)Potentially ActiveFuranone derivatives are known to possess anti-inflammatory properties. The (S)-enantiomer's interaction with cellular pathways suggests it may modulate inflammatory responses.
(R)-enantiomer Inhibition of pro-inflammatory mediators (e.g., NO, TNF-α)Activity may differ from (S)-enantiomerDue to stereospecific interactions with biological targets, the anti-inflammatory potency is likely to be enantiomer-dependent.

Experimental Protocols

To facilitate further research and a direct comparison of these enantiomers, a detailed protocol for a standard cytotoxicity assay is provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

  • (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

  • Target cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium (DMEM with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of each enantiomer in DMSO. Dilute the stock solutions with a serum-free medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the respective enantiomer concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC₅₀ value for each enantiomer.

Signaling Pathways

Furan derivatives are known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. While the specific pathways affected by each enantiomer of this compound require direct investigation, the following pathways are likely targets based on existing literature for related compounds.

Potential Signaling Pathways Modulated by this compound Enantiomers
  • NF-κB Signaling Pathway: This pathway is a crucial regulator of inflammation and cell survival. Many furanone derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Furan compounds can modulate MAPK signaling, which could contribute to their cytotoxic effects.

  • mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer agents.

Visualizations

Experimental Workflow for Comparative Cytotoxicity Analysis

G cluster_0 Cell Culture and Seeding cluster_1 Enantiomer Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Line (e.g., HeLa) B Seed cells in 96-well plates A->B F Treat cells with varying concentrations of each enantiomer B->F C (R)-Enantiomer Stock Solution E Serial Dilutions C->E D (S)-Enantiomer Stock Solution D->E E->F G Incubate for 24-72h F->G H Add MTT Reagent G->H I Incubate for 4h H->I J Add DMSO to dissolve formazan I->J K Measure Absorbance at 570nm J->K L Calculate Cell Viability (%) K->L M Determine IC50 Values L->M N Comparative Analysis M->N

Caption: Workflow for comparing the cytotoxicity of the enantiomers.

Postulated Modulation of the NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway by an enantiomer.

Conclusion

While direct comparative data is lacking, the available evidence strongly suggests that the (R) and (S) enantiomers of this compound are likely to exhibit distinct biological activity profiles. The (S)-enantiomer shows promise as a potential cytotoxic agent, warranting further investigation. Future research should focus on the direct, head-to-head comparison of these enantiomers in various biological assays to elucidate their specific activities and mechanisms of action. This will be crucial for determining their potential therapeutic applications and for the development of enantiomerically pure drugs with improved efficacy and safety profiles.

References

Validating the Structure of 5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Spectroscopic and Chromatographic Data Summary

The following tables summarize the expected and reported data for the analysis of 5-(hydroxymethyl)dihydrofuran-2(3H)-one and its analogs.

Table 1: NMR Spectral Data

TechniqueParameterThis compound (Expected)5-hydroxymethyl-2(5H)-furanone (Reported Data for Analog)[1]
¹H NMR Chemical Shift (δ)~4.5 ppm (m, 1H, H5), ~3.7 ppm (m, 2H, -CH₂OH), ~2.5 ppm (m, 2H, H3), ~2.2 ppm (m, 2H, H4)7.64 ppm (dd, 1H, H4), 6.26 ppm (dd, 1H, H3), 5.08 ppm (m, 1H, H5), 3.80 ppm (d, 2H, -CH₂OH)
Coupling Constants (J)Expected complex coupling patternsJ₃,₄ = 5.6 Hz, J₃,₅ = 1.8 Hz, J₄,₅ = 1.8 Hz
¹³C NMR Chemical Shift (δ)~177 ppm (C=O), ~80 ppm (C5), ~65 ppm (-CH₂OH), ~30 ppm (C3), ~25 ppm (C4)173.52 ppm (C=O), 153.97 ppm (C4), 122.86 ppm (C3), 84.31 ppm (C5), 62.18 ppm (-CH₂OH)

Table 2: Mass Spectrometry Data

TechniqueParameterThis compound (Expected)γ-Butyrolactone (Reported Data for Analog)[2]
MS (EI) Molecular Ion (M⁺)m/z 116m/z 86
Key Fragment Ionsm/z 85 ([M-CH₂OH]⁺), m/z 57, m/z 42m/z 56, m/z 42 (base peak)

Table 3: Comparison with Alternative Analytical Techniques

TechniquePrincipleApplication for this compoundAdvantagesLimitations
GC-MS Separation by volatility and mass-to-charge ratio analysis.Suitable for identifying and quantifying the compound, especially after derivatization to increase volatility.[3][4]High sensitivity and selectivity, provides structural information from fragmentation patterns.[3]May require derivatization for this polar molecule, potential for thermal degradation.
HPLC Separation based on polarity.Can be used for quantification and purification.[5][6]Suitable for non-volatile and thermally labile compounds, various detection methods available (UV, MS).May have lower resolution than GC for some compounds, requires suitable chromophore for UV detection.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are general protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to specific positions in the molecule.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatograph (GC-MS). For less volatile compounds, direct infusion or liquid chromatography (LC-MS) can be used.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS, which typically keeps the molecular ion intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of different parts of the molecule. Common losses for lactones include CO and fragments from the side chain.

Mandatory Visualization

The following diagrams illustrate the general workflows for structural elucidation using NMR and MS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Spec NMR Spectrometer H1_NMR ¹H NMR Acquisition NMR_Spec->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Spec->C13_NMR Process_Data Process Spectra H1_NMR->Process_Data C13_NMR->Process_Data Assign_Signals Assign Chemical Shifts & Coupling Constants Process_Data->Assign_Signals Elucidate_Structure Elucidate Structure Assign_Signals->Elucidate_Structure

Caption: Workflow for Structural Elucidation by NMR Spectroscopy.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Compound Introduction GC or LC Introduction Sample->Introduction Ionization Ionization (EI or ESI) Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum Identify_M_Ion Identify Molecular Ion Mass_Spectrum->Identify_M_Ion Analyze_Fragments Analyze Fragmentation Identify_M_Ion->Analyze_Fragments Confirm_Structure Confirm Structure Analyze_Fragments->Confirm_Structure

Caption: Workflow for Structural Elucidation by Mass Spectrometry.

References

A Comparative Guide to Catalysts for the Conversion of 5-Hydroxymethylfurfural (HMF)

Author: BenchChem Technical Support Team. Date: December 2025

The catalytic conversion of 5-hydroxymethylfurfural (HMF), a key biomass-derived platform molecule, into a variety of value-added chemicals and biofuels is a cornerstone of modern biorefinery research.[1][2][3] The versatility of HMF, stemming from its furan ring and two functional groups (a hydroxyl and an aldehyde group), allows for its transformation into products like 2,5-furandicarboxylic acid (FDCA), a potential replacement for petroleum-derived terephthalic acid used in polyester synthesis, and 2,5-dimethylfuran (DMF), a promising liquid biofuel.[1][2][4] The efficiency and selectivity of these conversions are critically dependent on the catalyst employed, with extensive research focusing on both noble and non-noble metal-based systems.[5][6]

This guide provides a comparative analysis of various catalytic systems for the conversion of HMF, with a focus on the synthesis of FDCA and DMF. It aims to offer researchers, scientists, and drug development professionals a comprehensive overview of catalyst performance based on experimental data, detailed experimental protocols, and visual representations of the catalytic pathways and experimental workflows.

Catalyst Performance for HMF Conversion

The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the desired product from HMF conversion. The following tables summarize the performance of various catalysts for the oxidation of HMF to FDCA and the hydrogenolysis of HMF to DMF.

Table 1: Comparative Performance of Catalysts for HMF Oxidation to 2,5-Furandicarboxylic Acid (FDCA)

CatalystSupportOxidantTemperature (°C)Time (h)HMF Conversion (%)FDCA Yield (%)Reference
Pt/CCarbonO₂252>9999[4]
Pd/C@Fe₃O₄-O₂80698.487.8[4]
Au₃Pd₁/ZrO₂@HNTs-1.0CAZirconia@Halloysite NanotubesO₂---99.5[5]
Ru/CCarbonO₂---88[5]
MIL-100(Fe) + TEMPO--7024-57[5]
α-MnO₂/Fe₃O₄----10076.9[5]
Zn₀.₇₅CrAl-6-c-O₂130495.188.1[7]

Table 2: Comparative Performance of Catalysts for HMF Hydrogenolysis to 2,5-Dimethylfuran (DMF)

CatalystSupportHydrogen SourceTemperature (°C)Time (h)HMF Conversion (%)DMF Yield (%)Reference
Ru-Co/SiO₂Silicon DioxideH₂1404>99>99[8]
Co@NGsNitrogen-doped GrapheneH₂2004~10094.7[8]
5%Ru–1%Co/ACActivated CarbonH₂2001.598.797.9[9]
2CuCo–IGNitrogen-doped CarbonH₂180410093.7[10]
5Ni–12Cu/SBA-16SBA-16H₂--10060.7[11]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of catalytic systems for HMF conversion. The following are generalized experimental protocols for catalyst synthesis and HMF conversion reactions, based on common practices reported in the literature.

Protocol 1: Catalyst Preparation (Impregnation Method)

  • Support Pre-treatment: The support material (e.g., activated carbon, silica, alumina) is first dried in an oven at a specified temperature (e.g., 110 °C) for several hours to remove adsorbed water.

  • Precursor Solution Preparation: A solution of the metal precursor(s) (e.g., H₂PtCl₆, PdCl₂, RuCl₃, Co(NO₃)₂, Cu(NO₃)₂) is prepared in a suitable solvent (e.g., deionized water, ethanol).

  • Impregnation: The dried support is added to the precursor solution and the mixture is stirred or sonicated for a period to ensure uniform impregnation of the metal precursor onto the support.

  • Drying: The solvent is removed by rotary evaporation or oven drying at a moderate temperature.

  • Calcination and/or Reduction: The dried material is then calcined in air or an inert atmosphere at a high temperature to decompose the precursor and form metal oxide species. For metallic catalysts, a subsequent reduction step is carried out in a hydrogen flow at an elevated temperature.

  • Washing and Drying: The final catalyst is washed with deionized water to remove any remaining impurities and dried before use.

Protocol 2: Catalytic Conversion of HMF

  • Reactor Setup: A batch reactor (e.g., a high-pressure autoclave) is typically used. The reactor is charged with a specific amount of HMF, the catalyst, and the solvent (e.g., water, ethanol, tetrahydrofuran).

  • Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., N₂), and then pressurized with the reactant gas (e.g., O₂ for oxidation, H₂ for hydrogenation) to the desired pressure. The reactor is then heated to the target temperature while stirring.

  • Reaction Monitoring: The reaction progress can be monitored by taking samples at different time intervals and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF and the products.

  • Product Analysis: After the reaction is complete, the reactor is cooled down to room temperature and depressurized. The catalyst is separated from the reaction mixture by filtration or centrifugation. The liquid phase is then analyzed by HPLC, Gas Chromatography (GC), or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the conversion of HMF and the yields of the products.

  • Catalyst Reusability: The recovered catalyst can be washed, dried, and reused in subsequent reactions to evaluate its stability and reusability.

Visualizing Catalytic Pathways and Workflows

Catalytic Conversion Pathways of HMF

The conversion of HMF can proceed through different reaction pathways depending on the catalyst and reaction conditions. The following diagram illustrates the major routes for the oxidation of HMF to FDCA and the hydrogenolysis of HMF to DMF.

HMF_Conversion_Pathways cluster_oxidation Oxidation to FDCA cluster_hydrogenolysis Hydrogenolysis to DMF HMF_ox 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF_ox->DFF Oxidation of -CH₂OH HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF_ox->HMFCA Oxidation of -CHO FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA Oxidation of -CHO HMFCA->FFCA Oxidation of -CH₂OH FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation of -CHO HMF_hy 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF_hy->BHMF Hydrogenation of -CHO MF 5-Methylfurfural (MF) HMF_hy->MF Hydrogenolysis of -CH₂OH MFA 5-Methylfurfuryl alcohol (MFA) BHMF->MFA Hydrogenolysis of -CH₂OH MF->MFA Hydrogenation of -CHO DMF 2,5-Dimethylfuran (DMF) MFA->DMF Hydrogenolysis of -OH

Catalytic pathways for HMF conversion to FDCA and DMF.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the catalytic conversion of HMF.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Post-Reaction Analysis support Support Selection impregnation Impregnation support->impregnation drying Drying impregnation->drying calc_red Calcination/Reduction drying->calc_red characterization Catalyst Characterization (XRD, TEM, XPS, etc.) calc_red->characterization reactor_setup Reactor Setup (HMF, Catalyst, Solvent) characterization->reactor_setup reaction Reaction (Temperature, Pressure, Time) reactor_setup->reaction sampling Sampling & Analysis (HPLC, GC) reaction->sampling catalyst_recovery Catalyst Recovery reaction->catalyst_recovery product_analysis Product Quantification sampling->product_analysis reusability Catalyst Reusability Test catalyst_recovery->reusability

General experimental workflow for HMF conversion studies.

This guide provides a foundational understanding of the comparative aspects of catalysts used in HMF conversion. The presented data and protocols, along with the visual diagrams, are intended to aid researchers in the selection and development of efficient catalytic systems for the sustainable production of valuable bio-based chemicals and fuels.

References

HPLC vs. GC-MS for Furan Derivative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of furan derivatives is critical due to their potential impact on product quality, safety, and efficacy. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of furan derivatives, supported by experimental data and detailed methodologies.

The choice between HPLC and GC-MS for the analysis of furan derivatives is contingent on the specific properties of the analytes, the sample matrix, and the desired sensitivity. Generally, GC-MS is the preferred method for volatile furan derivatives due to its high sensitivity and specificity.[1] Conversely, HPLC is well-suited for non-volatile and thermally labile furan compounds.[2]

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its quantitative performance. The following table summarizes key performance parameters for both HPLC and GC-MS in the analysis of various furan derivatives, compiled from multiple studies.

ParameterGC-MS for Furan DerivativesHPLC-DAD for Furan Derivatives
Limit of Detection (LOD) 0.001 - 0.225 ng/g[3]0.002 - 0.093 mg/L[4] (equivalent to 2 - 93 ng/mL)
Limit of Quantification (LOQ) 0.003 - 0.675 ng/g[3][5][6]0.01 - 0.31 mg/L[4] (equivalent to 10 - 310 ng/mL)
Linearity (r²) >0.995[3]Typically >0.99[2]
Recovery 76 - 117%[3][5][6]≥ 89.9%[3], with many compounds showing 80.5 - 103%[4]
Precision (RSD%) Intra-day: 1 - 16%, Inter-day: 4 - 20%[3][5][6]Intra- and Inter-day: ≤ 6.4%[4]

Experimental Methodologies

Reproducibility and accuracy are paramount in analytical chemistry. Below are detailed experimental protocols for both GC-MS and HPLC analysis of furan derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This method is highly effective for the analysis of volatile furan derivatives in various matrices.

1. Sample Preparation (HS-SPME):

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[7]

  • Add a saturated sodium chloride (NaCl) solution to the sample to increase the ionic strength and promote the release of volatile compounds. For instance, for a 1 g sample, add 9 mL of saturated NaCl solution.[7]

  • Spike the sample with an appropriate internal standard, such as deuterated furan analogs (e.g., furan-d4).[7]

  • Seal the vial and equilibrate at a specific temperature (e.g., 35°C) for a set time (e.g., 15 minutes) with agitation.[5][6]

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) at the same temperature to adsorb the analytes.[7]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[7]

2. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Injector Temperature: 280°C.[5]

  • Oven Temperature Program: Initial temperature of 32°C held for 4 minutes, ramped to 200°C at 20°C/min, and held for 3 minutes.[3][5]

  • MS Detector: Electron Ionization (EI) at 70 eV with the ion source at 230°C.[7] Acquisition can be in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[7]

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

This protocol is suitable for the analysis of less volatile or thermally sensitive furan derivatives.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the furan derivatives with a suitable solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluent and reconstitute the residue in the mobile phase.

2. HPLC-DAD Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).[8] For example, start with 100% A, increase to 16% B at 2.5 min, then to 100% B between 10 and 10.5 min, and hold until 15 min.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Detector: Diode Array Detector (DAD) monitoring at specific wavelengths relevant to the furan derivatives of interest.

Method Selection and Workflow Visualization

The decision between HPLC and GC-MS is fundamentally driven by the volatility and thermal stability of the target furan derivatives.

MethodSelection Analyte Furan Derivative Properties Volatile Volatile & Thermally Stable? Analyte->Volatile GCMS GC-MS Volatile->GCMS Yes HPLC HPLC Volatile->HPLC No Derivatization Consider Derivatization HPLC->Derivatization

Logical workflow for selecting between GC-MS and HPLC.

The general experimental workflows for both techniques, from sample receipt to final data analysis, are illustrated in the following diagrams.

Workflows cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow GCMS_Sample Sample Preparation (HS-SPME) GCMS_Injection Thermal Desorption & GC Injection GCMS_Sample->GCMS_Injection GCMS_Separation Chromatographic Separation GCMS_Injection->GCMS_Separation GCMS_Detection MS Detection GCMS_Separation->GCMS_Detection GCMS_Data Data Analysis GCMS_Detection->GCMS_Data HPLC_Sample Sample Preparation (SPE) HPLC_Injection HPLC Injection HPLC_Sample->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation HPLC_Detection DAD Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis HPLC_Detection->HPLC_Data

Comparative experimental workflows for GC-MS and HPLC.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the analysis of furan derivatives. GC-MS offers unparalleled sensitivity for volatile compounds, making it the method of choice for trace-level analysis in complex matrices.[3] HPLC, on the other hand, provides versatility for a broader range of furan derivatives, including those that are non-volatile or prone to thermal degradation.[2] The ultimate selection should be based on a thorough evaluation of the specific analytical requirements, including the nature of the analytes, the sample matrix, and the desired limits of detection. For comprehensive quality control and research, laboratories may benefit from having access to both technologies.

References

Efficacy comparison of different synthetic routes to γ-butyrolactones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Efficacy of γ-Butyrolactones

γ-Butyrolactone (GBL) is a vital chemical intermediate and a privileged structural motif in a vast array of natural products and pharmaceuticals.[1][2][3] Its synthesis has been a subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative analysis of several prominent synthetic routes to γ-butyrolactones, offering insights into their efficacy through experimental data. The intended audience includes researchers, scientists, and professionals in drug development who require a concise yet comprehensive understanding of GBL synthesis.

Comparative Efficacy of Synthetic Routes

The choice of synthetic route to γ-butyrolactone is often dictated by factors such as precursor availability, desired yield and purity, and scalability. Below is a summary of quantitative data for several common methods, providing a clear comparison of their performance under specified experimental conditions.

Synthetic RoutePrecursor(s)Catalyst/ReagentTemperature (°C)Time (h)Pressure (MPa)Yield (%)Citation(s)
Catalytic Hydrogenation2(5H)-Furanone4% Pd/HAC (Palladium on Humin-Activated Carbon)Room Temp.30.5 (H₂)89 (isolated)[4]
Catalytic Hydrogenation2(5H)-FuranoneNi-Fe/SiO₂120< 13.0 (H₂)High conversion[5]
Catalytic HydrogenationMaleic AnhydridePd/Al₂O₃ in supercritical CO₂200214 (CO₂) + 4 (H₂)84[6][7]
Dehydrogenation1,4-ButanediolCopper-Gallium-based catalyst250200.1 (H₂)96.5 (selectivity)[8]
Oxidation of DiolsSubstituted 1,4-DiolsRuCl₃/NaIO₄---Modest to good[9][10]
Baeyer-Villiger OxidationCyclobutanonem-CPBA, Bu₄NOH---61[11]
Radical Hydrocarboxylationα-phenyl-substituted allylic alcoholPhotoredox/HAT catalysis with HCO₂Cs10012-92[12]

Detailed Experimental Protocols

For reproducibility and adaptation, detailed methodologies for key synthetic routes are provided below.

Catalytic Hydrogenation of 2(5H)-Furanone

This method represents a sustainable approach, often utilizing biomass-derived precursors.[4][5]

Protocol using 4% Pd/HAC Catalyst: [4][5]

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge is utilized.

  • Charging the Reactor: The reactor is charged with 2(5H)-furanone, the 4% Pd/HAC catalyst (5 wt% loading), and tetrahydrofuran (THF) as the solvent. The typical substrate concentration ranges from 0.1 to 0.5 M.

  • Reaction Execution: The reactor is sealed and purged multiple times with nitrogen, followed by hydrogen gas to ensure an inert atmosphere. The reactor is then pressurized with hydrogen to 0.5 MPa. The reaction mixture is stirred vigorously at room temperature for 3 hours.

  • Monitoring and Work-up: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess hydrogen pressure is carefully vented.

  • Product Isolation: The reaction mixture is filtered to recover the catalyst. The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude γ-butyrolactone, which can be further purified by distillation.

Dehydrogenation of 1,4-Butanediol

This industrial method involves the catalytic dehydrogenation of 1,4-butanediol in the gas phase.[13][14]

Protocol using a Copper-Based Catalyst: [8][14]

  • Catalyst Activation: The copper-based catalyst is typically reduced in situ. The catalyst is heated to 100-140°C in a flow of an inert gas containing a small percentage of hydrogen (0.1-1% by volume). The temperature and hydrogen concentration are then gradually increased to the final reduction temperature (e.g., 280°C).

  • Reaction Execution: Vaporized 1,4-butanediol is passed through a fixed-bed reactor containing the activated catalyst. The reaction is typically carried out at atmospheric or slightly elevated pressure and temperatures ranging from 190°C to 270°C.

  • Product Collection: The product stream exiting the reactor is condensed. The collected liquid consists of γ-butyrolactone, unreacted 1,4-butanediol, and hydrogen gas.

  • Purification: The γ-butyrolactone is separated from the unreacted starting material and byproducts by distillation.

Baeyer-Villiger Oxidation of Cyclobutanone

This classic organic reaction transforms cyclic ketones into lactones.[11][15]

Protocol using m-CPBA: [11]

  • Reaction Setup: A solution of the cyclobutanone starting material is prepared in a suitable solvent, such as dichloromethane (DCM).

  • Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA) is added to the solution. In some cases, a base like tetrabutylammonium hydroxide (Bu₄NOH) is used.

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature (often room temperature) until the starting material is consumed, as monitored by TLC or GC.

  • Work-up and Isolation: The reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to destroy excess peroxide, followed by washing with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts. The organic layer is then dried and concentrated, and the resulting γ-butyrolactone is purified by chromatography or distillation.

Visualized Workflows and Pathways

To further elucidate the processes, the following diagrams illustrate a general synthetic pathway and a typical experimental workflow.

GBL_Synthesis_Pathway cluster_start Starting Materials cluster_process Core Transformation cluster_intermediate Intermediate Stage cluster_end Final Product A Precursor (e.g., Maleic Anhydride, 1,4-Butanediol, Furanone) B Key Reaction Step (Hydrogenation, Oxidation, Dehydrogenation, etc.) A->B Catalyst/ Reagents C Crude Product Mixture B->C Reaction Completion D Purified γ-Butyrolactone C->D Purification (Distillation/ Chromatography)

Caption: Generalized synthetic pathway for γ-butyrolactone production.

Experimental_Workflow start Start reactor_setup 1. Reactor Setup & Catalyst/Reagent Prep start->reactor_setup reaction 2. Execute Reaction (Heating, Stirring, Pressurizing) reactor_setup->reaction monitoring 3. Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup 4. Quench & Work-up monitoring->workup Complete purification 5. Isolate & Purify Product (Extraction, Distillation) workup->purification analysis 6. Characterize Product (NMR, GC-MS) purification->analysis end End analysis->end

Caption: Standard experimental workflow for γ-butyrolactone synthesis.

References

A Comparative Guide to the Kinetic Studies of 5-Hydroxymethylfurfural (HMF) Formation and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kinetic studies on the formation and degradation of 5-hydroxymethylfurfural (HMF), a key platform chemical with significant implications in biorefineries and as a potential precursor for pharmaceuticals and other valuable chemicals.[1] Understanding the kinetics of its formation from various biomass sources and its subsequent degradation is crucial for optimizing production yields and developing efficient conversion technologies.

I. Kinetic Parameters of HMF Formation

The formation of HMF is predominantly achieved through the acid-catalyzed dehydration of hexose sugars, such as fructose and glucose.[2] The reaction kinetics are significantly influenced by factors including temperature, pH, catalyst type, and the composition of the reaction medium.

Below is a summary of key kinetic data from various studies on HMF formation.

Starting MaterialCatalystTemperature (°C)Reaction OrderActivation Energy (Ea) (kJ/mol)Key FindingsReference
Glucose/Amino Acid ModelsThermal110Zero-order and First-orderNot SpecifiedHMF formation is significantly affected by sugar and amino acid composition, pH, and heating conditions. Low pH and acidic amino acids promote HMF formation.[3]
GlucoseSnSO₄-H₂SO₄160-190Not SpecifiedLower than previously reportedA binary catalyst system of Brønsted and Lewis acids in γ-valerolactone (GVL) solvent achieved high yields of HMF and furfural.[4][5]
Sucrose (Thick Juice)H₂SO₄180Not SpecifiedNot SpecifiedSulfate anions were found to have a major effect on the HMF yield and the time to reach its optimum.[2]
Chinese Rice WineThermal50-90Zero-order and First-order43.01 - 123.90The kinetics of HMF formation varied depending on the wine's composition.[6]

II. Kinetic Parameters of HMF Degradation

The stability of HMF is a critical factor in its production and subsequent use. HMF can degrade into various byproducts, primarily levulinic acid and formic acid, through rehydration reactions.[2][7] It can also be a substrate for microbial degradation.

The following table summarizes kinetic data related to HMF degradation.

Degradation ContextTemperature (°C)Key FindingsReference
Honey25-50HMF degradation rates can be higher than formation rates in certain types of honey. The degradation reaction has a lower activation energy than the formation reaction.[8]
BiorefineriesNot SpecifiedMicrobial degradation pathways for HMF have been identified, with some microorganisms capable of using HMF as a sole carbon source.[1]
Acidic Conditions125-200Acid-catalyzed degradation of furan compounds is influenced by acid strength and leads to various degradation products.[9]

III. Experimental Protocols

A standardized approach to studying HMF kinetics is essential for comparing results across different studies. The general workflow involves a series of controlled experiments followed by quantitative analysis.

A. General Experimental Setup for HMF Kinetic Studies:

  • Reaction System: Batch reactors are commonly employed for kinetic studies.[2] For studies involving catalysts, systems allowing for efficient mixing are crucial.

  • Reactant Preparation: A solution of the starting sugar (e.g., glucose, fructose, sucrose) is prepared in a suitable solvent (e.g., water, GVL).[2][4][5] The pH is adjusted, and the catalyst is added at a specific concentration.

  • Temperature Control: The reactor is heated to and maintained at the desired reaction temperature.[2][3][4][5]

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Sample Quenching and Preparation: The reaction in the collected samples is immediately quenched, often by cooling in an ice bath. Samples may require dilution and filtration before analysis.

  • Quantification of HMF: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantitative determination of HMF.[3]

B. Microbial Degradation Studies:

  • Microorganism Selection: Isolating and identifying microorganisms capable of degrading HMF is the first step.[1]

  • Culture Conditions: The selected microorganisms are grown in a medium containing HMF as the sole carbon source.

  • Analysis: The degradation of HMF and the formation of metabolites are monitored over time using techniques like HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

IV. Reaction Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key reaction pathways for HMF formation and degradation, as well as a typical experimental workflow.

HMF_Formation_Pathway cluster_formation HMF Formation Hexose (e.g., Fructose) Hexose (e.g., Fructose) Intermediate Intermediate Hexose (e.g., Fructose)->Intermediate Dehydration (Acid Catalyst) HMF HMF Intermediate->HMF Dehydration

Caption: Acid-catalyzed dehydration pathway for HMF formation from hexose sugars.

HMF_Degradation_Pathways cluster_degradation HMF Degradation HMF HMF Levulinic Acid Levulinic Acid HMF->Levulinic Acid Rehydration Formic Acid Formic Acid HMF->Formic Acid Rehydration Humins Humins HMF->Humins Polymerization Microbial Degradation Products Microbial Degradation Products HMF->Microbial Degradation Products Biotransformation

Caption: Major degradation pathways of HMF leading to various byproducts.

Experimental_Workflow cluster_workflow Kinetic Study Workflow Reactant Preparation Reactant Preparation Reaction at Controlled Temperature Reaction at Controlled Temperature Reactant Preparation->Reaction at Controlled Temperature Time-based Sampling Time-based Sampling Reaction at Controlled Temperature->Time-based Sampling Sample Quenching & Preparation Sample Quenching & Preparation Time-based Sampling->Sample Quenching & Preparation HPLC Analysis HPLC Analysis Sample Quenching & Preparation->HPLC Analysis Data Analysis & Kinetic Modeling Data Analysis & Kinetic Modeling HPLC Analysis->Data Analysis & Kinetic Modeling

Caption: A typical experimental workflow for conducting kinetic studies of HMF.

References

A Comparative Guide to the Characterization of 5-(hydroxymethyl)dihydrofuran-2(3H)-one Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 5-(hydroxymethyl)dihydrofuran-2(3H)-one, a key chiral building block in the synthesis of various biologically active compounds.[1] Objective evaluation of product purity is critical, and this document outlines the performance of various analytical techniques, supported by experimental data and detailed protocols, to assist in the selection of the most appropriate methods for quality control and regulatory compliance.

Introduction to this compound and its Impurities

This compound is a versatile intermediate in the pharmaceutical industry.[1] Its synthesis, often originating from renewable resources like levoglucosenone or furan derivatives, can lead to the formation of various process-related impurities and degradation products.[2][3][4] Understanding and controlling these impurities is paramount to ensure the safety and efficacy of the final drug product.

Common impurities may arise from starting materials, by-products of the main reaction, or degradation of the final product. For instance, the synthesis from furan derivatives may introduce related furanic compounds.[2] Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, and heat, are crucial for identifying potential degradation products.[5][6]

Comparative Analysis of Analytical Methods

The primary analytical techniques for impurity profiling of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, and structural elucidation capabilities.

Data Presentation
Analytical MethodCommon Impurities DetectedTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (R²)Key AdvantagesKey Limitations
HPLC-UV/DAD Starting materials, synthetic by-products, non-volatile degradants0.01 - 0.1 µg/mL0.03 - 0.3 µg/mL>0.999Robust, quantitative, suitable for a wide range of polar and non-volatile compounds.[7][8][9]May require chromophores for sensitive detection, structural information is limited.
GC-MS Volatile and semi-volatile impurities, residual solvents, certain degradation products0.01 - 1 ng/mL0.03 - 3 ng/mL>0.998High sensitivity and selectivity, provides structural information through mass spectra.[5][10][11]Requires derivatization for non-volatile compounds, thermal degradation of labile compounds can occur.[12]
NMR Spectroscopy Identification and structural elucidation of unknown impurities, quantification of major components and impurities~0.1% (relative)~0.3% (relative)Not typically used for linearityProvides definitive structural information, non-destructive.[1][13][14]Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to analyze.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the quantitative analysis of impurities in pharmaceutical substances.[9] A typical Reverse-Phase HPLC (RP-HPLC) method for this compound and its related substances is detailed below.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 5 | | | 20 | 50 | | | 25 | 90 | | | 30 | 5 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 210 nm | | Injection Volume | 10 µL |

This method is effective for separating polar and non-polar impurities from the main compound. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[5][10][11]

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL. For non-volatile impurities, derivatization (e.g., silylation) may be necessary.[12]

GC-MS Conditions:

Parameter Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 10:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 35 - 450 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for the structural elucidation of unknown impurities.[13][14] Both ¹H and ¹³C NMR are essential for a complete characterization.

Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the bulk drug substance in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

NMR Parameters (¹H NMR):

Parameter Condition
Spectrometer 400 MHz or higher
Solvent CDCl₃
Pulse Program Standard proton
Number of Scans 16

| Relaxation Delay | 1 s |

NMR Parameters (¹³C NMR):

Parameter Condition
Spectrometer 100 MHz or higher
Solvent CDCl₃
Pulse Program Proton-decoupled
Number of Scans 1024

| Relaxation Delay | 2 s |

2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for establishing the connectivity of atoms within an impurity's structure.

Visualization of Workflows

Logical Workflow for Impurity Characterization

cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Quantification and Control start Bulk Drug Substance screening Screening by HPLC/GC-MS start->screening detection Impurity Peak(s) Detected screening->detection isolation Isolation by Preparative HPLC detection->isolation structural_elucidation Structural Elucidation by NMR & MS isolation->structural_elucidation method_dev Method Development (HPLC/GC-MS) structural_elucidation->method_dev validation Method Validation (ICH) method_dev->validation routine_testing Routine Quality Control validation->routine_testing

Caption: Workflow for impurity identification and characterization.

Experimental Workflow for HPLC Analysis

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantify Impurities integrate->quantify

Caption: HPLC experimental workflow for impurity analysis.

Conclusion

The characterization of impurities in this compound requires a multi-faceted analytical approach. HPLC is the method of choice for routine quantitative analysis of known impurities due to its robustness and precision. GC-MS is highly effective for volatile and semi-volatile impurities, offering excellent sensitivity and structural information. NMR spectroscopy remains the gold standard for the definitive structural elucidation of unknown impurities. The selection of the most appropriate technique or combination of techniques will depend on the specific impurity, its expected concentration, and the desired level of characterization. A thorough understanding of the synthetic process and potential degradation pathways is essential for developing a comprehensive impurity control strategy.

References

A Comparative Guide to New Catalysts for Furan Derivative Synthesis: Benchmarking Catalysts for Furfural Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of furfural, a key platform chemical derived from renewable biomass, to furfuryl alcohol is a critical transformation for the production of biofuels, specialty chemicals, and pharmaceutical intermediates. The efficiency of this process is highly dependent on the catalyst employed. This guide provides an objective comparison of the performance of novel heterogeneous catalysts for the selective hydrogenation of furfural to furfuryl alcohol, supported by experimental data.

Quantitative Comparison of Catalyst Performance

The following table summarizes the performance of various recently developed catalysts for the hydrogenation of furfural to furfuryl alcohol, providing a clear comparison of their activity and selectivity under different reaction conditions.

CatalystSupportTemp. (°C)Pressure (MPa H₂)SolventFurfural Conv. (%)Furfuryl Alcohol Selectivity (%)Ref.
Non-Noble Metal Catalysts
Cu-Al₂O₃-ZnO-851.5Ethanol>99>99[1][2]
Ni@CCarbon12032-Propanol~100High[3]
7.5 wt.% Ni/m-TiO₂Mesoporous TiO₂1002Water99.9- (93.2% to THFA)[3]
CuCo₀.₄/C-873CarbonNot SpecifiedNot SpecifiedNot Specified98.796.4[4]
Noble Metal Catalysts
0.15FePt/ACActivated Carbon502Water10074[5]
Pt/SO₄-ZrO₂Sulfated Zirconia240AmbientNot SpecifiedHigh- (47% to 2-MF)[6]
Ir-ReOₓ/SiO₂Silica300.8Not SpecifiedHigh100[4]
Ru/Zr-BTCMOFNot SpecifiedNot SpecifiedNot Specified99.4100[7]
Pd/Zr-BTCMOFNot SpecifiedNot SpecifiedNot Specified98.4100[7]

Note: THFA (Tetrahydrofurfuryl alcohol), 2-MF (2-Methylfuran), MOF (Metal-Organic Framework). Selectivity to furfuryl alcohol is not always the primary product reported; in such cases, the major product is indicated.

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of catalyst performance. Below are generalized protocols for key experiments in the evaluation of catalysts for furfural hydrogenation.

Catalyst Preparation (Example: Impregnation Method for Supported Metal Catalysts)
  • Support Pre-treatment: The support material (e.g., activated carbon, alumina, silica) is dried in an oven at a specified temperature (e.g., 110 °C) for several hours to remove adsorbed water.

  • Precursor Solution Preparation: A solution of the metal precursor (e.g., metal nitrate, chloride, or acetate) is prepared in a suitable solvent (e.g., deionized water, ethanol) to achieve the desired metal loading.

  • Impregnation: The support material is added to the precursor solution and stirred or agitated for a set period to ensure uniform wetting and adsorption of the metal precursor.

  • Drying: The solvent is removed by evaporation, typically using a rotary evaporator or by drying in an oven at a moderate temperature.

  • Calcination: The dried material is calcined in a furnace under a controlled atmosphere (e.g., air, nitrogen) at a high temperature to decompose the metal precursor and form metal oxide particles on the support.

  • Reduction: The calcined catalyst is reduced in a stream of hydrogen gas at an elevated temperature to convert the metal oxide to the active metallic state.

Catalytic Activity Testing (Batch Reactor)
  • Reactor Setup: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet is used.

  • Charging the Reactor: The reactor is charged with the catalyst, furfural, and solvent in the desired amounts.

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Pressurizing: The reactor is pressurized with hydrogen to the desired reaction pressure.

  • Reaction: The reactor is heated to the desired reaction temperature while stirring. The reaction is allowed to proceed for a specified time.

  • Cooling and Depressurization: After the reaction, the reactor is cooled to room temperature, and the excess gas is carefully vented.

  • Product Analysis: The liquid product mixture is separated from the solid catalyst (by centrifugation or filtration) and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of furfural and the selectivity to furfuryl alcohol and other products.

Visualizations

Experimental Workflow for Catalyst Benchmarking

G cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_react Catalytic Reaction cluster_analysis Analysis & Evaluation prep_support Support Selection & Pre-treatment prep_impregnation Impregnation with Metal Precursor prep_support->prep_impregnation prep_drying Drying prep_impregnation->prep_drying prep_calcination Calcination prep_drying->prep_calcination prep_reduction Reduction/Activation prep_calcination->prep_reduction char_phys Physical Properties (BET, XRD, TEM) prep_reduction->char_phys react_setup Reactor Setup & Loading prep_reduction->react_setup char_chem Chemical Properties (XPS, TPD) react_purge Purging & Pressurizing react_setup->react_purge react_run Reaction at Controlled Temp & Pressure react_purge->react_run react_sample Product Sampling react_run->react_sample analysis_recycle Recyclability Testing react_run->analysis_recycle analysis_gc Product Analysis (GC/HPLC) react_sample->analysis_gc analysis_calc Calculation of Conversion, Selectivity, & Yield analysis_gc->analysis_calc analysis_compare Performance Comparison analysis_calc->analysis_compare analysis_recycle->react_setup

Caption: Experimental workflow for benchmarking new catalysts.

Signaling Pathway: Furfural Hydrogenation Network

G Furfural Furfural Furfuryl_Alcohol Furfuryl_Alcohol Furfural->Furfuryl_Alcohol C=O Hydrogenation (Desired) Furan Furan Furfural->Furan Decarbonylation (Side Reaction) Methylfuran 2-Methylfuran Furfuryl_Alcohol->Methylfuran Hydrogenolysis Tetrahydrofurfuryl_Alcohol Tetrahydrofurfuryl Alcohol (THFA) Furfuryl_Alcohol->Tetrahydrofurfuryl_Alcohol Ring Hydrogenation Ring_Opening Ring Opening Products Tetrahydrofurfuryl_Alcohol->Ring_Opening Furan->Ring_Opening

References

Safety Operating Guide

Proper Disposal of 5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 5-(hydroxymethyl)dihydrofuran-2(3H)-one. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation[1]. Therefore, adherence to strict safety protocols during its handling and disposal is paramount. All waste containing this compound should be treated as hazardous chemical waste[2].

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use.
Body Protection A laboratory coat or a chemical-resistant apron.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All waste materials, including empty containers, contaminated labware (e.g., filter paper, weighing boats), and solutions containing this compound, must be classified as hazardous chemical waste[2].

  • Waste Stream Segregation:

    • Solid Waste: Collect all solid waste contaminated with the compound in a designated, properly labeled, and securely sealed hazardous waste container[2][3].

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. It is critical not to mix this waste with other incompatible waste streams[2].

  • Container Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The primary hazards associated with the waste (e.g., "Irritant").

    • The accumulation start date.

  • Temporary Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and segregated from incompatible materials, such as oxidizing agents[3].

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Always follow your facility's specific procedures for waste pickup and disposal[1][4].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: For large spills or spills in poorly ventilated areas, evacuate the immediate vicinity and ensure adequate ventilation[2].

  • Control the Spill:

    • For liquid spills: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and absorb the spill[2].

    • For solid spills: Carefully sweep or scoop the material, avoiding the creation of dust[2][3].

  • Collect Waste: Place all contaminated absorbent materials, cleaning supplies, and any contaminated PPE into a designated hazardous waste container[2].

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste[2].

  • Report the Spill: Report the incident to your laboratory supervisor and the institutional EHS department in accordance with your facility's established procedures[2].

Disposal Workflow

Disposal Workflow for this compound start Start: Identify Waste (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste Container (Labeled 'Hazardous Waste, Irritant') segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled 'Hazardous Waste, Irritant') segregate->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Disposal Complete disposal->end

References

Personal protective equipment for handling 5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(hydroxymethyl)dihydrofuran-2(3H)-one

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 10374-51-3). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

  • Harmful if swallowed (H302).[2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE) Requirements

The following personal protective equipment is mandatory for handling this substance to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]To protect against splashes and eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for signs of degradation or puncture before use.To prevent skin contact and irritation.[1]
Body Protection A laboratory coat, long-sleeved jacket, or chemical-resistant suit.[1][4]To protect the skin from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate or for spill response, a NIOSH-approved respirator is required. For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1][5]To avoid inhalation of vapors or mists that can cause respiratory irritation.[1]
Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C5H8O3[6]
Molecular Weight 116.115 g/mol [6]
Physical Form Liquid or Solid[3]
Boiling Point 308.9 ± 0.0 °C at 760 mmHg[6]
Flash Point 146.0 ± 13.2 °C[6]
Density 1.2 ± 0.1 g/cm³[6]

Operational and Disposal Protocols

A systematic approach is crucial for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling and Use
  • Preparation and Engineering Controls :

    • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, confirm that all necessary PPE is available and in good condition.

  • Handling the Chemical :

    • Avoid direct contact with skin and eyes.[3]

    • Do not breathe vapors or mists.[1][3]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands and any exposed skin thoroughly after handling.[1]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

    • For long-term storage, some suppliers recommend keeping it in a freezer at -20°C.[5]

    • Keep away from incompatible materials such as oxidizing agents.[3]

Disposal Plan: Step-by-Step Guidance
  • Waste Identification and Segregation :

    • All waste containing this compound, including contaminated materials, must be treated as hazardous waste.

    • Segregate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.

  • Waste Collection and Labeling :

    • Collect liquid waste in a designated, leak-proof, and clearly labeled container.

    • Collect solid waste in a separate, properly labeled, and sealed container.

    • The label should clearly indicate "Hazardous Waste" and the chemical name.

  • Accidental Release Measures :

    • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[3]

    • For small spills, use an inert absorbent material to contain and collect the chemical.

    • Place the absorbed material into a suitable container for disposal.[3]

  • Final Disposal :

    • Dispose of all waste through an approved hazardous waste disposal facility.[1]

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Assess Risks prep2 Select & Inspect PPE prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash) prep2->prep3 handle1 Handle in Fume Hood prep3->handle1 handle2 Avoid Contact & Inhalation handle1->handle2 emergency1 Spill Response handle1->emergency1 handle3 Store Properly handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Dispose via Approved Facility disp2->disp3 emergency2 First Aid

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.